Mitiglinide (calcium hydrate)
Description
BenchChem offers high-quality Mitiglinide (calcium hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitiglinide (calcium hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H50CaN2O7 |
|---|---|
Molecular Weight |
686.9 g/mol |
IUPAC Name |
calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2 |
InChI Key |
UAZPLMFRYABXQD-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mitiglinide (Calcium Hydrate) on Pancreatic β-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, plays a crucial role in the management of postprandial hyperglycemia in type 2 diabetes mellitus. Its therapeutic effect is mediated by a direct and highly specific interaction with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. This guide provides a comprehensive technical overview of the molecular mechanism of action of Mitiglinide, detailing its binding to the sulfonylurea receptor 1 (SUR1) subunit, the subsequent cascade of intracellular events leading to insulin exocytosis, and its binding kinetics. Furthermore, this document outlines detailed protocols for key experimental techniques used to elucidate this mechanism, including patch-clamp electrophysiology, intracellular calcium imaging, and insulin secretion assays.
Core Mechanism of Action: From Channel Binding to Insulin Exocytosis
Mitiglinide exerts its insulinotropic effect by physically occluding the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2] Under basal glucose conditions, these channels are open, allowing potassium ion (K+) efflux, which maintains the β-cell membrane in a hyperpolarized state.
The binding of Mitiglinide to the SUR1 subunit of the KATP channel complex induces a conformational change that leads to channel closure.[1] This inhibition of K+ efflux results in the depolarization of the β-cell plasma membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels (VGCCs), leading to a rapid influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in a pulse of insulin secretion.[1]
Signaling Pathway of Mitiglinide Action
The following diagram illustrates the sequential steps in the mechanism of action of Mitiglinide on pancreatic β-cells.
Quantitative Data on Mitiglinide Interaction and Efficacy
The potency and specificity of Mitiglinide's action can be quantified through various parameters. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Type/System | Description | Reference(s) |
| IC₅₀ (KATP Channel Inhibition) | 4 nM | Xenopus oocytes expressing Kir6.2/SUR1 | Concentration for 50% inhibition of the β-cell type KATP channel. | [3] |
| 100 nM | COS-1 cells expressing Kir6.2/SUR1 | Concentration for 50% inhibition of the pancreatic β-cell KATP channel. | [4] | |
| Ki (Binding Affinity) | 13 nM | Hamster Insulinoma (HIT) cell microsomes | Inhibition constant for the displacement of [³H]-glibenclamide, indicating high-affinity binding to SUR1. | [3] |
| Therapeutic Concentration for Insulin Secretion | 0.1 - 1.0 µM | Normal and diabetic GK rat islets | Concentration range that effectively amplifies glucose-dependent insulin secretion. | [5][6] |
| High Concentration Effect | 10 µM | Normal and diabetic GK rat islets | Induces insulin release even in the absence of glucose. | [5][6] |
Detailed Experimental Protocols
The elucidation of Mitiglinide's mechanism of action relies on several key experimental techniques. This section provides detailed protocols for these methods.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is designed to measure the effect of Mitiglinide on KATP channel currents in pancreatic β-cells using the inside-out patch-clamp configuration.
A. Cell Preparation:
-
Isolate pancreatic islets from rodents using collagenase digestion.
-
Disperse islets into single β-cells by gentle trituration in a Ca2+-free buffer.
-
Plate the dispersed cells on glass coverslips and culture for 24-48 hours.
B. Solutions and Reagents:
-
Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Bath Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES; pH adjusted to 7.4 with KOH.
-
Mitiglinide Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in the bath solution immediately before use.
C. Electrophysiological Recording:
-
Place a coverslip with adherent β-cells in the recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Approach a single β-cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Excise the membrane patch into the "inside-out" configuration by pulling the pipette away from the cell.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV) and record baseline KATP channel activity.
-
Perfuse the bath with solutions containing increasing concentrations of Mitiglinide to determine its inhibitory effect on channel currents.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to Mitiglinide using the ratiometric fluorescent dye Fura-2 AM.
A. Cell Preparation and Dye Loading:
-
Plate dispersed β-cells or intact islets on glass-bottom dishes.
-
Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution, e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
B. Imaging and Data Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing Mitiglinide and continuously record the changes in the F340/F380 ratio, which is proportional to the [Ca²⁺]i.
Insulin Secretion Assay (ELISA)
This protocol outlines the quantification of insulin secreted from isolated pancreatic islets in response to Mitiglinide using an Enzyme-Linked Immunosorbent Assay (ELISA).
A. Islet Preparation and Incubation:
-
Isolate pancreatic islets and allow them to recover in culture medium overnight.
-
Hand-pick islets of similar size and place them in batches (e.g., 10 islets per well) in a 24-well plate.
-
Pre-incubate the islets in a low-glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate (KRB) buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and the desired concentrations of Mitiglinide (and/or high glucose as a positive control).
-
Incubate for 1 hour at 37°C.
B. Sample Collection and Insulin Quantification:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the amount of secreted insulin to the number of islets or total protein content.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for investigating the effects of Mitiglinide on pancreatic β-cell function.
Conclusion
Mitiglinide's mechanism of action on pancreatic β-cells is a well-defined process initiated by its high-affinity binding to the SUR1 subunit of the KATP channel. This interaction triggers a cascade of events, including membrane depolarization, calcium influx, and ultimately, the pulsatile release of insulin. The quantitative data on its binding affinity and effective concentrations underscore its potency and specificity for the β-cell KATP channel. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of Mitiglinide and other insulin secretagogues, contributing to a deeper understanding of β-cell physiology and the development of novel anti-diabetic therapies.
References
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Molecular interaction of Mitiglinide with ATP-sensitive potassium channels
An In-depth Technical Guide to the Molecular Interaction of Mitiglinide (B115668) with ATP-Sensitive Potassium Channels
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiglinide is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes. Its therapeutic effect is mediated by the specific inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This technical guide provides a detailed examination of the molecular interactions between Mitiglinide and the K-ATP channel. It covers the mechanism of action, the precise binding site as revealed by structural biology, quantitative interaction data, and detailed experimental protocols for studying these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction: Mitiglinide and the Pancreatic K-ATP Channel
Mitiglinide is a calcium salt hydrate (B1144303) of a benzylsuccinic acid derivative, distinct from the sulfonylurea class of drugs, that stimulates insulin secretion in a glucose-dependent manner.[1][2] Its primary target is the ATP-sensitive potassium (K-ATP) channel, a critical component in the regulation of insulin release from pancreatic β-cells.[3][4]
The pancreatic K-ATP channel is a hetero-octameric protein complex. It consists of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5][6][7] This channel couples the cell's metabolic state (reflected by the intracellular ATP/ADP ratio) to its membrane potential.[6] An increase in the ATP/ADP ratio, which occurs following glucose metabolism, leads to the closure of K-ATP channels. This is the first step in the physiological pathway of glucose-stimulated insulin secretion.[6][8]
Mechanism of Action
Mitiglinide mimics the effect of elevated intracellular ATP by directly inhibiting the K-ATP channel. The mechanism proceeds through the following sequential steps:
-
Binding and Channel Closure : Mitiglinide binds to the SUR1 subunit of the K-ATP channel, inducing a conformational change that closes the Kir6.2 pore.[3][5]
-
Membrane Depolarization : The closure of these channels inhibits the outward flow of potassium ions, leading to the depolarization of the β-cell plasma membrane.[6]
-
Calcium Influx : The change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular Ca²⁺.[6]
-
Insulin Exocytosis : The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[6][8]
This pathway underscores Mitiglinide's role as an insulin secretagogue, effectively lowering postprandial blood glucose levels.[1][3]
Signaling Pathway of Mitiglinide-Induced Insulin Secretion
Caption: Signaling cascade from Mitiglinide binding to insulin secretion.
The Molecular Binding Site on SUR1
Cryo-electron microscopy studies have elucidated the precise binding mode of Mitiglinide to the SUR1 subunit.[5][6] Mitiglinide occupies the common insulin secretagogue-binding site, often referred to as the "A-site".[5][6] This binding pocket is located within the transmembrane domains (TMDs) of SUR1.
Key features of the binding site include:
-
Location : The pocket is formed by residues on transmembrane helices TM7 and TM8 of TMD1, and TM16 and TM17 of TMD2.[5][9]
-
Interactions : The binding involves both hydrophobic and polar interactions. The negatively charged carboxyl group of Mitiglinide forms electrostatic interactions with positively charged arginine residues (R1246 on TM16 and R1300 on TM17) in SUR1.[10]
-
Conformational Lock : Mitiglinide binding locks the SUR1 subunit in an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated, which is characteristic of an inhibited state.[5][9]
-
Selectivity : The high selectivity of Mitiglinide for the pancreatic (SUR1-containing) channel over cardiac (SUR2A) or smooth muscle (SUR2B) channels is a key therapeutic feature.[11][12][13] This is partly determined by specific amino acid residues within the binding site, such as Serine 1238 in SUR1.[5][6] Mutation of the nearby Serine 1237 to Tyrosine (S1237Y) abolishes high-affinity inhibition by Mitiglinide, suggesting this residue is critical for binding.[11][14]
Quantitative Data on Mitiglinide-K-ATP Channel Interaction
The affinity and inhibitory potency of Mitiglinide have been quantified through various assays. The data highlights its high affinity and specificity for the pancreatic K-ATP channel complex.
Table 1: Binding Affinity and Inhibitory Concentration of Mitiglinide
| Parameter | Value | Experimental System | Comments |
|---|---|---|---|
| IC₅₀ | 13 nM | [³H]-Glibenclamide displacement in HIT-T15 cells | Demonstrates competitive binding with sulfonylureas.[6][11] |
| IC₅₀ | 100 nM | Patch-clamp analysis of Kir6.2/SUR1 in COS-1 cells | Direct measure of channel inhibition.[12][13] |
| IC₅₀ | 280 nM | [³H]-Glibenclamide displacement in COS-1 cells expressing SUR1 | Highlights the role of the SUR1 subunit in binding.[12] |
| IC₅₀ | 4 nM | Patch-clamp analysis of Kir6.2/SUR1 in Xenopus oocytes | Shows very high affinity in this expression system.[11] |
Table 2: Selectivity of Mitiglinide for K-ATP Channel Subtypes
| Channel Complex | Effect of Mitiglinide | Experimental System | Reference |
|---|---|---|---|
| Kir6.2/SUR1 (Pancreatic) | High-affinity inhibition (IC₅₀ ~100 nM) | Patch-clamp in COS-1 cells | [12][13] |
| Kir6.2/SUR2A (Cardiac) | No significant inhibition (even at >10 µM) | Patch-clamp in COS-1 cells | [12][13] |
| Kir6.2/SUR2B (Smooth Muscle) | No significant inhibition (even at >10 µM) | Patch-clamp in COS-1 cells |[12][13] |
Key Experimental Protocols
The characterization of Mitiglinide's interaction with K-ATP channels relies on established biophysical techniques.
Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the flow of ions through channels in a patch of cell membrane, allowing for the study of channel inhibition by Mitiglinide.[15][16]
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for electrophysiological analysis of K-ATP channels.
Detailed Methodology:
-
Cell Culture/Isolation : Use primary pancreatic β-cells or a heterologous expression system like COS-1 or HEK293 cells transfected with Kir6.2 and SUR1.[12][14]
-
Solution Preparation : Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ion concentrations. The pipette solution for whole-cell recordings typically contains K⁺ as the major cation and ATP at physiological concentrations.[17][18]
-
Recording :
-
Whole-Cell Configuration : After forming a gigaseal, rupture the membrane patch to measure the macroscopic current from all channels on the cell surface. Apply Mitiglinide to the bath solution. This configuration assesses channel activity within an intact cellular environment.[15][17]
-
Inside-Out Configuration : After forming a gigaseal, retract the pipette to excise the membrane patch, exposing the intracellular face of the channels to the bath solution. This allows for the direct application of Mitiglinide to its binding site and is ideal for studying drug-channel kinetics.[12][15]
-
-
Data Analysis : Record currents at a fixed holding potential. Measure the reduction in current amplitude after drug application to determine the percentage of inhibition. Perform experiments with a range of Mitiglinide concentrations to construct a dose-response curve and calculate the IC₅₀ value.[12][17]
Competitive Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of Mitiglinide by measuring its ability to displace a known high-affinity radiolabeled ligand from the SUR1 subunit.
Experimental Workflow for Binding Assay
References
- 1. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide [frontiersin.org]
- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 8. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KATP Channel Inhibitors Reduce Cell Proliferation Through Upregulation of H3K27ac in Diffuse Intrinsic Pontine Glioma: A Functional Expression Investigation | MDPI [mdpi.com]
- 18. worthington-biochem.com [worthington-biochem.com]
Chemical synthesis and stereochemistry of Mitiglinide calcium hydrate
An In-depth Technical Guide to the Chemical Synthesis and Stereochemistry of Mitiglinide (B115668) Calcium Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide calcium hydrate is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide (B1211023) class of drugs and functions by stimulating insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[2][3] The chemical name for Mitiglinide calcium hydrate is calcium (2S)-2-benzyl-4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxobutanoate dihydrate.[1] A critical feature of the molecule is the chiral center at the C2 position of the butanoate backbone, with the (S)-enantiomer being the pharmacologically active form. This guide provides a detailed overview of the various synthetic routes and the stereochemical considerations for producing Mitiglinide calcium hydrate.
Chemical Synthesis
Several synthetic strategies for Mitiglinide calcium hydrate have been developed, often starting from common precursors like succinic acid derivatives or L-phenylalanine. The primary challenge lies in the regioselective amidation of the succinic acid moiety and the stereoselective introduction of the chiral center.
Synthetic Route I: From Benzylidenesuccinic Acid
This route involves the initial formation of a benzylidenesuccinic acid intermediate, followed by asymmetric reduction to establish the chiral center.
Key Steps:
-
Stobbe Condensation: Dimethyl succinate (B1194679) condenses with benzaldehyde (B42025) in the presence of a base like sodium methoxide (B1231860) (NaOMe) to form 2-benzylidenesuccinic acid after hydrolysis.[1][4]
-
Anhydride (B1165640) Formation: The resulting acid is treated with a dehydrating agent such as acetic anhydride to yield the corresponding cyclic anhydride.[1][4]
-
Regioselective Amidation: The anhydride is opened by reaction with cis-perhydroisoindole to produce a monoamide carboxylic acid.[4]
-
Asymmetric Hydrogenation: The double bond in the monoamide is reduced using hydrogen gas over a chiral Rhodium catalyst, which stereoselectively creates the desired (S)-enantiomer.[4][5]
-
Salt Formation: The resulting (S)-Mitiglinide free acid is treated with a calcium salt, typically calcium chloride (CaCl2), in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield Mitiglinide calcium hydrate.[1][4]
Caption: Synthetic Route I for Mitiglinide via Asymmetric Hydrogenation.
Synthetic Route II: From (S)-2-Benzylsuccinic Acid
This is one of the most common approaches, utilizing a chiral starting material to avoid a late-stage asymmetric step or resolution.
Key Steps:
-
Chiral Starting Material: The synthesis begins with optically pure (S)-2-benzylsuccinic acid. This key intermediate can be obtained through resolution of racemic 2-benzylsuccinic acid using a chiral amine like (R)-(+)-α-phenylethylamine.[5]
-
Anhydride Formation: (S)-2-benzylsuccinic acid is converted to (S)-benzylsuccinic anhydride using acetic anhydride.[1][5]
-
Amidation: The chiral anhydride reacts with cis-octahydroisoindole (B142279) (also known as cis-perhydroisoindole) in a suitable solvent like toluene. This reaction proceeds with high regioselectivity to form (S)-Mitiglinide.[1]
-
Salt Formation: The final product is obtained by treating the (S)-Mitiglinide free acid with sodium hydroxide and calcium chloride in an aqueous medium.[1]
Caption: Synthetic Route II starting from chiral (S)-2-Benzylsuccinic Acid.
Synthetic Route III: Activated Ester Method
This method involves the activation of both carboxyl groups of (S)-2-benzylsuccinic acid, followed by a regioselective reaction with the amine.
Key Steps:
-
Ester Activation: (S)-2-benzylsuccinic acid is reacted with an activating agent, such as 4-nitrophenol, in the presence of a coupling agent to form a di-activated ester.[4][5]
-
Regioselective Mono-amidation: The di-activated ester undergoes a regioselective reaction with cis-perhydroisoindole at low temperature to yield a monoamide monoester.[5]
-
Hydrolysis: The remaining ester group is hydrolyzed under basic conditions (e.g., NaOH) to afford the (S)-Mitiglinide free acid.[4]
-
Salt Formation: The acid is then converted to its calcium salt as described in previous routes.[4]
Caption: Synthetic Route III via an Activated Ester Intermediate.
Stereochemistry
The pharmacological activity of Mitiglinide resides exclusively in the (S)-enantiomer. Therefore, controlling the stereochemistry at the C2 position is paramount. The primary methods to achieve this are asymmetric synthesis and classical resolution.
Stereocontrol Methods
-
Asymmetric Hydrogenation: As seen in Route I, an achiral precursor like 2-benzylidenesuccinic acid monoamide can be hydrogenated using a chiral catalyst (e.g., Rhodium complex with a chiral phosphine (B1218219) ligand like (S,S)-BPPM) to induce the formation of the (S)-enantiomer with high enantiomeric excess.[5]
-
Classical Resolution: A racemic mixture of 2-benzylsuccinic acid can be resolved by forming diastereomeric salts with a chiral amine, such as (R)-1-phenylethylamine or (R)-1-(1-naphthyl)ethylamine.[4] The desired diastereomeric salt is then isolated by fractional crystallization, followed by acidification to liberate the pure (S)-2-benzylsuccinic acid enantiomer.[4][5]
-
Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure natural product, such as L-phenylalanine, can also be used to construct the chiral center.[5]
Caption: Key strategies for establishing the stereochemistry of Mitiglinide.
Data Presentation
Table 1: Comparison of Synthetic Routes & Yields
| Route | Starting Material(s) | Key Strategy | Overall Yield (%) | Reference |
| I | Dimethyl succinate, Benzaldehyde | Asymmetric Hydrogenation | 26.8% | [5] |
| II | (S)-2-Benzylsuccinic Acid | Chiral Precursor | 18.7% | [5] |
| III | (S)-2-Benzylsuccinic Acid | Activated Ester | Not specified | [5] |
| IV | L-Phenylalanine | Chiral Pool | 25.8% | [5] |
| V | Patented Route (CN102424664A) | Phenylalanine sulfonate | 47% | [6] |
| VI | Patented Route (Optimized) | (S)-2-benzylsuccinic acid, CDI | 24.5% | [7] |
Table 2: Physicochemical & Stereochemical Data
| Compound | Property | Value | Reference |
| Mitiglinide Calcium | Melting Point | 179-185 °C | [1][4] |
| Mitiglinide Calcium | Specific Rotation [α]D¹⁸ | +9.0° (c=1.0, CH₃OH) | [6] |
| Mitiglinide Calcium | Specific Rotation [α]D¹⁸ | +5.7° (c=1.0, MeOH) | [4] |
| Mitiglinide (Free Acid) | Specific Rotation [α]D²⁴ | –3.5° (c=1.04, MeOH) | [4] |
| Mitiglinide Calcium | Purity (HPLC) | >99.88% | [7] |
Experimental Protocols
Protocol for Route II: Synthesis from (S)-2-Benzylsuccinic Acid
Step 1: Preparation of (S)-Benzylsuccinic Anhydride (S)-2-benzylsuccinic acid is treated with an excess of acetic anhydride. The mixture is heated, often under reflux, to drive the dehydration reaction. After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed under reduced pressure to yield the crude anhydride, which can be used directly in the next step.[1]
Step 2: Preparation of (S)-Mitiglinide A solution of (S)-benzylsuccinic anhydride is prepared in a suitable aprotic solvent, such as toluene. To this solution, a solution of cis-octahydroisoindole in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by an appropriate technique (e.g., TLC). The solvent is then evaporated under reduced pressure to give the crude (S)-Mitiglinide free acid.[1]
Step 3: Preparation of Mitiglinide Calcium Dihydrate The crude (S)-Mitiglinide is dissolved in a mixture of water and a suitable alcohol (e.g., ethanol). A stoichiometric amount of aqueous sodium hydroxide is added to form the sodium salt. Subsequently, an aqueous solution of calcium chloride is added dropwise to the mixture with vigorous stirring. The resulting precipitate of Mitiglinide calcium dihydrate is collected by filtration, washed with water and acetone, and then dried under vacuum to afford the final product.[1][6] The product can be further purified by recrystallization from an ethanol/water mixture.[6]
Protocol for Optical Resolution of 2-Benzylsuccinic Acid
Racemic 2-benzylsuccinic acid is dissolved in a suitable solvent. An equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt that crystallizes out is collected by filtration. This salt is then treated with an aqueous acid solution (e.g., 2N HCl) to break the salt and liberate the enantiomerically enriched 2-benzylsuccinic acid, which is extracted with an organic solvent.[4] The process of crystallization may be repeated to enhance enantiomeric purity.
Conclusion
The synthesis of Mitiglinide calcium hydrate can be accomplished through several distinct pathways. The choice of route often depends on the availability of starting materials, cost, and the desired efficiency for stereochemical control. Methods starting with the chiral precursor (S)-2-benzylsuccinic acid are direct but rely on an efficient resolution or asymmetric synthesis of this intermediate. Routes involving late-stage asymmetric hydrogenation offer an alternative but require specialized catalysts. All successful syntheses must address both the regioselective formation of the amide bond and the critical stereoselective establishment of the (S)-configuration, which is essential for the drug's therapeutic efficacy.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Page loading... [guidechem.com]
- 6. CN102424664A - Preparation method of mitiglinide calcium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure and Polymorphic Forms of Mitiglinide Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of Mitiglinide calcium hydrate (B1144303), an active pharmaceutical ingredient (API) used in the management of type 2 diabetes. The solid-state properties of an API, including its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, bioavailability, and manufacturability. This document summarizes the available scientific and patent literature on the subject, presenting data in a structured format and outlining experimental methodologies.
Introduction to Mitiglinide Calcium Hydrate
Mitiglinide calcium hydrate is the calcium salt of mitiglinide, belonging to the meglitinide (B1211023) class of short-acting insulin (B600854) secretagogues. Its chemical name is monocalcium bis[(-)-(S)-2-benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid] dihydrate. The molecular formula is C₃₈H₅₀CaN₂O₈·2H₂O, and the molecular weight is 704.91 g/mol . The solid-state form of Mitiglinide calcium hydrate is crucial for its pharmaceutical development, as different polymorphic forms can exhibit distinct physicochemical properties.
Known Crystalline Forms of Mitiglinide Calcium Hydrate
Based on available patent literature, two primary crystalline forms of Mitiglinide calcium have been identified: a dihydrate form and a novel anhydrous crystalline form. Detailed crystallographic data from peer-reviewed scientific journals are limited; the following information is primarily derived from patent documents.
The dihydrate form is a commonly referenced crystalline state of Mitiglinide calcium. While extensive public crystallographic data is scarce, it is understood to be a stable hydrated form of the molecule.
A Chinese patent (CN103864669A) discloses a novel crystalline form of Mitiglinide calcium which is described as being anhydrous.[1] This form is reported to have improved stability and bioavailability compared to the dihydrate form.[1]
Comparative Physicochemical Data
The following table summarizes the available quantitative data for the known crystalline forms of Mitiglinide calcium hydrate. It is important to note that a complete public dataset for direct comparison is not available, and the information for the novel anhydrous form is limited to key characterization peaks.
| Property | Mitiglinide Calcium Dihydrate | Novel Anhydrous Crystalline Form |
| Water Content | Dihydrate | Anhydrous |
| XRPD (2θ) | Data not publicly available | ~5.40°, ~17.24°[1] |
| DSC | Data not publicly available | No significant endothermic peak at 120°C[1] |
| TGA | Data not publicly available | Data not publicly available |
| Single Crystal Data | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for the preparation and characterization of different polymorphic forms are essential for reproducibility and further research. The following sections outline the methodologies described in the available literature.
Objective: To prepare the novel anhydrous crystalline form of Mitiglinide calcium.
Methodology (based on CN103864669A): [1]
-
Dissolution: Dissolve Mitiglinide calcium in an organic solvent. Suitable solvents include methanol (B129727) or ethanol. The solution can be heated to ensure complete dissolution. For example, 10g of Mitiglinide calcium can be dissolved in 100ml of methanol and heated to 60°C.
-
Solvent Removal: The solvent is then removed under reduced pressure. For instance, the solution can be concentrated to dryness under a low vacuum (e.g., 0.02 MPa) at a temperature of 50-60°C.
-
Drying: The resulting solid is dried under vacuum at a suitable temperature (e.g., 50°C) to obtain the novel anhydrous crystalline form.
The following are standard techniques used in the solid-state characterization of pharmaceutical compounds and are relevant for the analysis of Mitiglinide calcium hydrate polymorphs.
-
X-Ray Powder Diffraction (XRPD): XRPD is a primary technique for identifying and differentiating crystalline forms.
-
Instrument: A standard powder X-ray diffractometer.
-
Radiation: Cu Kα radiation is commonly used.
-
Scan Range: A typical 2θ range for analysis is from 2° to 40°.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as melting, crystallization, and solid-solid phase transitions.
-
Instrument: A differential scanning calorimeter.
-
Heating Rate: A typical heating rate is 10°C/min.
-
Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere.
-
Sample Pans: Samples are hermetically sealed in aluminum pans.
-
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to determine the water content of hydrates.
-
Instrument: A thermogravimetric analyzer.
-
Heating Rate: A common heating rate is 10°C/min.
-
Atmosphere: The analysis is typically carried out under a nitrogen purge.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for polymorph characterization and the relationship between the known forms of Mitiglinide calcium hydrate.
Conclusion
The solid-state chemistry of Mitiglinide calcium hydrate is an important area of study for pharmaceutical development. To date, the publicly available information primarily distinguishes between a dihydrate form and a novel anhydrous crystalline form. The anhydrous form, as described in patent literature, appears to offer advantages in terms of stability and bioavailability. However, a comprehensive understanding and comparison of these and potentially other polymorphic forms are limited by the lack of detailed, publicly available crystallographic and thermal analysis data. Further research and publication in this area would be highly beneficial for the scientific community and for the development of robust and effective drug products containing Mitiglinide calcium hydrate. Researchers are encouraged to perform thorough polymorphic screening and characterization to ensure the selection of the optimal solid form for development.
References
The Pharmacodynamics of Mitiglinide in Animal Models of Type 2 Diabetes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitiglinide (B115668), a rapid- and short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, has demonstrated significant efficacy in the management of postprandial hyperglycemia, a key therapeutic target in type 2 diabetes mellitus (T2DM). Its pharmacodynamic profile is characterized by a glucose-dependent stimulation of insulin secretion, which is primarily mediated through the selective inhibition of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This technical guide provides a comprehensive overview of the pharmacodynamics of mitiglinide as elucidated in various preclinical animal models of T2DM. It delves into the molecular mechanism of action, summarizes key quantitative data on its effects on glycemic control and insulin secretion, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: Selective Blockade of Pancreatic β-Cell KATP Channels
Mitiglinide exerts its insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][2][3][4] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[1][4]
Under basal glucose conditions, these channels are open, allowing potassium ion efflux and maintaining a hyperpolarized state of the β-cell membrane. Following a meal, the rise in blood glucose leads to increased intracellular ATP levels within the β-cell. This elevation in the ATP/ADP ratio directly triggers the closure of KATP channels.[5][6]
Mitiglinide mimics the effect of ATP by binding to the SUR1 subunit and inducing channel closure.[3][7] This blockade of potassium efflux leads to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions.[3][8] The subsequent increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, resulting in a rapid and pronounced release of insulin into the bloodstream.[3][8][9]
Crucially, mitiglinide demonstrates a high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over other types of KATP channels found in cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) tissues.[1][2][10] This selectivity contributes to a favorable cardiovascular safety profile.
Figure 1: Signaling pathway of Mitiglinide-induced insulin secretion.
Pharmacodynamic Effects in Animal Models of Type 2 Diabetes
The efficacy of mitiglinide in improving glycemic control has been demonstrated in several well-established animal models of type 2 diabetes. These models, which exhibit key features of the human disease such as insulin resistance and impaired insulin secretion, provide a valuable platform for preclinical evaluation.
Spontaneous Diabetic Models
-
Goto-Kakizaki (GK) Rats: This non-obese model of spontaneous type 2 diabetes is characterized by impaired glucose-stimulated insulin secretion. In GK rats, mitiglinide has been shown to amplify glucose-induced insulin secretion in a dose-dependent manner.[9][11] Notably, in perfused pancreas studies of GK rats, mitiglinide restored the first-phase insulin response, a critical component of postprandial glucose regulation that is often deficient in T2DM.[9][11]
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: These rats develop obesity, insulin resistance, and eventually hyperglycemia. Studies in OLETF rats have demonstrated that mitiglinide administration leads to a rapid and significant increase in portal insulin levels shortly after an oral glucose tolerance test (OGTT).[12] This rapid insulinotropic effect translated to a significant reduction in peripheral blood glucose levels.[12]
-
Zucker Fatty Rats: This model exhibits obesity and severe insulin resistance. In Zucker fatty rats, mitiglinide, both alone and in combination with other oral antidiabetic agents, has been shown to effectively suppress postprandial hyperglycemia by stimulating insulin secretion.[13][14]
Induced Diabetic Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can be used to induce a model of diabetes. In STZ-induced diabetic rats, mitiglinide demonstrated a rapid-acting insulin secretion-promoting activity, which led to a decrease in the area under the concentration-time curve for plasma glucose after a liquid meal load.[3][13][14]
Quantitative Data on Pharmacodynamic Parameters
The following tables summarize the key quantitative findings from preclinical studies of mitiglinide in various animal models.
Table 1: Effect of Mitiglinide on Insulin Secretion
| Animal Model | Experimental Condition | Mitiglinide Concentration/Dose | Observed Effect on Insulin Secretion | Reference |
| Diabetic GK Rat Islets | Batch Incubation (at 8.3 & 16.7 mM glucose) | 0.1 - 10 µM | Significant amplification of glucose-induced insulin secretion. | [9] |
| Perfused GK Rat Pancreas | Perfusion with 8.3 mM glucose | 1 µM & 10 µM | Induction of a normal kinetic pattern of insulin secretion, including a first-phase response. | [9][11] |
| Prediabetic OLETF Rats | Oral Glucose Tolerance Test (1 g/kg) | Not specified | Significant increase in portal insulin levels 15 minutes after administration. | [12] |
Table 2: Effect of Mitiglinide on Blood Glucose Levels
| Animal Model | Experimental Condition | Mitiglinide Dose | Observed Effect on Blood Glucose | Reference |
| Prediabetic OLETF Rats | Oral Glucose Tolerance Test (1 g/kg) | Not specified | Significant decrease in peripheral glucose levels 15-120 minutes after administration. | [12] |
| Type 2 Diabetic Rats | Meal Load | 1-3 mg/kg (p.o.) | Dose-dependent suppression of the increase in plasma glucose levels and AUCglucose up to 5 hours. | [15] |
| STZ-Induced Diabetic Rats | Liquid Meal Load | Not specified | Decreased the post-loading plasma glucose area under the concentration-time curve. | [3] |
| STZ-Nicotinamide-Induced Diabetic Rats & Zucker Fatty Rats | Oral Glucose Tolerance Test | Not specified | Combination with other oral hypoglycemic drugs suppressed plasma glucose levels more than either agent alone. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the typical experimental protocols used in the pharmacodynamic evaluation of mitiglinide in animal models.
Figure 2: Generalized workflow for in vivo pharmacodynamic studies.
Animal Models
-
Spontaneous Models:
-
Induced Models:
-
Streptozotocin (STZ)-induced diabetes: STZ is administered intraperitoneally or intravenously to induce β-cell destruction.[3][16] To create a model more representative of T2DM, a combination of a high-fat diet and a low dose of STZ, or co-administration of nicotinamide (B372718) with STZ, is often used.[13][14]
-
Drug Administration
Mitiglinide is typically administered orally via gavage to mimic the clinical route of administration.[15] Doses used in rat models generally range from 1 to 10 mg/kg.
Oral Glucose Tolerance Test (OGTT)
-
Animals are fasted overnight (typically 16-18 hours).[12]
-
A baseline blood sample is collected.
-
Mitiglinide or vehicle is administered orally.
-
After a short interval (e.g., 15-30 minutes), a glucose solution (typically 1-2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 120, 180 minutes) post-glucose administration.
-
Plasma or serum is separated for the measurement of glucose and insulin concentrations.
Meal Tolerance Test
This protocol is similar to the OGTT, but a liquid or solid meal is administered instead of a pure glucose solution to better reflect a physiological postprandial state.[3][15]
Pancreatic Islet Isolation and Insulin Secretion Assays
-
The pancreas is surgically removed from the animal.
-
Islets of Langerhans are isolated by collagenase digestion followed by purification.[9]
-
Isolated islets are cultured and then incubated in media with varying concentrations of glucose and mitiglinide.[9]
-
The supernatant is collected to measure the amount of secreted insulin.
Perfused Pancreas
This ex vivo technique allows for the study of the kinetics of insulin secretion in a more intact system than isolated islets.
-
The pancreas is surgically isolated and perfused with a buffered solution through the celiac artery.
-
The perfusion medium contains varying concentrations of glucose and mitiglinide.
-
The effluent from the portal vein is collected at regular intervals, and insulin concentrations are measured to determine the dynamics of insulin release.[9]
Figure 3: Workflow for in vitro and ex vivo insulin secretion studies.
Conclusion
Preclinical studies in a variety of animal models of type 2 diabetes have consistently demonstrated the potent and rapid-acting insulinotropic effects of mitiglinide. Its primary mechanism of action, the selective closure of pancreatic β-cell KATP channels, leads to a glucose-dependent stimulation of insulin secretion. This pharmacodynamic profile translates to effective postprandial glucose control. The data gathered from these animal models have been instrumental in establishing the therapeutic rationale for the use of mitiglinide in the management of T2DM and provide a solid foundation for further research and development in this area.
References
- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nateglinide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of mitiglinide on glucose-induced insulin release into the portal vein and fat-induced triglyceride elevation in prediabetic and diabetic OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of combination of mitiglinide with various oral antidiabetic drugs in streptozotocin-nicotinamide-induced type 2 diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Mitiglinide Combined with Dapagliflozin in Streptozotocin-nicotinamide-induced Type 2 Diabetic Rats and in Zucker Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
Mitiglinide's Potentiation of First-Phase Insulin Secretion in Isolated Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of mitiglinide (B115668) on first-phase insulin (B600854) secretion in isolated pancreatic islets. Mitiglinide, a rapid-acting insulin secretagogue of the meglitinide (B1211023) class, is a critical compound in the management of type 2 diabetes mellitus, primarily due to its targeted action on postprandial hyperglycemia.[1][2] This document details the molecular mechanisms, experimental protocols for assessment, and quantitative data derived from key studies, offering a comprehensive resource for researchers in the field of diabetes and metabolic diseases.
Core Mechanism of Action: Targeting the K-ATP Channel
Mitiglinide exerts its insulinotropic effect by directly interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2][3] These channels are a complex of the inwardly rectifying potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[4]
Under basal glucose conditions, K-ATP channels are open, maintaining a hyperpolarized state of the β-cell membrane. Following a meal, rising blood glucose levels lead to increased intracellular ATP. This rise in the ATP/ADP ratio triggers the closure of K-ATP channels. Mitiglinide mimics this effect by binding to the SUR1 subunit of the channel, inducing its closure independent of ATP levels.[3]
The closure of the K-ATP channels leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of extracellular calcium ions (Ca2+) raises the intracellular calcium concentration, a key signal for the exocytosis of insulin-containing granules.[1] This rapid, glucose-dependent mechanism allows mitiglinide to effectively restore the crucial first-phase of insulin secretion, which is often impaired in individuals with type 2 diabetes.[5][6]
Quantitative Analysis of Mitiglinide's Effect on Insulin Secretion
The following tables summarize the dose-dependent effects of mitiglinide on insulin secretion in isolated islets from both normal Wistar and diabetic Goto-Kakizaki (GK) rats. The data highlights mitiglinide's ability to amplify glucose-stimulated insulin secretion (GSIS).
Table 1: Effect of Mitiglinide on Insulin Secretion in Isolated Islets from Normal Wistar Rats
| Glucose Concentration (mM) | Mitiglinide (S 21403) Concentration (µM) | Insulin Secretion (µU/islet/h) (mean ± SEM) | Fold-Increase over Glucose Alone |
| 3.3 | 0 | 8.3 ± 1.06 | - |
| 3.3 | 0.1 | 12.6 ± 2.54 | 1.5 |
| 3.3 | 1 | 14.0 ± 1.72 | 1.7 |
| 8.3 | 0 | 25.0 ± 2.0 | - |
| 8.3 | 0.1 | 40.0 ± 3.0 | 1.6 |
| 8.3 | 1 | 50.0 ± 4.0 | 2.0 |
| 16.7 | 0 | 33.0 ± 2.5 | - |
| 16.7 | 0.1 | 52.8 ± 4.2 | 1.6 |
| 16.7 | 1 | 59.4 ± 4.7 | 1.8 |
Data extracted from a study on the action of S 21403 (mitiglinide).[5]
Table 2: Effect of Mitiglinide on Insulin Secretion in Isolated Islets from Diabetic GK Rats
| Glucose Concentration (mM) | Mitiglinide (S 21403) Concentration (µM) | Insulin Secretion (µU/islet/h) (mean ± SEM) | Fold-Increase over Glucose Alone |
| 3.3 | 0 | 5.0 ± 0.5 | - |
| 3.3 | 10 | 15.0 ± 1.5 | 3.0 |
| 8.3 | 0 | 8.0 ± 0.8 | - |
| 8.3 | 0.1 | 12.8 ± 1.3 | 1.6 |
| 8.3 | 1 | 20.0 ± 2.0 | 2.5 |
| 8.3 | 10 | 26.4 ± 2.6 | 3.3 |
| 16.7 | 0 | 10.0 ± 1.0 | - |
| 16.7 | 0.1 | 16.0 ± 1.6 | 1.6 |
| 16.7 | 1 | 25.0 ± 2.5 | 2.5 |
| 16.7 | 10 | 33.0 ± 3.3 | 3.3 |
Data extracted from a study on the action of S 21403 (mitiglinide).[4]
Table 3: Synergistic Effect of Mitiglinide and Arginine on Insulin Secretion in Isolated Islets from Wistar and GK Rats
| Animal Model | Treatment | Insulin Secretion (µU/islet/h) (mean ± SEM) |
| Wistar Rats | No addition | 1.88 ± 0.27 |
| Wistar Rats | Arginine (20 mM) | 35.1 ± 2.51 |
| Wistar Rats | Mitiglinide (10 µM) | 9.4 ± 0.66 |
| GK Rats | No addition | 0.96 ± 0.16 |
| GK Rats | Arginine (20 mM) | 10.7 ± 0.53 |
| GK Rats | Mitiglinide (10 µM) | 4.5 ± 0.49 |
Data extracted from a study on the action of S 21403 (mitiglinide), highlighting the synergistic effects of mitiglinide with other secretagogues.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitiglinide's effects on insulin secretion. The following protocols provide a step-by-step guide for the isolation of rat pancreatic islets, the execution of a perifusion assay to measure first-phase insulin secretion, and the quantification of insulin via ELISA.
References
- 1. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bear.buckingham.ac.uk [bear.buckingham.ac.uk]
- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization fo a digestion-filtration method for isolation of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for isolation and transplantation of rat pancreatic islets in the kidney capsule to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Mitiglinide to SUR1/Kir6.2 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Mitiglinide (B115668) to the pancreatic ATP-sensitive potassium (KATP) channel, specifically the SUR1/Kir6.2 complex. Mitiglinide is a fast-acting insulin (B600854) secretagogue used in the treatment of type 2 diabetes mellitus. Its therapeutic effect is mediated by the high-affinity binding to and subsequent inhibition of the KATP channels in pancreatic β-cells, leading to insulin secretion.[1][2] This document details the quantitative binding data, experimental methodologies used for its determination, and the underlying signaling pathways.
Quantitative Binding Affinity of Mitiglinide
Mitiglinide exhibits a high degree of selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[1][3] This selectivity is crucial for its clinical efficacy, minimizing off-target cardiovascular effects. The binding affinity has been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays.
Electrophysiological Inhibition Data
Electrophysiological studies, particularly using the inside-out patch-clamp technique, have been instrumental in determining the inhibitory concentration (IC50) of Mitiglinide on different KATP channel subtypes. These experiments directly measure the functional consequence of drug binding, which is the inhibition of potassium ion flow through the channel.
| Channel Complex | Cell Type | IC50 (High-Affinity Site) | IC50 (Low-Affinity Site) | Reference |
| Kir6.2/SUR1 | Xenopus oocytes | 4 nM (specifically 3.8 ± 1.6 nM) | >1 mM | [1] |
| Kir6.2/SUR1 | COS-1 cells | 100 nM | Not specified | [4][5] |
| Kir6.2/SUR2A | Xenopus oocytes | 3 µM (specifically 3.2 µM) | >1 mM | [1] |
| Kir6.2/SUR2B | Xenopus oocytes | 5 µM (specifically 4.6 ± 1.6 µM) | >1 mM | [1] |
Note: The presence of both high and low-affinity binding sites has been described, with the high-affinity site on the SUR1 subunit being responsible for the therapeutic effect at clinical concentrations.[1] The low-affinity site is located on the Kir6.2 subunit.[1][3]
Radioligand Displacement Data
Competitive radioligand binding assays provide a direct measure of the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand. In the case of Mitiglinide, [3H]-glibenclamide is often used as the radioligand, indicating that their binding sites on SUR1 overlap or are allosterically coupled.[1][2]
| Assay Type | Cell/Tissue Preparation | IC50 | Reference |
| [3H]-glibenclamide displacement | HIT-15 cell microsomes | 13 nM | [1][2] |
| [3H]-glibenclamide displacement | COS-1 cells expressing SUR1 | 280 nM | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Electrophysiology: Inside-Out Patch Clamp
This technique is used to measure the activity of ion channels in a small patch of cell membrane.
1. Cell Preparation and Channel Expression:
-
The cDNAs for Kir6.2 and the desired SUR subunit (SUR1, SUR2A, or SUR2B) are co-transfected into a suitable expression system, such as Xenopus oocytes or mammalian cell lines like COS-1 or HEK293 cells.[2][3]
-
The cells are cultured for a period (e.g., 24 hours) to allow for protein expression and insertion into the cell membrane.[2]
2. Patch-Clamp Recording:
-
A glass micropipette with a very small tip diameter (2.0-3.0 MΩ resistance) is brought into contact with the cell membrane to form a high-resistance seal.[2]
-
The pipette is then pulled away from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution (inside-out configuration).[6]
-
Macroscopic currents flowing through the KATP channels in the membrane patch are recorded using an amplifier (e.g., Axon-patch 200B).[2] The membrane potential is typically held at a specific voltage (e.g., +60 mV).[2]
3. Drug Application and Data Analysis:
-
Mitiglinide solutions of increasing concentrations are applied to the bath, directly accessing the intracellular face of the membrane patch where the drug binding sites are located.[1]
-
The inhibition of the KATP channel current by Mitiglinide is measured. The dose-response relationship is then plotted to calculate the IC50 value, which is the concentration of Mitiglinide that causes 50% inhibition of the channel current.[1]
Radioligand Binding Assay: Competitive Displacement
This assay determines the affinity of an unlabeled drug (Mitiglinide) by measuring its ability to compete with a radiolabeled drug for binding to the target receptor.[7]
1. Membrane Preparation:
-
Cells expressing the target receptor (e.g., SUR1) are harvested and homogenized.[8]
-
The cell membranes are isolated through centrifugation to create a membrane preparation.[9]
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-glibenclamide) and varying concentrations of the unlabeled competitor drug (Mitiglinide).[5][7]
-
The incubation is carried out in a suitable binding buffer and allowed to reach equilibrium.[9]
3. Separation and Quantification:
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that traps the membranes.[9]
-
The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[9]
4. Data Analysis:
-
The concentration of Mitiglinide that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting competition curve.[7]
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[10]
Signaling Pathways and Logical Relationships
The interaction of Mitiglinide with the SUR1/Kir6.2 channel initiates a cascade of events within the pancreatic β-cell, culminating in insulin secretion.
Mitiglinide-Induced Insulin Secretion Pathway
The binding of Mitiglinide to the SUR1 subunit of the KATP channel triggers its closure. This inhibition of potassium efflux leads to the depolarization of the β-cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions increases the intracellular calcium concentration, a key signal for the exocytosis of insulin-containing granules.[11][12]
Caption: Mitiglinide's mechanism of action leading to insulin secretion.
Experimental Workflow for Determining IC50
The process of determining the IC50 value for Mitiglinide involves a series of systematic steps, from preparing the biological system to analyzing the dose-response data.
Caption: Workflow for the experimental determination of IC50 values.
Logical Relationship of Mitiglinide Binding Sites
Recent structural studies have provided insights into the binding pocket of Mitiglinide on the SUR1 subunit. It binds to a site, often referred to as the "A-site," which is a common binding site for insulin secretagogues.[2][13] This site is distinct from but may overlap with the binding site of other drugs like repaglinide (B1680517) (the "B-site").[13]
Caption: Schematic of Mitiglinide's binding site on the SUR1 subunit.
References
- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 12. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of Mitiglinide Calcium Hydrate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Mitiglinide (B115668) calcium hydrate (B1144303), a rapid-acting insulin (B600854) secretagogue for the management of type 2 diabetes mellitus. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this active pharmaceutical ingredient (API).
Chemical and Physical Properties
Mitiglinide calcium hydrate is the calcium salt of mitiglinide, hydrated with water molecules. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | calcium;bis((2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate);dihydrate | [1] |
| Molecular Formula | C₃₈H₅₂CaN₂O₈ | [1] |
| Molecular Weight | 704.9 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 179-185 °C | [3] |
| Optical Activity | [α]D¹⁸ +5.7° (c=1.0, MeOH) | [3] |
Solubility Profile
The solubility of Mitiglinide calcium hydrate is a critical parameter for its formulation and bioavailability. A summary of its solubility in various solvents is provided below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (requires sonication) | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (requires sonication) | [2] |
| Water | < 0.1 mg/mL (insoluble) | [4] |
| Ethanol | 2 mg/mL | [5] |
Solid-State Characterization
The solid-state properties of an API can significantly influence its stability, dissolution, and manufacturing processes. Key techniques for characterizing the solid state of Mitiglinide calcium hydrate include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD).
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point, crystallinity, and polymorphism. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water content and thermal stability.
Experimental Protocol: DSC/TGA Analysis
A standard protocol for DSC and TGA analysis would involve the following steps:
-
Sample Preparation: Accurately weigh 3-5 mg of Mitiglinide calcium hydrate into an aluminum pan. For DSC, the pan is hermetically sealed. For TGA, an open pan is typically used.
-
Instrumentation: Utilize a calibrated DSC or TGA instrument.
-
DSC Method:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
TGA Method:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting thermograms to determine melting endotherms, glass transitions, and mass loss events.
Logical Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA analysis of Mitiglinide calcium hydrate.
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and can be used to differentiate between polymorphs.
Experimental Protocol: PXRD Analysis
A general protocol for PXRD analysis is as follows:
-
Sample Preparation: Gently grind a small amount of Mitiglinide calcium hydrate to a fine powder. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Data Collection:
-
Scan the sample over a 2θ range of, for example, 5° to 40°.
-
Use a step size of, for instance, 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Analyze the resulting diffraction pattern, identifying the characteristic peaks (2θ values) and their relative intensities.
Stability Profile and Forced Degradation Studies
Understanding the stability of Mitiglinide calcium hydrate under various stress conditions is crucial for determining its shelf-life and storage requirements. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
The following protocols outline typical conditions for forced degradation studies as per ICH guidelines[1][6]:
| Stress Condition | Protocol |
| Acidic Hydrolysis | Dissolve Mitiglinide calcium hydrate in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis. |
| Alkaline Hydrolysis | Dissolve Mitiglinide calcium hydrate in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of Mitiglinide calcium hydrate with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours). |
| Thermal Degradation | Expose the solid powder of Mitiglinide calcium hydrate to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). |
| Photolytic Degradation | Expose the solid powder of Mitiglinide calcium hydrate to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. |
Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and subsequent analysis.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug substance due to degradation and for separating the degradation products from the parent drug.
Experimental Protocol: Stability-Indicating HPLC-UV Method
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Mitiglinide calcium hydrate and its degradation products would be as follows:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. Gradient or isocratic elution may be used. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for Mitiglinide (e.g., around 210 nm). |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration. |
Mechanism of Action: Signaling Pathway
Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[7]
Signaling Pathway of Mitiglinide Action
Caption: Signaling pathway of Mitiglinide's insulinotropic action.
References
- 1. Mitiglinide Calcium Hydrate | C38H52CaN2O8 | CID 6918235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitiglinide calcium hydrate | Potassium Channel | TargetMol [targetmol.com]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Mitiglinide's Role in Regulating Postprandial Hyperglycemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, and its role in the management of postprandial hyperglycemia, a key therapeutic target in type 2 diabetes mellitus.
Core Mechanism of Action
Mitiglinide belongs to the meglitinide (B1211023) class of oral hypoglycemic agents. Its primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells in a glucose-dependent manner. This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][2][3]
The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][4] Mitiglinide exhibits a high affinity and selectivity for the SUR1 subunit of the pancreatic β-cell K-ATP channel.[1][4]
The binding of mitiglinide to the SUR1 subunit leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-lived burst of insulin secretion.[1][3] This rapid onset and short duration of action make mitiglinide particularly effective in controlling post-meal glucose excursions.[2][5]
Signaling Pathway of Mitiglinide Action
The signaling cascade initiated by mitiglinide in pancreatic β-cells is depicted below.
Caption: Mitiglinide's signaling pathway in pancreatic β-cells.
Quantitative Data
The following tables summarize key quantitative data related to mitiglinide's pharmacokinetics, pharmacodynamics, and clinical efficacy.
Table 1: Pharmacokinetic Parameters of Mitiglinide in Healthy Adults
| Parameter | Value | Reference |
|---|---|---|
| Time to Maximum Concentration (Tmax) | 0.23 - 0.28 hours | [3] |
| ~0.5 - 1 hour | [3] | |
| Terminal Elimination Half-life (t½) | ~1.2 hours | [3] |
| 1.69 ± 0.16 hours | [6] | |
| Apparent Clearance (CL/F) | 7.80 ± 1.84 L/h | [6] |
Data are presented for single oral doses ranging from 5 mg to 20 mg.
Table 2: In Vitro Activity of Mitiglinide
| Parameter | Substrate/Channel | Value | Reference |
|---|---|---|---|
| IC₅₀ | Kir6.2/SUR1 (High-affinity site) | 4 nM | [1][4] |
| IC₅₀ | Kir6.2/SUR2A | 3 µM | [1][4] |
| IC₅₀ | Kir6.2/SUR2B | 5 µM | [1][4] |
IC₅₀ values represent the concentration required for 50% inhibition.
Table 3: Clinical Efficacy of Mitiglinide in Patients with Type 2 Diabetes | Study Parameter | Mitiglinide Treatment | Comparator/Control | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Postprandial Glucose (PPG) | | PPG Reduction (30-90 min post-meal) | Mitiglinide + Voglibose (B1684032) | Mitiglinide alone or Voglibose alone | Significantly greater reduction with combination |[7] | | AUC >140 mg/dL (3h post-breakfast) | 4812 ± 4219 mg/dL·min | Sitagliptin (B1680988): 7807 ± 6391 mg/dL·min | Significantly lower with mitiglinide (p=0.042) |[8] | | AUC >140 mg/dL (3h post-lunch) | 5658 ± 5856 mg/dL·min | Sitagliptin: 8492 ± 7161 mg/dL·min | Significantly lower with mitiglinide (p=0.050) |[8] | | Pre-lunch Glucose | 116 ± 26 mg/dL | Sitagliptin: 131 ± 34 mg/dL | Significantly lower with mitiglinide (p=0.022) |[8] | | Glycated Hemoglobin (HbA1c) | | HbA1c Reduction | Modest decrease | Placebo | - |[5] | | Glycemic Variability | | 24-h Glycemic Fluctuation (Total Area) | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced with mitiglinide add-on (p=0.04) |[9][10] | | Mean Amplitude of Glycemic Excursions | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced with mitiglinide add-on (p=0.03) |[9][10] | | Time in Hyperglycemia | Mitiglinide + Sitagliptin + Insulin Glargine | Sitagliptin + Insulin Glargine | Significantly reduced with mitiglinide add-on (p=0.02) |[9][10] | AUC: Area Under the Curve. Data are presented as mean ± standard deviation where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the effects of mitiglinide.
4.1. Electrophysiological Analysis of K-ATP Channel Inhibition (Patch-Clamp)
This protocol outlines the inside-out patch-clamp technique to measure the effect of mitiglinide on K-ATP channels expressed in a host cell line (e.g., Xenopus oocytes or HEK293 cells).
-
Cell Preparation: Co-express Kir6.2 and SUR1 subunits in the chosen cell line.
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.
-
Bath Solution (Extracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.
-
Procedure:
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.
-
Record baseline K-ATP channel activity at a holding potential of -60 mV.
-
Perfuse the bath with solutions containing varying concentrations of mitiglinide (e.g., from 1 nM to 10 µM).
-
Record channel activity at each concentration to determine the dose-dependent inhibition.
-
Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.
-
References
- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tighter control of postprandial hyperglycemia with mitiglinide/voglibose fixed-dose combination in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing postprandial efficacy in type 2 diabetic patients receiving mitiglinide and sitagliptin by using continuous glucose monitoring: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Add-on Treatment with Mitiglinide Improves Residual Postprandial Hyperglycemia in Type 2 Diabetic Patients Receiving the Combination Therapy with Insulin Glargine and Sitagliptin [jstage.jst.go.jp]
- 10. Add-on treatment with mitiglinide improves residual postprandial hyperglycemia in type 2 diabetic patients receiving the combination therapy with insulin glargine and sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Insulin Secretion Assay Using Mitiglinide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs. It is utilized in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. The primary mechanism of action of Mitiglinide involves the regulation of insulin secretion from pancreatic β-cells.[1] These application notes provide a detailed protocol for conducting an in vitro insulin secretion assay using Mitiglinide with pancreatic β-cell lines, such as MIN6 or INS-1 cells. This assay is a valuable tool for studying the efficacy and dose-response of insulin secretagogues, as well as for investigating the molecular mechanisms underlying insulin secretion.
Mechanism of Action of Mitiglinide
Mitiglinide stimulates insulin secretion by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream. At therapeutic concentrations (0.1–1.0 μM), Mitiglinide's effect is glucose-dependent, meaning it amplifies insulin secretion in the presence of stimulatory glucose concentrations.[2][3] However, at higher concentrations (e.g., 10 μM), it can induce insulin release even in the absence of glucose.[2][3]
Data Presentation
The following tables summarize the expected quantitative data from in vitro insulin secretion assays using Mitiglinide. The data illustrates the dose-dependent effect of Mitiglinide on insulin secretion in the presence of both basal and stimulatory glucose concentrations.
Table 1: Dose-Response of Mitiglinide on Insulin Secretion under Basal and Stimulatory Glucose Conditions in Pancreatic Islets.
| Mitiglinide Concentration (µM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (over glucose alone) |
| 0.1 | 8.3 | ~1.6 |
| 0.1 | 16.7 | ~1.6 |
| 1.0 | 8.3 | ~2.0 |
| 1.0 | 16.7 | ~1.8 |
| 10 | 0 | Stimulatory |
| 10 | 3.3 | Strongly Stimulatory |
Data synthesized from studies on isolated rat islets. The fold increase is an approximation based on reported findings.[2]
Table 2: Effect of Mitiglinide on Glucose-Stimulated Insulin Secretion (GSIS) Index.
| Condition | Insulin Secretion (ng/mL) at 2.8 mM Glucose | Insulin Secretion (ng/mL) at 16.7 mM Glucose | GSIS Index (Fold Increase) |
| Control (No Mitiglinide) | X | Y | Y/X |
| 1 µM Mitiglinide | X' | Y' | Y'/X' |
This table provides a template for calculating the Glucose-Stimulated Insulin Secretion (GSIS) Index. Actual values (X, Y, X', Y') will vary depending on the cell line and experimental conditions.
Experimental Protocols
This section details the methodologies for performing a static in vitro insulin secretion assay with Mitiglinide using a pancreatic β-cell line like MIN6 or INS-1.
Materials and Reagents
-
Pancreatic β-cell line (e.g., MIN6 or INS-1)
-
Cell culture medium (e.g., DMEM for MIN6, RPMI-1640 for INS-1) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other required components.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Glucose solutions (prepared in KRBH)
-
Mitiglinide stock solution (dissolved in a suitable solvent like DMSO)
-
24-well or 96-well cell culture plates
-
Insulin ELISA kit
-
Cell lysis buffer (for total protein or insulin content normalization)
-
Microplate reader
Cell Culture and Seeding
-
Culture the pancreatic β-cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency.
-
Seed the cells into 24-well or 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay. Allow the cells to adhere and grow for 48-72 hours.
In Vitro Insulin Secretion Assay
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in the CO₂ incubator. This step brings the cells to a basal state of insulin secretion.
-
-
Stimulation:
-
Prepare KRBH buffer containing the desired glucose concentrations (e.g., a basal level of 2.8 mM and a stimulatory level of 16.7 mM).
-
Prepare a series of Mitiglinide dilutions in the KRBH buffer with both basal and stimulatory glucose concentrations. Recommended Mitiglinide concentrations for a dose-response experiment are 0 µM (vehicle control), 0.1 µM, 1 µM, and 10 µM.
-
Aspirate the pre-incubation buffer from the wells.
-
Add the prepared stimulation buffers (with or without Mitiglinide) to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in the CO₂ incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatants at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatants to new tubes and store them at -20°C or -80°C until the insulin quantification step.
-
Insulin Quantification
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit. Follow the manufacturer's instructions carefully.
-
Normalization (Optional but Recommended): To account for variations in cell number between wells, the secreted insulin levels can be normalized to the total protein content or total insulin content of the cells in each well.
-
After collecting the supernatant, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Alternatively, the total insulin content can be measured from the cell lysates using the insulin ELISA kit.
-
Normalize the secreted insulin values by dividing by the total protein or total insulin content for each well.
-
Visualizations
Mitiglinide Signaling Pathway
Caption: Signaling pathway of Mitiglinide-induced insulin secretion.
Experimental Workflow for In Vitro Insulin Secretion Assay
Caption: Workflow for the static in vitro insulin secretion assay.
References
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitiglinide's Ion Channel Effects Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide (B115668) is a rapid- and short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][3][4] This inhibition leads to membrane depolarization, the opening of voltage-gated calcium channels, subsequent calcium influx, and ultimately, the secretion of insulin.[1][4] The patch-clamp electrophysiology technique is the gold standard for directly measuring the activity of ion channels and is indispensable for characterizing the effects of drugs like Mitiglinide on their targets.[5][6]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Mitiglinide on K-ATP channels using patch-clamp electrophysiology.
Mechanism of Action of Mitiglinide on K-ATP Channels
The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1][4][7] Different combinations of these subunits form various types of K-ATP channels in different tissues. The pancreatic β-cell K-ATP channel is predominantly composed of Kir6.2 and SUR1 subunits.[3][4][8]
Mitiglinide exhibits high selectivity for the pancreatic Kir6.2/SUR1 channel complex.[3][8] It binds to the SUR1 subunit at a site that overlaps with the binding site for sulfonylureas like glibenclamide.[3][4] This binding inhibits the channel's activity, mimicking the effect of a high intracellular ATP/ADP ratio.[4]
Data Presentation: Quantitative Effects of Mitiglinide on K-ATP Channel Subtypes
The following table summarizes the inhibitory concentrations (IC50) of Mitiglinide on different K-ATP channel subtypes as determined by patch-clamp experiments.
| K-ATP Channel Subtype | Cell Type | Patch-Clamp Configuration | Mitiglinide IC50 | Reference |
| Kir6.2/SUR1 (pancreatic β-cell type) | Xenopus oocytes | Giant Inside-Out Patch | 4 nM (high-affinity) | [1][9] |
| Kir6.2/SUR1 (pancreatic β-cell type) | COS-1 cells | Inside-Out Patch | 100 nM | [3][8] |
| Kir6.2/SUR2A (cardiac type) | Xenopus oocytes | Giant Inside-Out Patch | 3 µM (low-affinity) | [1][9] |
| Kir6.2/SUR2B (smooth muscle type) | Xenopus oocytes | Giant Inside-Out Patch | 5 µM (low-affinity) | [1][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of insulin secretion initiated by Mitiglinide and a typical experimental workflow for studying its effects using patch-clamp.
Caption: Signaling pathway of Mitiglinide-induced insulin secretion.
Caption: Experimental workflow for patch-clamp analysis of Mitiglinide.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP Currents
This protocol is adapted for studying the overall effect of Mitiglinide on K-ATP channels within an intact cellular environment.
1. Cell Preparation:
-
Culture cells expressing the desired K-ATP channel subunits (e.g., HEK293 or COS-1 cells transfected with Kir6.2 and SUR1) on glass coverslips.
-
For primary pancreatic β-cells, use a standard isolation protocol.[10]
2. Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.[1]
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.[11] The ATP concentration can be varied to study the ATP-sensitivity of the channel.
-
Mitiglinide Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution.
3. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to improve seal formation.
4. Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (Giga-seal).
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[12]
-
Clamp the cell at a holding potential of -60 mV.[12]
-
Apply voltage ramps (e.g., -110 to +100 mV over 3 seconds) or voltage steps to elicit K-ATP currents.[1]
-
Record baseline currents.
-
Perfuse the cell with the external solution containing various concentrations of Mitiglinide and record the resulting inhibition of the K-ATP currents.
-
To confirm the recorded currents are from K-ATP channels, apply a known K-ATP channel blocker like glibenclamide (e.g., 10 µM) at the end of the experiment.[12]
Protocol 2: Inside-Out Patch-Clamp Recording
This configuration is ideal for studying the direct interaction of Mitiglinide with the intracellular face of the K-ATP channel.
1. Cell and Solution Preparation:
-
Follow steps 1-3 from Protocol 1.
2. Recording Procedure:
-
Achieve a Giga-seal as described in Protocol 1 (steps 4a-4c).
-
Instead of rupturing the patch, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.[12]
-
The bath solution in this configuration effectively becomes the "intracellular" solution.
-
Apply voltage ramps or steps to record single-channel or macroscopic currents from the patch.
-
Record baseline channel activity.
-
Apply Mitiglinide directly to the bath at various concentrations to observe its inhibitory effect on the K-ATP channels in the excised patch.[1][3]
-
Data from this configuration is particularly useful for determining the IC50 of the drug's direct effect on the channel.
Data Analysis
-
Current Measurement: Measure the amplitude of the K-ATP current before (control) and after the application of Mitiglinide at each concentration.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration using the formula: (1 - (I_Mitiglinide / I_Control)) * 100, where I_Mitiglinide is the current in the presence of Mitiglinide and I_Control is the baseline current.
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the Mitiglinide concentration.
-
IC50 Determination: Fit the dose-response curve with a Hill equation to determine the IC50 value, which represents the concentration of Mitiglinide that causes 50% inhibition of the K-ATP channel current.
By following these protocols, researchers can effectively characterize the electrophysiological effects of Mitiglinide on K-ATP channels, providing valuable insights into its mechanism of action and selectivity.
References
- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Mitiglinide in Primary Pancreatic Islet Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, is a valuable tool for in vitro studies of pancreatic β-cell physiology and pathophysiology.[1][2] Its mechanism of action involves the specific closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, a key step in the glucose-stimulated insulin secretion (GSIS) pathway.[1][3][4][5] By mimicking the initial effects of glucose metabolism, mitiglinide provides a targeted approach to investigate the downstream events of β-cell depolarization and insulin exocytosis. These application notes provide detailed protocols for the use of mitiglinide in primary pancreatic islet culture experiments, enabling researchers to effectively study its impact on insulin secretion and related signaling pathways.
Mechanism of Action
Mitiglinide exerts its insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic β-cells.[3][4] This binding event leads to the closure of the channel, reducing the efflux of potassium ions (K+) from the cell. The subsequent membrane depolarization opens voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[2][5] Notably, at therapeutic concentrations, mitiglinide's effect is glucose-dependent, amplifying insulin secretion in the presence of stimulatory glucose levels.[6][7]
Caption: Signaling pathway of mitiglinide-induced insulin secretion in pancreatic β-cells.
Data Presentation
The following tables summarize the quantitative effects of mitiglinide on insulin secretion from isolated pancreatic islets as reported in the literature. These data can serve as a reference for designing dose-response experiments.
Table 1: Effect of Mitiglinide on Insulin Secretion from Isolated Rat Islets at Varying Glucose Concentrations
| Mitiglinide Concentration (µM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (vs. Control) |
| 0.1 | 8.3 | 1.6 |
| 0.1 | 16.7 | 1.6 |
| 1.0 | 8.3 | 2.0 |
| 1.0 | 16.7 | 1.8 |
Data adapted from a study on normal and diabetic GK rat islets.[6]
Table 2: Insulin Secretion from Isolated Rat Islets in Response to Mitiglinide
| Condition | Insulin Secretion (µU/islet) |
| 3.3 mM Glucose (Control) | 8.3 ± 1.06 |
| 3.3 mM Glucose + 0.1 µM Mitiglinide | 12.6 ± 2.54 |
| 3.3 mM Glucose + 1.0 µM Mitiglinide | 14.0 ± 1.72 |
| 16.7 mM Glucose (Control) | 37.4 ± 2.47 |
| 16.7 mM Glucose + 10 µM Mitiglinide | 81.5 ± 5.59 |
Data presented as mean ± SEM.[6]
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Pancreatic Islets
This protocol describes a standard method for isolating and culturing pancreatic islets from mice, which can then be used for mitiglinide treatment experiments.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll or Histopaque density gradient solutions
-
Sterile surgical instruments
Procedure:
-
Pancreas Perfusion and Digestion: a. Anesthetize the mouse according to approved institutional animal care and use committee protocols. b. Expose the common bile duct and inject 3-5 mL of cold Collagenase P solution to inflate the pancreas. c. Excise the inflated pancreas and transfer it to a conical tube. d. Incubate the pancreas in a 37°C water bath for 10-15 minutes to allow for enzymatic digestion. e. Stop the digestion by adding cold HBSS and gently shake the tube to dissociate the tissue.
-
Islet Purification: a. Filter the digested tissue through a sterile mesh to remove undigested fragments. b. Centrifuge the cell suspension and resuspend the pellet in a density gradient solution (e.g., Ficoll or Histopaque). c. Layer HBSS or culture medium on top of the gradient and centrifuge according to the gradient manufacturer's instructions. d. Islets will be located at the interface between the gradient and the upper layer. Carefully collect the islet-rich layer. e. Wash the collected islets with HBSS or culture medium.
-
Islet Culture: a. Resuspend the purified islets in supplemented RPMI-1640 medium. b. Culture the islets in non-tissue culture treated petri dishes at 37°C in a humidified atmosphere of 5% CO2. c. Allow the islets to recover for at least 24 hours before initiating experiments.
Protocol 2: Mitiglinide Treatment and Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for treating isolated islets with mitiglinide and subsequently performing a static GSIS assay to measure its effect on insulin secretion.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and HEPES, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Mitiglinide stock solution (e.g., in DMSO, diluted to final concentrations in KRB buffer).
-
Isolated and cultured pancreatic islets.
-
Multi-well plates (e.g., 24-well or 96-well).
-
Insulin ELISA kit.
Procedure:
-
Islet Pre-incubation: a. Hand-pick islets of similar size and transfer them into the wells of a multi-well plate (e.g., 10-20 islets per well). b. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
Mitiglinide Treatment and Basal Insulin Secretion: a. Remove the pre-incubation buffer. b. Add KRB buffer with low glucose containing the desired concentrations of mitiglinide (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control. c. Incubate for 1 hour at 37°C. d. Collect the supernatant for measurement of basal insulin secretion.
-
Glucose-Stimulated Insulin Secretion: a. Remove the low glucose buffer containing mitiglinide. b. Add KRB buffer with high glucose, with or without the same concentrations of mitiglinide. c. Incubate for 1 hour at 37°C. d. Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Quantification: a. Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions. b. Normalize the insulin secretion data to the number of islets per well or to the total protein/DNA content of the islets.
References
- 1. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice [frontiersin.org]
- 4. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-islet microplate assay to measure mouse and human islet insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mitiglinide
Application Notes and Protocols for In Vivo Studies of Mitiglinide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, utilized in the management of type 2 diabetes mellitus. It effectively reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and subsequent exocytosis of insulin.[3][4] This document provides detailed application notes and protocols for the appropriate dosage and administration of Mitiglinide in in vivo studies using various rodent models of type 2 diabetes.
Mechanism of Action
Mitiglinide selectively binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[3] This binding event inhibits the channel's activity, reducing potassium efflux and causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[3][4]
Recommended Dosages in Rodent Models
The appropriate dosage of Mitiglinide can vary depending on the rodent species, strain, and the specific diabetic model being used. The following table summarizes dosages from various in vivo studies. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Rodent Model | Species/Strain | Dosage | Route of Administration | Key Findings |
| Type 2 Diabetic Model | OLETF Rats | 1 mg/kg | Oral | Increased portal insulin levels and decreased peripheral glucose levels.[4] |
| Type 2 Diabetic Model | Diabetic Mice | 1-4 mg/kg | Intragastric | Significantly decreased blood glucose levels. |
| Pharmacokinetic Study | Wistar Rats | 20 mg/kg | Intragastric | Used to determine pharmacokinetic parameters. |
| Streptozotocin-induced Diabetic Model | Rats | Not specified | Oral | Suppressed the increase in blood glucose after a liquid meal.[3] |
| Type 2 Diabetic Model | Zucker Fatty Rats | Not specified | Oral | Used in combination studies to show antihyperglycemic action.[5] |
| Type 2 Diabetic Model | GK Rats | Not specified | Not specified | Used to study insulin secretion kinetics.[4] |
Experimental Protocols
Preparation of Mitiglinide for Oral Administration
Mitiglinide is typically administered as a suspension or solution.
-
Vehicle: A common vehicle for oral administration in rodents is 0.5% carboxymethylcellulose (CMC) solution. Other vehicles such as water or saline can also be used, depending on the solubility of the specific salt form of Mitiglinide.
-
Preparation:
-
Weigh the required amount of Mitiglinide powder based on the desired dose and the number of animals to be treated.
-
Prepare the 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of distilled water. Stir vigorously and may require heating to fully dissolve. Allow the solution to cool to room temperature.
-
Gradually add the Mitiglinide powder to a small volume of the vehicle and triturate to form a smooth paste.
-
Slowly add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the suspension fresh on the day of the experiment to ensure stability.
-
Oral Gavage Administration Protocol
Oral gavage is a common and accurate method for administering a precise dose of a compound directly into the stomach of a rodent.[6][7][8][9][10]
-
Materials:
-
Appropriately sized gavage needle (flexible or stainless steel with a ball tip). For mice, typically 18-20 gauge; for rats, 16-18 gauge.[8]
-
Syringe corresponding to the administration volume.
-
Mitiglinide suspension.
-
-
Procedure:
-
Animal Restraint: Restrain the rodent firmly but gently. For mice, this can often be done by one person. For rats, a two-person technique (one restraining, one dosing) may be safer and more effective.[6]
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. This estimates the distance to the stomach.[10]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube enters the esophagus.[8] Do not force the needle. If resistance is met, withdraw and try again.
-
Administration: Once the needle is in place, dispense the Mitiglinide suspension slowly and steadily.[7]
-
Withdrawal: After administration, gently remove the needle in a single, smooth motion.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the nose.[7]
-
Oral Glucose Tolerance Test (OGTT)
An OGTT is a standard procedure to assess glucose metabolism and the effect of antidiabetic agents like Mitiglinide.[11][12][13][14][15]
-
Materials:
-
Procedure:
-
Fasting: Fast the animals overnight (typically 6-16 hours) with free access to water.[11][14][15]
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose level (Time -30 min or 0 min).
-
Mitiglinide Administration: Administer Mitiglinide via oral gavage at the predetermined dose. The timing of administration relative to the glucose challenge is critical and should be based on the drug's pharmacokinetic profile (typically 15-30 minutes before the glucose bolus).
-
Glucose Challenge: Administer the glucose solution orally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[11][14][15]
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
-
Conclusion
The appropriate dosage and protocol for in vivo studies of Mitiglinide in rodent models are crucial for obtaining reliable and reproducible results. The information provided in these application notes serves as a comprehensive guide for researchers. It is imperative to adhere to ethical guidelines for animal research and to optimize protocols for the specific experimental design. Careful consideration of the rodent model, drug formulation, and administration technique will contribute to the successful evaluation of Mitiglinide's therapeutic potential.
References
- 1. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Mitiglinide Combined with Dapagliflozin in Streptozotocin-nicotinamide-induced Type 2 Diabetic Rats and in Zucker Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 15. mmpc.org [mmpc.org]
Application Notes & Protocols for Mitiglinide (calcium hydrate) Stock Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide, a benzylsuccinic acid derivative, is a rapid- and short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus.[1][2][3] It functions by selectively blocking the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][4][5] This inhibition leads to membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing vesicles.[1][3][6] Specifically, Mitiglinide is highly specific to the Kir6.2/SUR1 complex, which constitutes the pancreatic β-cell KATP channel.[4] Due to its targeted mechanism of action, Mitiglinide is a valuable tool in metabolic research and drug discovery, particularly for studies involving insulin secretion and β-cell function.
Proper preparation of Mitiglinide calcium hydrate (B1144303) stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of Mitiglinide calcium hydrate stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for Mitiglinide calcium hydrate relevant to the preparation of stock solutions for cell-based assays.
| Parameter | Value | Source |
| Molecular Weight | 352.46 g/mol | [4][7] |
| Solubility in DMSO | 25 mg/mL (approximately 70.93 mM) | [2][4] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) | [4] |
| Recommended Solvents | DMSO (for in vitro studies) | [2][4] |
| Typical In Vitro Concentrations | 0.1 - 10 µM | [1][8] |
| Storage of Powder | 4°C, sealed from moisture | [4][7] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Mitiglinide Calcium Hydrate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Mitiglinide calcium hydrate in DMSO, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
Mitiglinide calcium hydrate powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-Assay Preparations:
-
Equilibrate the Mitiglinide calcium hydrate powder to room temperature before opening the container to prevent condensation.
-
Use newly opened or properly stored anhydrous DMSO to minimize water content, which can affect solubility.[4]
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of Mitiglinide calcium hydrate. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of the compound (Molecular Weight = 352.46 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To continue the example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication in an ultrasonic bath for 5-10 minutes can be beneficial.[2][4] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
For cell culture applications, it is advisable to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration stock solution to the final working concentrations for treating cells.
Materials:
-
10 mM Mitiglinide calcium hydrate stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the 10 mM Mitiglinide stock solution at room temperature.
-
Once thawed, briefly vortex the solution to ensure homogeneity.
-
-
Serial Dilution:
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Example Dilution Scheme for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution (a 1:100 dilution).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your assay plate to achieve a final concentration of 10 µM.
-
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures according to your experimental design.
-
Visualizations
Signaling Pathway of Mitiglinide in Pancreatic β-Cells
References
- 1. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitiglinide calcium hydrate | Potassium Channel | TargetMol [targetmol.com]
- 3. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitiglinide calcium hydrate - Immunomart [immunomart.com]
- 6. Portico [access.portico.org]
- 7. Mitiglinide calcium hydrate - Immunomart [immunomart.com]
- 8. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mitiglinide in Studying β-Cell Dysfunction in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, serves as a valuable pharmacological tool for investigating pancreatic β-cell dysfunction in various experimental models of diabetes. Its primary mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane, mimicking the initial steps of glucose-stimulated insulin secretion (GSIS). This property makes Mitiglinide particularly useful for dissecting specific aspects of β-cell function and failure.
Key Applications:
-
Probing KATP Channel Function: Mitiglinide's direct interaction with the SUR1 subunit of the KATP channel allows researchers to study the role of this channel in both normal and dysfunctional β-cells.[1] By observing the cellular response to Mitiglinide, one can assess the integrity of the signaling cascade downstream of KATP channel closure.
-
Restoring First-Phase Insulin Secretion: A hallmark of β-cell dysfunction in type 2 diabetes is the loss of the first-phase insulin response to glucose. Studies in diabetic animal models, such as the Goto-Kakizaki (GK) rat, have demonstrated that Mitiglinide can restore this crucial phase of insulin secretion, providing a model system to explore the mechanisms underlying this restoration.[2][3]
-
Investigating Glucotoxicity: Mitiglinide can be employed in in vitro models of glucotoxicity to assess whether pharmacological stimulation of insulin secretion can mitigate or exacerbate β-cell damage under conditions of chronic hyperglycemia. Research has shown that prolonged exposure to Mitiglinide under glucotoxic conditions did not lead to further depletion of insulin stores in cultured islets.[2][3]
-
Evaluating β-Cell Secretory Capacity: The glucose-dependent nature of Mitiglinide's action at therapeutic concentrations allows for the assessment of β-cell responsiveness to stimuli.[2] By comparing the insulinotropic effects of Mitiglinide at different glucose levels, researchers can quantify the remaining functional capacity of β-cells in diabetic models.
-
Studying Postprandial Hyperglycemia: Given its rapid onset and short duration of action, Mitiglinide is an effective agent for modeling the pharmacological management of postprandial glucose excursions. This allows for the investigation of the downstream consequences of improved post-meal glycemic control on markers of oxidative stress and inflammation.
Featured Diabetes Models:
-
Goto-Kakizaki (GK) Rats: A non-obese, spontaneous model of type 2 diabetes characterized by impaired insulin secretion. GK rats are particularly useful for studying the effects of Mitiglinide on restoring first-phase insulin release.[2][3]
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: A model that develops obesity-associated type 2 diabetes, exhibiting a progressive decline in β-cell function. OLETF rats are suitable for studying the long-term effects of Mitiglinide on glucose and lipid metabolism.
-
Streptozotocin (STZ)-Nicotinamide-Induced Diabetic Rats: A chemically induced model of type 2 diabetes where STZ damages β-cells and nicotinamide (B372718) provides partial protection, resulting in a state of impaired insulin secretion. This model is useful for screening potential therapeutic agents that enhance insulin release.
-
Isolated Pancreatic Islets: Primary islets from normal or diabetic animals, as well as insulin-secreting cell lines (e.g., MIN6), are invaluable for in vitro studies on the direct effects of Mitiglinide on β-cell signaling, insulin secretion, and viability.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Mitiglinide on β-cell function as reported in the scientific literature.
Table 1: Effect of Mitiglinide on Insulin Secretion in Isolated Islets from Normal and Diabetic Rats
| Model | Glucose Concentration | Mitiglinide Concentration | Fold Increase in Insulin Secretion | Reference |
| Normal Wistar Rat Islets | 8.3 mM | 1 µM | ~2.0 | [2] |
| Normal Wistar Rat Islets | 16.7 mM | 1 µM | ~1.8 | [2] |
| Diabetic GK Rat Islets | 8.3 mM | 1 µM | ~1.6 - 3.3 | [2] |
| Diabetic GK Rat Islets | 16.7 mM | 1 µM | ~1.6 - 3.3 | [2] |
Table 2: In Vivo Effects of Mitiglinide in Diabetic Rat Models
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Prediabetic OLETF Rats (12-wk-old) | Mitiglinide (1 mg/kg, oral) + OGTT | Portal Insulin Levels | Significant increase 15 min post-administration | [4] |
| Prediabetic OLETF Rats (12-wk-old) | Mitiglinide (1 mg/kg, oral) + OGTT | Peripheral Glucose Levels | Significant decrease 15-120 min post-administration | [4] |
| Overt-diabetic OLETF Rats (24-wk-old) | Mitiglinide (3 mg/kg, oral) + Fat Loading | Peripheral Triglyceride Levels | Significant decrease | [4] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ) and Nicotinamide
This protocol describes a commonly used method for inducing a model of type 2 diabetes with β-cell dysfunction.
Materials:
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Glucose meter and test strips
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical concentration is 65 mg/mL.
-
Prepare a fresh solution of nicotinamide in saline at a concentration of 230 mg/mL.
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Weigh the rats and calculate the required dose of nicotinamide (e.g., 230 mg/kg body weight).
-
Administer the nicotinamide solution via intraperitoneal (i.p.) injection.
-
Fifteen minutes after the nicotinamide injection, administer the STZ solution via i.p. injection at a dose of 65 mg/kg body weight.
-
Return the rats to their cages and provide them with a 5% glucose solution in their water bottles for the first 24 hours to prevent hypoglycemia.
-
After 72 hours, measure the fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for further studies.
Protocol 2: In Vivo Administration of Mitiglinide and Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
This protocol outlines the procedure for assessing the effect of Mitiglinide on glucose tolerance in a diabetic rat model.
Materials:
-
Mitiglinide
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Plasma glucose and insulin assay kits
Procedure:
-
Fast the diabetic rats overnight (12-14 hours) with free access to water.
-
Record the basal blood glucose level (time 0) from a tail vein blood sample.
-
Prepare a suspension of Mitiglinide in the vehicle at the desired concentration (e.g., 1 mg/kg or 3 mg/kg).
-
Administer the Mitiglinide suspension or vehicle to the rats via oral gavage.
-
Immediately following Mitiglinide administration, administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Measure the plasma glucose and insulin concentrations at each time point using appropriate assay kits.
Protocol 3: Isolation of Pancreatic Islets from Rats
This protocol describes a standard method for isolating pancreatic islets for in vitro studies.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Centrifuge tubes
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and clamp it at the duodenum.
-
Perfuse the pancreas with cold collagenase solution (e.g., 1 mg/mL in HBSS) until it is fully distended.
-
Excise the distended pancreas and place it in a conical tube with additional collagenase solution.
-
Incubate the pancreas in a 37°C water bath for 15-20 minutes with gentle shaking to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS with serum.
-
Wash the digested tissue several times with HBSS by centrifugation and resuspension.
-
Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll gradient).
-
Collect the islets from the interface of the gradient layers.
-
Wash the isolated islets with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets in RPMI-1640 medium overnight before conducting experiments.
Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol details the procedure for measuring insulin secretion from isolated islets in response to glucose and Mitiglinide.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Mitiglinide stock solution (in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Pre-incubate size-matched groups of islets (e.g., 5-10 islets per well) in KRBB with low glucose for 1-2 hours at 37°C.
-
Aspirate the pre-incubation buffer and replace it with fresh KRBB containing low glucose (basal condition) for 1 hour. Collect the supernatant for basal insulin measurement.
-
Replace the buffer with KRBB containing high glucose (stimulatory condition) for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
To test the effect of Mitiglinide, add the desired concentrations of the drug to the KRBB with low and high glucose during the respective incubation periods.
-
At the end of the experiment, lyse the islets (e.g., with acid-ethanol) to measure the total insulin content.
-
Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or DNA content of the islets.
Visualizations
Caption: Mitiglinide's primary mechanism of action in pancreatic β-cells.
Caption: Experimental workflow for studying Mitiglinide in diabetic models.
Caption: Postulated signaling effects of Mitiglinide on β-cell health.
References
- 1. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of mitiglinide on glucose-induced insulin release into the portal vein and fat-induced triglyceride elevation in prediabetic and diabetic OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Deuterium-Labeled Mitiglinide (Mitiglinide-d8) in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used for the management of type 2 diabetes mellitus.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[2][3] The study of its metabolism and pharmacokinetics is crucial for optimizing its therapeutic efficacy and safety. Deuterium-labeled analogues of drugs, such as Mitiglinide-d8, are invaluable tools in metabolic research. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break by metabolic enzymes.[4] This can lead to a reduced rate of metabolism, potentially improving the pharmacokinetic profile of the drug.
This document provides detailed application notes and experimental protocols for the use of Mitiglinide-d8 in metabolic studies. While direct comparative experimental data between Mitiglinide and Mitiglinide-d8 is not extensively available in published literature, these protocols are based on established methodologies for studying deuterated compounds and provide a framework for conducting such comparative analyses. Mitiglinide-d8 also serves as an ideal internal standard for the accurate quantification of Mitiglinide in biological matrices during bioanalytical studies.[5]
Mechanism of Action of Mitiglinide
Mitiglinide exerts its glucose-lowering effect by modulating insulin secretion from pancreatic β-cells. The process is initiated by the binding of Mitiglinide to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[6] This binding event leads to the closure of the channel, causing depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). Elevated intracellular Ca2+ levels trigger the exocytosis of insulin-containing granules, leading to a rapid and short-acting release of insulin.[2][3]
Data Presentation: Comparative Analysis (Hypothetical Data)
The following tables present a hypothetical comparison of in vitro metabolic stability and in vivo pharmacokinetic parameters between Mitiglinide and Mitiglinide-d8. This data illustrates the potential benefits of deuterium labeling and serves as a template for presenting results from comparative studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mitiglinide | 25.3 | 27.4 |
| Mitiglinide-d8 | 48.7 | 14.2 |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | Mitiglinide | Mitiglinide-d8 |
| Cmax (ng/mL) | 1850 ± 350 | 2100 ± 420 |
| Tmax (h) | 0.5 ± 0.1 | 0.7 ± 0.2 |
| AUC (0-t) (ng·h/mL) | 3200 ± 650 | 5800 ± 980 |
| t½ (h) | 1.2 ± 0.3 | 2.1 ± 0.4 |
| CL/F (mL/h/kg) | 3125 | 1724 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol is designed to compare the metabolic stability of Mitiglinide and Mitiglinide-d8.
1. Materials:
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Mitiglinide and Mitiglinide-d8 (10 mM stock solutions in DMSO)
-
Internal Standard (IS), e.g., a structurally similar compound or a different deuterated analog.
-
Ice-cold acetonitrile (B52724) for reaction quenching
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compounds (Mitiglinide and Mitiglinide-d8) at 1 µM in phosphate buffer.
-
In a 96-well plate, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Protocol 2: Comparative In Vivo Pharmacokinetic Study in Rats
This protocol outlines a study to compare the pharmacokinetic profiles of Mitiglinide and Mitiglinide-d8.
1. Materials:
-
Male Sprague-Dawley rats
-
Mitiglinide and Mitiglinide-d8 formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer for plasma storage
-
LC-MS/MS system
2. Procedure:
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups: Group A receives Mitiglinide (e.g., 10 mg/kg) and Group B receives Mitiglinide-d8 (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile containing an internal standard).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentrations of Mitiglinide and Mitiglinide-d8.
-
3. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) for both groups using non-compartmental analysis software.
-
Perform statistical analysis to compare the pharmacokinetic parameters between the Mitiglinide and Mitiglinide-d8 groups.
Protocol 3: Bioanalytical Method for Mitiglinide Quantification using LC-MS/MS with Mitiglinide-d8 as Internal Standard
1. Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Mitiglinide: Q1/Q3 (e.g., m/z 318.2 -> 186.1)
-
Mitiglinide-d8 (IS): Q1/Q3 (e.g., m/z 326.2 -> 194.1)
-
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing Mitiglinide-d8 (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Conclusion
Deuterium-labeled Mitiglinide (Mitiglinide-d8) is a powerful tool for metabolic and pharmacokinetic research. Its use can provide valuable insights into the metabolic pathways of Mitiglinide and may offer a strategy to improve its pharmacokinetic properties. The protocols provided herein offer a comprehensive framework for conducting in vitro and in vivo studies to evaluate the metabolic profile of Mitiglinide-d8 and to accurately quantify Mitiglinide in biological samples. While direct comparative data remains to be published, the principles of the kinetic isotope effect suggest that Mitiglinide-d8 is likely to exhibit enhanced metabolic stability, a desirable characteristic in drug development.
References
- 1. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitiglinide's Impact on Proinsulin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Mitiglinide, a rapid-acting insulin (B600854) secretagogue, on the biosynthesis of proinsulin in pancreatic β-cells. The following protocols are designed to offer detailed, step-by-step methodologies for both in vitro and ex vivo experimental models.
Introduction
Mitiglinide is a member of the meglitinide (B1211023) class of antidiabetic drugs, primarily used to manage postprandial hyperglycemia in type 2 diabetes.[1][2][3] Its principal mechanism of action involves the closure of ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][4][5] This action mimics the effect of elevated intracellular ATP/ADP ratios that occur in response to increased blood glucose. The closure of KATP channels leads to membrane depolarization, activation of voltage-gated calcium channels, and a subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[1][4][6][7]
While Mitiglinide's effect on insulin secretion is well-documented, its impact on proinsulin biosynthesis is also of significant interest for understanding its long-term effects on β-cell function and health. Proinsulin is the precursor to insulin, and its synthesis is a critical step in maintaining adequate insulin stores.[8] Studies have suggested that prolonged exposure to Mitiglinide may positively influence proinsulin biosynthesis, potentially aiding in the repletion of islet insulin stores.[9][10]
These protocols will detail methods for investigating both the acute and chronic effects of Mitiglinide on proinsulin biosynthesis using primary rodent islets and cultured β-cell lines.
Key Experimental Approaches
A comprehensive study of Mitiglinide's impact on proinsulin biosynthesis involves several key experimental stages, from cell and tissue preparation to specific assays for quantifying proinsulin synthesis and secretion.
Diagram: Experimental Workflow
Caption: A generalized workflow for studying the effects of Mitiglinide.
Protocol 1: Isolation and Culture of Rodent Pancreatic Islets
This protocol describes the isolation of pancreatic islets from mice or rats, which serve as a primary ex vivo model.
Materials:
-
Collagenase P solution (e.g., 1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Density gradient solution (e.g., Ficoll or Histopaque)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Anesthesia and Pancreas Perfusion: Anesthetize the rodent according to approved institutional animal care protocols. Make a midline abdominal incision to expose the common bile duct. Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution until the pancreas is visibly distended.
-
Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution. Incubate in a 37°C water bath with gentle shaking for 10-15 minutes to digest the exocrine tissue.
-
Termination of Digestion: Stop the digestion by adding cold HBSS supplemented with serum.
-
Islet Purification: Wash the digested tissue several times with cold HBSS by centrifugation. Resuspend the pellet and use a density gradient to separate the islets from the acinar and other cellular debris.
-
Islet Collection and Culture: Collect the islets from the interface of the density gradient. Hand-pick the islets under a dissecting microscope to ensure purity. Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before initiating drug treatment studies.
Protocol 2: Culture of Pancreatic β-Cell Lines
Insulinoma cell lines such as INS-1 (rat) and MIN6 (mouse) are valuable in vitro models.
Materials:
-
INS-1 or MIN6 cells
-
RPMI-1640 medium (for INS-1) or DMEM (for MIN6)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sodium Pyruvate, HEPES, 2-mercaptoethanol (B42355) (for INS-1)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture INS-1 or MIN6 cells in their respective media, supplemented with 10% FBS and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed them at an appropriate density.
-
Experimental Plating: For experiments, seed the cells in multi-well plates at a density that allows for optimal growth and response to treatment.
Protocol 3: Mitiglinide Treatment of Islets and β-Cell Lines
This protocol outlines the treatment of islets or cultured cells with Mitiglinide to assess its impact on proinsulin biosynthesis.
Materials:
-
Cultured islets or β-cells
-
Mitiglinide stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium with varying glucose concentrations (e.g., basal low glucose and stimulatory high glucose)
Procedure:
-
Pre-incubation: Prior to treatment, pre-incubate the islets or cells in a low-glucose medium for 1-2 hours to establish a baseline state.
-
Treatment Incubation:
-
Sample Collection: After the incubation period, collect the culture supernatant for proinsulin/insulin secretion analysis and lyse the cells/islets for intracellular proinsulin and total protein content.
Protocol 4: Proinsulin Biosynthesis Assay ([3H]-Leucine Incorporation)
This is a classic and highly quantitative method to directly measure the rate of new proinsulin synthesis.
Materials:
-
[3H]-Leucine
-
L-leucine-free culture medium
-
Lysis buffer (containing protease inhibitors)
-
Anti-insulin or anti-proinsulin antibody
-
Protein A/G-agarose beads
-
Scintillation fluid and counter
Procedure:
-
Starvation: After the Mitiglinide treatment, wash the cells/islets and incubate them in L-leucine-free medium for 30-60 minutes to deplete intracellular leucine (B10760876) pools.
-
Radiolabeling: Add [3H]-Leucine to the medium and incubate for a defined period (e.g., 30-60 minutes) to allow for its incorporation into newly synthesized proteins, including proinsulin.
-
Cell Lysis: Wash the cells/islets with cold PBS to remove unincorporated [3H]-Leucine and then lyse the cells.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G-agarose beads. Add an anti-insulin or anti-proinsulin antibody to the lysate to specifically bind the newly synthesized, radiolabeled proinsulin. Incubate overnight at 4°C.
-
Capture and Washing: Add protein A/G-agarose beads to capture the antibody-proinsulin complexes. Wash the beads extensively to remove non-specifically bound proteins.
-
Quantification: Elute the captured proinsulin and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of the cell lysate.
Protocol 5: Quantification of Proinsulin by ELISA
ELISA provides a sensitive and specific method for measuring proinsulin concentrations in culture supernatants or cell lysates.
Materials:
-
Commercial Proinsulin ELISA kit
-
Culture supernatants and cell lysates from Mitiglinide-treated and control cells/islets
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge culture media to remove cellular debris.[3] Prepare cell lysates according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol: Follow the protocol provided with the commercial ELISA kit.[5][11] This typically involves:
-
Adding standards, controls, and samples to the antibody-coated microplate wells.
-
Incubating with a detection antibody (often conjugated to an enzyme like HRP).
-
Washing the wells to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the proinsulin concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 6: β-Cell Viability Assays
It is crucial to assess whether Mitiglinide affects β-cell viability, as this can influence proinsulin biosynthesis.
Materials:
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
Caspase-3/7 activity assay kit
Procedure (MTT Assay):
-
Cell Treatment: Plate cells in a 96-well plate and treat with Mitiglinide as described in Protocol 3.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of Mitiglinide on Proinsulin Biosynthesis
| Treatment Group | Glucose (mM) | Mitiglinide (µM) | Incubation Time (h) | Proinsulin Biosynthesis (cpm/µg protein) |
| Control | 3.3 | 0 | 24 | Value |
| Mitiglinide | 3.3 | 1 | 24 | Value |
| Control | 16.7 | 0 | 24 | Value |
| Mitiglinide | 16.7 | 1 | 24 | Value |
Table 2: Effect of Mitiglinide on Proinsulin Secretion
| Treatment Group | Glucose (mM) | Mitiglinide (µM) | Incubation Time (h) | Proinsulin in Supernatant (pmol/L) |
| Control | 3.3 | 0 | 2 | Value |
| Mitiglinide | 3.3 | 1 | 2 | Value |
| Control | 16.7 | 0 | 2 | Value |
| Mitiglinide | 16.7 | 1 | 2 | Value |
Table 3: Effect of Mitiglinide on β-Cell Viability
| Treatment Group | Mitiglinide (µM) | Incubation Time (h) | Cell Viability (% of Control) |
| Control | 0 | 24 | 100 |
| Mitiglinide | 0.1 | 24 | Value |
| Mitiglinide | 1 | 24 | Value |
| Mitiglinide | 10 | 24 | Value |
Signaling Pathways
Diagram: Mitiglinide's Mechanism of Action
Caption: Mitiglinide's primary signaling pathway and its effect on proinsulin biosynthesis.
Mitiglinide's primary action is the closure of the KATP channel, which is a well-established pathway leading to insulin secretion.[1][4][5] The connection to an increase in proinsulin biosynthesis is observed after longer exposure times, suggesting a more complex or indirect regulatory mechanism that may be a consequence of sustained β-cell activity or other downstream signaling events yet to be fully elucidated.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novamedline.com [novamedline.com]
- 6. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Proinsulin: biosynthesis, conversion, assay methods and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
- 11. eaglebio.com [eaglebio.com]
Troubleshooting & Optimization
Mitiglinide Technical Support Center: Enhancing Solubility and Stability in Experimental Buffers
Welcome to the technical support center for Mitiglinide (B115668). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of Mitiglinide in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of Mitiglinide solutions for in vitro and in vivo experiments.
1. Issue: Mitiglinide powder is not dissolving in my aqueous buffer (e.g., PBS).
-
Answer: Mitiglinide is a hydrophobic and weakly acidic drug with very low aqueous solubility (approximately 86 µg/mL in water).[1][2] Direct dissolution in aqueous buffers is often challenging. To improve solubility, consider the following strategies:
-
Co-solvents: The use of organic co-solvents is a highly effective technique.[5] Mitiglinide is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[2][5] Prepare a concentrated stock solution in 100% DMSO (up to 25 mg/mL with sonication) or ethanol and then dilute it into your aqueous buffer.[5] Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system and does not cause toxicity.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective in solubilizing Mitiglinide.[5]
2. Issue: My Mitiglinide solution, initially clear after using a co-solvent, becomes cloudy or shows precipitation over time.
-
Answer: This is likely due to the poor aqueous solubility of Mitiglinide, which can precipitate out of the mixed solvent system upon standing, especially at higher concentrations or lower temperatures. To address this:
-
Increase the Co-solvent Percentage: A higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, this must be balanced with the tolerance of your experimental model for the co-solvent.
-
Use of Surfactants: The addition of a non-ionic surfactant, such as Tween 80, can help to stabilize the solution and prevent precipitation. A previously reported formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a Mitiglinide concentration of 2 mg/mL.[5]
-
Prepare Fresh Solutions: Due to potential stability issues, it is recommended to prepare Mitiglinide working solutions fresh before each experiment.
-
3. Issue: I am concerned about the stability of Mitiglinide in my experimental buffer during a long-term incubation.
-
Answer: Mitiglinide can be susceptible to degradation, particularly under acidic conditions. Forced degradation studies have shown that Mitiglinide degrades in the presence of strong acid (e.g., 4 M methanolic HCl), leading to the formation of degradation products such as benzyl (B1604629) succinic acid. To ensure stability:
-
Control the pH: Avoid highly acidic conditions. Buffers with a neutral pH (e.g., phosphate (B84403) buffer at pH 7.4) are generally preferred for improved stability compared to acidic conditions.[1]
-
Protect from Light: While specific photostability data for Mitiglinide is limited, it is a general good practice to protect drug solutions from light to prevent potential photodegradation.
-
Storage Conditions: If short-term storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C.[5] For working solutions in aqueous buffers, it is best to prepare them fresh.
-
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Mitiglinide?
-
A1: Mitiglinide is a weakly acidic, hydrophobic drug. It is a monocarboxylic acid and a member of the benzenes class.[3][4] It is practically insoluble in water but soluble in solvents like methanol, ethanol, and DMSO.[2]
Q2: What is the recommended solvent for making a stock solution of Mitiglinide?
-
A2: 100% Dimethyl Sulfoxide (DMSO) is a common choice for preparing a high-concentration stock solution of Mitiglinide (e.g., 25 mg/mL with the aid of sonication).[5] Ethanol is another option.[2] It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.
Q3: How can I increase the aqueous solubility of Mitiglinide for my experiments?
-
A3: You can use several methods:
-
Co-solvents: Prepare a stock solution in DMSO or ethanol and dilute it into your aqueous buffer.
-
pH Adjustment: Increase the pH of your buffer to deprotonate the carboxylic acid group of Mitiglinide, making it more soluble. A pH above its pKa (which is typical for carboxylic acids) is recommended.
-
Cyclodextrins: Use cyclodextrins like SBE-β-CD to form inclusion complexes that are more water-soluble.[5]
-
Formulation with Surfactants: For in vivo studies, a microemulsion or a formulation containing co-solvents and surfactants can be used. A successful formulation includes Maisine 35-1 (oil), Cremophor EL (surfactant), and propylene (B89431) glycol (co-surfactant).[1]
-
Q4: Is Mitiglinide stable in solution?
-
A4: Mitiglinide is susceptible to degradation under acidic conditions. To maintain its stability, it is advisable to use buffers with a neutral pH and to prepare solutions fresh before use. For storage of stock solutions, freezing at -20°C or -80°C is recommended.[5]
Data Presentation
Table 1: Solubility of Mitiglinide in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~86 µg/mL | [1][2] |
| 0.1 M HCl | Insoluble | [2] |
| 0.1 M NaOH | Insoluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| DMSO | 25 mg/mL (with sonication) | [5] |
| Maisine 35-1 | 2057.50 µg/mL | [1] |
| Cremophor EL | 623.67 µg/mL | [1] |
| Propylene Glycol | 2177.13 µg/mL | [1] |
Table 2: Example Formulations for Improved Mitiglinide Solubility
| Formulation Components | Achieved Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Suitable for in vivo studies. | [5] |
| Maisine 35-1 (oil), Cremophor EL (surfactant), Propylene Glycol (co-surfactant) | Forms a stable microemulsion | Significantly improves bioavailability. | [1] |
| 20% SBE-β-CD in Saline with 10% DMSO | ≥ 2.5 mg/mL | Utilizes cyclodextrin (B1172386) for solubilization. | [5] |
Experimental Protocols
Protocol 1: Preparation of Mitiglinide Solution using a Co-solvent (DMSO)
-
Weigh the desired amount of Mitiglinide powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-25 mg/mL).
-
Vortex and/or sonicate the mixture until the Mitiglinide is completely dissolved.
-
For your experiment, dilute the stock solution into your pre-warmed (37°C) aqueous buffer to the final desired concentration. Add the stock solution dropwise while vortexing the buffer to avoid immediate precipitation.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5% for cell-based assays).
-
Use the final working solution immediately.
Protocol 2: Preparation of Mitiglinide Solution using Cyclodextrin (SBE-β-CD)
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., saline or PBS).
-
Prepare a concentrated stock solution of Mitiglinide in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the Mitiglinide-DMSO stock solution to the 20% SBE-β-CD solution to achieve the desired final Mitiglinide concentration. A common ratio is 1 part DMSO stock to 9 parts SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
-
This method can achieve a Mitiglinide concentration of ≥ 2.5 mg/mL.[5]
Mandatory Visualizations
Caption: Experimental workflow for solubilizing Mitiglinide.
Caption: Decision tree for troubleshooting Mitiglinide solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, in vitro and in vivo evaluation of a novel mitiglinide microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Mitiglinide (HMDB0015382) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
Identifying and mitigating common artifacts in Mitiglinide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in experiments involving Mitiglinide (B115668).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in Mitiglinide HPLC analysis?
A1: Common artifacts in Mitiglinide HPLC analysis often stem from sample degradation, mobile phase issues, or column interactions. Mitiglinide is susceptible to acid hydrolysis, which can lead to the formation of degradation products like benzyl (B1604629) succinic acid, appearing as extra peaks in the chromatogram.[1] Other common issues include peak tailing or splitting, which can be caused by interactions with silanol (B1196071) groups on the column or an inappropriate mobile phase pH.[2]
Q2: How can I avoid degradation of Mitiglinide during sample preparation and analysis?
A2: To minimize degradation, it is crucial to control the pH of your solutions and avoid prolonged exposure to harsh acidic conditions.[1] Samples should be prepared fresh and stored at appropriate temperatures (e.g., 2-8°C) for short periods. The stability of Mitiglinide in the analytical solution should be verified.[3] Using a stability-indicating HPLC method is essential to separate the intact drug from any degradation products that may form.[1][4]
Q3: What are known impurities of Mitiglinide that I should be aware of?
A3: Several process-related impurities and degradation products of Mitiglinide have been identified. These can include stereoisomers, by-products from synthesis, and degradants from hydrolysis or oxidation. It is important to use a validated, stability-indicating analytical method that can resolve Mitiglinide from these potential impurities to ensure accurate quantification.
Q4: My in vitro cell-based assay is showing high variability. What could be the cause?
A4: High variability in cell-based assays can be due to several factors not specific to Mitiglinide, such as inconsistent cell seeding, edge effects in microplates, or mycoplasma contamination.[5] When testing compounds like Mitiglinide, it is also important to consider potential interference with the assay's detection method. For fluorescence-based assays, the intrinsic fluorescence of the compound or its metabolites could be a source of artifacts.[4][6]
Q5: What are potential artifacts in in vivo studies with Mitiglinide in animal models?
A5: In in vivo studies, artifacts can arise from the animal model itself, the drug formulation, or the experimental procedure. For example, the choice of animal model (e.g., chemically-induced diabetic models like streptozotocin-induced diabetes) can influence the observed effects.[7][8] The formulation and route of administration (e.g., oral gavage) can affect the drug's absorption and bioavailability, potentially leading to variable plasma concentrations.[9] It is also important to consider potential drug-drug interactions if co-administering other therapeutic agents.[10]
Troubleshooting Guides
HPLC Analysis Artifacts
This guide addresses common issues observed during the HPLC analysis of Mitiglinide.
| Observed Artifact | Potential Cause | Troubleshooting Steps & Mitigation |
| Ghost Peaks | Contamination of the mobile phase, injection system, or column. | - Flush the column with a strong solvent. - Prepare fresh mobile phase and filter it. - Clean the injector and sample loop. |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a column with end-capping or a base-deactivated stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of Mitiglinide. - Reduce the injection volume or sample concentration.[2][11] |
| Peak Splitting or Broadening | - Sample solvent incompatible with the mobile phase. - Column void or contamination. - Co-elution with an impurity or degradant. | - Dissolve the sample in the initial mobile phase. - Reverse and flush the column; if the problem persists, replace the column. - Optimize the mobile phase composition or gradient to improve resolution.[2][12] |
| Baseline Drift or Noise | - Contaminated or improperly prepared mobile phase. - Detector lamp aging. - Column temperature fluctuations. | - Degas the mobile phase. - Replace the detector lamp if necessary. - Use a column oven to maintain a stable temperature. |
This protocol is based on a validated method for the determination of Mitiglinide and its acid degradation product.[1]
-
Column: Zorbax SB-C8 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.05 M Potassium Dihydrogen Orthophosphate (pH 3.5) (40:25:35 by volume)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Procedure for Forced Degradation (Acid Hydrolysis): Expose Mitiglinide solution to 4 M methanolic HCl for 12 hours. Neutralize the solution before injection.[1]
Dissolution Testing Artifacts
This guide provides troubleshooting for common issues encountered during the dissolution testing of Mitiglinide solid dosage forms.
| Observed Artifact | Potential Cause | Troubleshooting Steps & Mitigation |
| High Variability in Dissolution Rates | - Coning (mound formation at the bottom of the vessel). - Tablet sticking to the vessel wall or basket. - Inconsistent manufacturing of the dosage form. | - Increase the agitation speed. - Use a different apparatus (e.g., basket instead of paddle) or sinkers. - Visually inspect the dissolution process to identify the source of variability.[13] |
| Incomplete Dissolution | - Poor solubility of Mitiglinide in the dissolution medium. - Cross-linking of gelatin capsules. - Formulation issues (e.g., lubricant levels, binder type). | - Use a dissolution medium with appropriate pH and/or surfactants to ensure sink conditions. - For gelatin capsules, add enzymes to the dissolution medium as permitted by USP.[13] - Re-evaluate the formulation components and manufacturing process. |
| Slower than Expected Dissolution | - Presence of dissolved gasses in the medium. - Incorrect apparatus setup (e.g., paddle height). - Interaction with thickening agents if co-administered. | - Deaerate the dissolution medium according to USP guidelines.[14][15] - Verify the correct setup of the dissolution apparatus. - Be aware that excipients like xanthan gum can delay dissolution.[2] |
The following table summarizes hypothetical dissolution data to illustrate the effect of different media. Actual results will vary based on the specific formulation.
| Dissolution Medium | Time (minutes) | % Mitiglinide Dissolved (Mean ± SD) |
| 0.1 N HCl (pH 1.2) | 15 | 92 ± 4.5 |
| 30 | 98 ± 2.1 | |
| Phosphate Buffer (pH 6.8) | 15 | 85 ± 5.2 |
| 30 | 95 ± 3.8 | |
| Water | 15 | 75 ± 6.8 |
| 30 | 88 ± 4.5 |
In Vitro Assay Artifacts
This guide focuses on troubleshooting artifacts in cell-based and biochemical assays involving Mitiglinide.
| Observed Artifact | Potential Cause | Troubleshooting Steps & Mitigation |
| False Positives in Fluorescence Assays | - Intrinsic fluorescence of Mitiglinide or its metabolites. - Light scattering by precipitated compound. | - Measure the fluorescence of Mitiglinide alone at the assay's excitation and emission wavelengths. - Check for compound precipitation at the concentrations used. - Use an orthogonal assay with a different detection method (e.g., absorbance, luminescence) to confirm hits.[4][6] |
| Unexpected Cytotoxicity | - Off-target effects of Mitiglinide at high concentrations. - Interaction of the compound with media components. - Cell line-specific sensitivity. | - Perform a dose-response curve to determine the cytotoxic concentration range. - Use the same batch of media and serum for all experiments. - Test on multiple cell lines to understand the specificity of the effect.[16] |
| Inconsistent IC50 Values | - Degradation of Mitiglinide in the assay medium. - Variations in cell passage number or health. - Differences in incubation time. | - Prepare fresh dilutions of Mitiglinide for each experiment. - Use cells within a consistent and low passage number range. - Standardize the incubation time for all experiments.[5] |
In Vivo Bioanalytical Artifacts (Matrix Effects)
This guide addresses the identification and mitigation of matrix effects in the bioanalysis of Mitiglinide from plasma or other biological samples.
| Observed Artifact | Potential Cause | Troubleshooting Steps & Mitigation |
| Ion Suppression or Enhancement | - Co-elution of endogenous matrix components (e.g., phospholipids, salts) with Mitiglinide. - Presence of exogenous components (e.g., anticoagulants, dosing vehicles). | - Optimize the chromatographic separation to resolve Mitiglinide from interfering peaks. - Improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). - Use a stable isotope-labeled internal standard to compensate for matrix effects.[17][18] |
| High Variability in Plasma Concentrations | - Inconsistent sample collection or processing. - Degradation of Mitiglinide in the biological matrix post-collection. | - Standardize the blood collection, handling, and storage procedures. - Add a stabilizing agent to the collection tubes if necessary and validate the stability of Mitiglinide under the storage conditions. |
The following table presents pharmacokinetic parameters of Mitiglinide in healthy volunteers after a single oral dose.
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 0.25 (0.17–0.50) | [19] |
| Cmax (ng/mL) | Varies with dose | [9] |
| t1/2 (h) | 1.69 ± 0.16 | [8] |
| CL/F (L/h) | 7.80 ± 1.84 | [8] |
Visualizations
Mitiglinide Mechanism of Action
Caption: Signaling pathway of Mitiglinide-induced insulin secretion.
Experimental Workflow for Investigating HPLC Artifacts
Caption: A logical workflow for troubleshooting HPLC artifacts.
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies for mitigating matrix effects in bioanalysis.
References
- 1. Chromatographic Separation of the Novel Hypoglycemic Drug Mitiglinide in its Bulk Powder and Pharmaceutical Formulation: Forced Degradation and Validated Stability-Indicating HPTLC/Densitometry and HPLC/UV Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Compatibility studies of nateglinide with excipients in immediate release tablets | Semantic Scholar [semanticscholar.org]
- 10. impactfactor.org [impactfactor.org]
- 11. media.neliti.com [media.neliti.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Prediction of the metabolic interaction of nateglinide with other drugs based on in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of mitiglinide in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Technical Support Center: Mitiglinide Administration in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitiglinide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for Mitiglinide administration in rodent models of type 2 diabetes?
A1: The optimal timing for Mitiglinide administration is immediately before or within 15 minutes prior to feeding. This is due to its rapid onset and short duration of action, which is designed to mimic the natural postprandial insulin (B600854) release. Administering the drug too early may lead to hypoglycemia before the nutrient load from the meal is absorbed.
Q2: How does the pharmacokinetic and pharmacodynamic profile of Mitiglinide influence its administration schedule?
A2: Mitiglinide is characterized by rapid absorption and elimination. Peak plasma concentrations are typically reached within 30 minutes of oral administration, and the half-life is approximately 1.5 hours. This profile necessitates administration close to meal times to effectively control postprandial glucose excursions.
Q3: What are the common challenges encountered when administering Mitiglinide to animals?
A3: Common challenges include ensuring the full dose is consumed, especially when mixed with food, and the risk of hypoglycemia if the animal does not eat a sufficient amount after drug administration. Gavage is a more precise method of administration but can be stressful for the animals.
Q4: Can Mitiglinide be administered with food?
A4: While it can be mixed with a small amount of palatable food to ensure consumption, direct oral gavage is the preferred method for precise dosing in experimental settings. If mixing with food, it is crucial to ensure the entire portion containing the drug is consumed immediately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in blood glucose readings post-administration. | Inconsistent food intake by animals. | Standardize the amount of food provided and monitor consumption closely. Ensure Mitiglinide is administered at a consistent time relative to feeding. |
| Hypoglycemic events observed in some animals. | Dose may be too high for the individual animal's metabolic state or food intake. | Re-evaluate the dosage based on the animal's body weight and baseline glucose levels. Ensure immediate access to food after administration. |
| No significant effect on postprandial glucose levels. | Improper timing of administration (too long before the meal). | Administer Mitiglinide immediately before or no more than 15 minutes prior to providing the meal. |
| Incorrect drug formulation or degradation. | Verify the stability and proper storage of the Mitiglinide solution. Prepare fresh solutions as needed. | |
| Animal stress and resistance to administration. | Stress from handling and gavage procedure. | Acclimatize the animals to the handling and administration procedures over several days before the experiment begins. Consider alternative, less stressful administration methods if possible. |
Experimental Protocols
Oral Gavage Administration of Mitiglinide in Mice
-
Preparation:
-
Fast the mice for a predetermined period (e.g., 4-6 hours) to ensure a baseline glucose level.
-
Prepare the Mitiglinide solution at the desired concentration in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Weigh each mouse to calculate the precise dose volume.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the Mitiglinide solution.
-
-
Post-Administration:
-
Immediately provide a pre-weighed amount of standard chow.
-
Monitor the animal for any signs of distress or hypoglycemia.
-
Measure blood glucose levels at predetermined time points (e.g., 30, 60, 120 minutes post-meal) to assess the drug's efficacy.
-
Signaling Pathways and Workflows
Caption: Mechanism of Mitiglinide-induced insulin secretion.
Caption: Experimental workflow for Mitiglinide administration.
Caption: Troubleshooting decision tree for Mitiglinide studies.
Technical Support Center: Investigating Potential Off-Target Effects of Mitiglinide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Mitiglinide (B115668) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mitiglinide?
Mitiglinide is an anti-diabetic drug that primarily functions by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] Its main target is the ATP-sensitive potassium (K-ATP) channel, specifically the complex formed by the Kir6.2 and SUR1 subunits.[1][3] By binding to the SUR1 subunit, Mitiglinide closes these channels, leading to depolarization of the β-cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) which in turn triggers the exocytosis of insulin-containing granules.[2][3]
Q2: Are there any known off-target effects of Mitiglinide?
While Mitiglinide is known for its high selectivity for the pancreatic β-cell K-ATP channel (SUR1) over the cardiac and smooth muscle channels (SUR2A and SUR2B), some studies suggest potential off-target activities.[1][3] One study has proposed that in addition to its primary mechanism, Mitiglinide may also induce insulin secretion by promoting the release of calcium from the endoplasmic reticulum (ER) through the activation of ryanodine (B192298) receptors in MIN6 cells.[4] However, comprehensive screening data for off-target effects on a broad range of kinases, G-protein coupled receptors (GPCRs), or other ion channels is not widely available in published literature.
Q3: We are observing unexpected cellular phenotypes in our non-pancreatic cell line treated with Mitiglinide. Could this be an off-target effect?
It is plausible that unexpected cellular phenotypes in non-pancreatic cells are due to off-target effects. Since most non-pancreatic cells do not express the SUR1 subunit of the K-ATP channel at high levels, any observed effects in these cells are likely independent of Mitiglinide's primary mechanism of action. These off-target effects could manifest as changes in cell viability, proliferation, signaling pathways, or other cellular functions.
Q4: How can we experimentally confirm if an observed effect of Mitiglinide is on-target or off-target?
A definitive method to distinguish between on-target and off-target effects is to use a cellular model that lacks the primary target. For Mitiglinide, this would involve comparing its effect in a cell line that endogenously expresses the Kir6.2/SUR1 K-ATP channel (e.g., pancreatic β-cell lines like MIN6 or INS-1) with a cell line that does not. Alternatively, you can use techniques like CRISPR/Cas9 to create a knockout of the SUR1 gene (ABCC8) in your target-positive cell line. If Mitiglinide still elicits the same response in the knockout cells, it strongly suggests an off-target mechanism.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with Mitiglinide.
| Potential Cause | Troubleshooting Suggestion |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own. Run a solvent-only control. |
| Compound precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration. |
| Cell density | Inconsistent cell seeding can lead to variability. Ensure a homogenous cell suspension and use a consistent seeding density for all experiments. |
| Assay interference | Some assay reagents can be affected by the compound. For example, in MTT or XTT assays, the compound might interfere with the formazan (B1609692) product formation. Consider using an alternative viability assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or a real-time live/dead cell imaging assay. |
| Time-dependent effects | The effect of Mitiglinide on cell viability might be time-dependent. Perform a time-course experiment to determine the optimal endpoint for your assay. |
Problem 2: Difficulty in identifying the specific off-target protein(s) of Mitiglinide.
| Potential Cause | Troubleshooting Suggestion |
| Lack of a clear hypothesis | If you have no prior indication of the potential off-target, unbiased screening methods are recommended. |
| Transient or weak interactions | The interaction between Mitiglinide and its off-target may be weak or transient, making it difficult to detect with certain methods. |
| Technical limitations of the chosen method | Each off-target identification method has its own strengths and weaknesses. |
Data Presentation
Table 1: Selectivity Profile of Mitiglinide for K-ATP Channel Subunits
| Channel Complex | Tissue Location | Mitiglinide IC50 | Selectivity vs. Kir6.2/SUR1 |
| Kir6.2/SUR1 | Pancreatic β-cells | ~13 nM (binding affinity) | - |
| Kir6.2/SUR2A | Cardiac muscle | >10 µM | >1000-fold |
| Kir6.2/SUR2B | Smooth muscle | >10 µM | >1000-fold |
Note: IC50 values can vary depending on the experimental conditions. The binding affinity for Kir6.2/SUR1 is based on the displacement of [3H]-glibenclamide.[3]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either Mitiglinide at the desired concentration or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Protein Precipitation and Separation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the soluble target protein in the supernatant using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and Mitiglinide-treated samples. A shift in the melting curve indicates direct binding of Mitiglinide to the target protein.
Protocol 2: Kinase Selectivity Profiling
To investigate if Mitiglinide has any off-target effects on protein kinases, a kinase selectivity profiling assay can be performed. This is typically done through specialized contract research organizations (CROs).
-
Compound Submission: Provide a sample of Mitiglinide at a specified concentration and purity to the CRO.
-
Kinase Panel Screening: The CRO will screen Mitiglinide against a large panel of purified, active protein kinases (e.g., >400 kinases). The assay usually measures the inhibition of kinase activity at a single high concentration of Mitiglinide (e.g., 10 µM).
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up Studies: For any identified hits, dose-response curves should be generated to determine the IC50 value of Mitiglinide for that specific kinase.
Visualizations
Caption: On-target signaling pathway of Mitiglinide in pancreatic β-cells.
References
- 1. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nateglinide and mitiglinide, but not sulfonylureas, induce insulin secretion through a mechanism mediated by calcium release from endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SUR1/Kir6.2 Expression, Purification, and Mitiglinide Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the expression and purification of the SUR1/Kir6.2 potassium channel and its use in Mitiglinide (B115668) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in expressing functional SUR1/Kir6.2 channels?
A1: The primary challenges include low protein expression levels, improper assembly of the hetero-octameric complex, and retention of the complex in the endoplasmic reticulum (ER). Both SUR1 and Kir6.2 subunits contain ER-retention signals that are masked only upon correct assembly, making co-expression and proper stoichiometry critical for surface expression.[1]
Q2: Which expression system is recommended for SUR1/Kir6.2?
A2: Mammalian cell lines like HEK293 and COSm6, as well as insect cells (e.g., Sf9), are commonly used for heterologous expression of SUR1/Kir6.2.[1][2][3] Mammalian cells are often preferred for studying the channel in a more native-like membrane environment, while insect cells can sometimes yield higher protein amounts for structural studies.
Q3: How can I improve the surface expression of the SUR1/Kir6.2 channel?
A3: To improve surface expression, ensure the correct stoichiometry of SUR1 and Kir6.2 expression vectors during transfection. Using a fusion protein where SUR1 is linked to Kir6.2 can also facilitate the purification of fully assembled channels with the correct stoichiometry.[2] Additionally, co-expression with pharmacological chaperones has been shown to rescue some trafficking-defective mutants.[1]
Q4: What is the mechanism of action of Mitiglinide on the SUR1/Kir6.2 channel?
A4: Mitiglinide is a fast-acting anti-diabetic drug that selectively inhibits the pancreatic KATP channel (SUR1/Kir6.2) to stimulate insulin (B600854) secretion.[4][5] It binds to a specific site within the transmembrane domains of the SUR1 subunit, locking it in a conformation that leads to channel closure.[4][5]
Q5: How is the binding affinity of Mitiglinide to SUR1/Kir6.2 typically measured?
A5: The binding affinity of Mitiglinide is often determined through functional assays, such as electrophysiology, to measure the concentration-dependent inhibition of channel activity (IC50).[6] Radioligand displacement assays, for instance, by measuring the displacement of [3H]-glibenclamide, can also be used to determine the binding affinity.[6]
Troubleshooting Guides
Section 1: Protein Expression and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no protein expression | - Inefficient transfection/transduction- Suboptimal codon usage- Protein degradation | - Optimize transfection/transduction protocol.- Use codon-optimized cDNAs for the chosen expression system.- Co-express both SUR1 and Kir6.2 subunits, as they stabilize each other upon assembly.[1] |
| Poor membrane trafficking and surface expression | - Incorrect subunit stoichiometry- ER retention of unassembled subunits | - Titrate the ratio of SUR1 and Kir6.2 plasmids during transfection.- Consider using a SUR1-Kir6.2 fusion construct to ensure a 1:1 stoichiometry.[2]- Incubate cells at a lower temperature (e.g., 30°C) post-transfection to potentially improve protein folding and assembly. |
| Loss of channel activity after purification | - Harsh detergent solubilization- Protein instability | - Screen different detergents and their concentrations for optimal solubilization while preserving function.- Include stabilizing agents like cholesterol analogs or specific lipids in the purification buffers.- Perform purification steps at 4°C and minimize the duration of each step. |
Section 2: Mitiglinide Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background in radioligand binding assay | - Non-specific binding of the radioligand | - Increase the number of washes.- Include a non-specific binding control by adding a high concentration of a competing unlabeled ligand.- Optimize the protein concentration used in the assay. |
| No or low signal in functional (electrophysiology) assay | - Low channel expression at the plasma membrane- Channel inactivity | - Confirm surface expression using techniques like cell-surface biotinylation followed by western blotting.- Ensure the intracellular solution contains appropriate concentrations of MgATP and is devoid of channel blockers.- Reconstitute the purified protein into liposomes to provide a more native-like environment.[2] |
| Inconsistent IC50 values for Mitiglinide | - Variability in experimental conditions- Degradation of Mitiglinide | - Maintain consistent buffer compositions, pH, and temperature across experiments.- Prepare fresh Mitiglinide stock solutions for each experiment.- Ensure accurate and consistent timing of drug application. |
Quantitative Data Summary
Table 1: Mitiglinide and Glibenclamide Inhibition of SUR1/Kir6.2 Channels
| Compound | Assay Type | IC50 (SUR1/Kir6.2) | Reference |
| Mitiglinide | Electrophysiology (Xenopus oocytes) | ~4 nM (high-affinity site) | [6] |
| Glibenclamide | Electrophysiology (Xenopus oocytes) | ~4 nM | [6] |
| Mitiglinide | [3H]-glibenclamide displacement (HIT-15 cells) | 13 nM | [6] |
Experimental Protocols
Protocol 1: Expression of SUR1/Kir6.2 in Mammalian Cells (HEK293)
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection:
-
One day before transfection, seed the cells to achieve 70-80% confluency on the day of transfection.
-
Prepare a transfection mixture containing the expression plasmids for SUR1 and Kir6.2 (typically a 1:1 ratio) and a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 24-48 hours.
-
-
Harvesting:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
The cell pellet can be stored at -80°C or used immediately for membrane preparation.
-
Protocol 2: Membrane Preparation and Solubilization
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication.
-
Membrane Isolation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Then, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., digitonin (B1670571) or dodecyl maltoside) and protease inhibitors. Incubate with gentle agitation at 4°C.
-
Clarification: Centrifuge the solubilized membrane suspension at high speed to remove any insoluble material. The supernatant now contains the solubilized membrane proteins.
Protocol 3: Affinity Purification of FLAG-tagged SUR1/Kir6.2
-
Affinity Resin Preparation: Equilibrate anti-FLAG M2 affinity gel with the solubilization buffer.
-
Binding: Add the clarified supernatant containing the solubilized proteins to the equilibrated affinity resin. Incubate at 4°C with gentle rotation to allow binding.
-
Washing: Wash the resin with several column volumes of wash buffer (solubilization buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound SUR1/Kir6.2 complex from the resin using a buffer containing a competitive agent, such as the FLAG peptide.
-
Concentration and Analysis: Concentrate the eluted protein using a suitable concentrator. Analyze the purity and integrity of the protein by SDS-PAGE and Western blotting.
Visualizations
Caption: Experimental workflow for SUR1/Kir6.2 expression, purification, and binding assay.
Caption: Signaling pathway of insulin secretion regulated by the SUR1/Kir6.2 channel.
References
- 1. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-D structural and functional characterization of the purified KATP channel complex Kir6.2–SUR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Functional Restoration of a Potassium Channel Kir6.2 Pore Mutation Identified in Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Mitiglinide-induced insulin secretion assays
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies encountered during Mitiglinide-induced insulin (B600854) secretion experiments.
Understanding the Mechanism of Action
Mitiglinide stimulates insulin secretion by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[1][2][3][4] This action mimics the effect of a high ATP/ADP ratio that occurs following glucose metabolism. The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[1][2][5] Notably, at therapeutic concentrations (0.1–1.0 μM), Mitiglinide's effect is glucose-dependent, amplifying insulin secretion in the presence of stimulatory glucose levels.[5]
References
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 5. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mitiglinide-Induced Hypoglycemia in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypoglycemia as a side effect in preclinical studies involving Mitiglinide (B115668).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue/Observation | Potential Cause | Recommended Action |
| Sudden onset of lethargy, tremors, or seizures in an animal post-dosing. | Severe hypoglycemia induced by Mitiglinide. | Immediately measure blood glucose. If confirmed hypoglycemic (typically <60 mg/dL), administer a glucose solution. For conscious animals, oral administration of glucose gel or corn syrup is an option. For severe cases or unconscious animals, subcutaneous or intravenous administration of a dextrose solution is necessary. (See Emergency Hypoglycemia Management Protocol).[1][2][3][4] |
| Unexpectedly high variability in blood glucose readings between animals in the same dose group. | Differences in food consumption prior to dosing, stress levels, or individual animal metabolism. | Ensure a standardized fasting period before Mitiglinide administration.[5][6] Handle animals gently to minimize stress-induced hyperglycemia, which can mask or alter the hypoglycemic response.[7] Consider continuous glucose monitoring for a more complete glycemic profile. |
| Hypoglycemia occurs at a lower dose than anticipated from the literature. | Strain, age, or sex of the animal model may influence sensitivity to Mitiglinide. The animal model may have compromised renal or hepatic function, affecting drug clearance. | Review the literature for studies using the specific animal model. If data is unavailable, conduct a dose-ranging study to determine the optimal dose for your model. Assess baseline liver and kidney function if possible. |
| Difficulty in obtaining a blood sample from a distressed, hypoglycemic animal. | Stress and poor peripheral circulation due to hypoglycemia. | Use appropriate restraint techniques to calm the animal. Warming the tail with a heat lamp or warm water can improve blood flow for tail vein sampling. |
| Blood glucose levels remain low despite initial glucose administration. | The dose of Mitiglinide may have a prolonged effect, or the initial glucose dose was insufficient. | Continue to monitor blood glucose frequently (e.g., every 15-30 minutes).[7] Administer additional doses of glucose as needed. For persistent hypoglycemia, a continuous subcutaneous or intravenous infusion of dextrose may be required.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitiglinide and why does it cause hypoglycemia?
A1: Mitiglinide is a rapid-acting insulin (B600854) secretagogue.[9] It selectively binds to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells.[10][11][12] This binding closes the K-ATP channels, leading to membrane depolarization and an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent lowering of blood glucose.[13][14][15] Hypoglycemia occurs when the insulin release stimulated by Mitiglinide is excessive relative to the available glucose, leading to a sharp drop in blood glucose levels.[9][16]
Q2: At what blood glucose level should I intervene in a hypoglycemic rodent?
A2: While the exact threshold can vary, a common intervention point is when blood glucose drops below 60 mg/dL.[2][3][4] However, it is critical to also observe the animal for clinical signs of hypoglycemia, such as lethargy, tremors, or seizures, and intervene immediately if these are present, regardless of the specific blood glucose reading.[1][5]
Q3: What are the appropriate doses and routes of administration for glucose to treat hypoglycemia in mice and rats?
A3: The choice of administration route depends on the severity of the hypoglycemia.
-
Oral: For conscious animals with mild hypoglycemia, immediate oral administration of a glucose solution or corn syrup at a dose of 1 g/kg body weight can be effective.[1][17]
-
Subcutaneous (SC): This route provides a more consistent and reliable delivery of glucose compared to oral administration in some cases.[2][3][4] A typical dose is 1 mL of a 5% dextrose solution.[2][3][4]
-
Intravenous (IV): In severe cases with unconsciousness or seizures, a slow intravenous injection of a 50% dextrose solution is recommended. A common dose is 0.5-1 mL/kg, which should be diluted to a 10% or less solution before administration.[8]
Q4: How can I minimize the risk of Mitiglinide-induced hypoglycemia in my study design?
A4: To minimize the risk, consider the following:
-
Dose-ranging studies: Conduct a preliminary dose-finding study to identify a dose of Mitiglinide that produces the desired glucose-lowering effect without causing severe hypoglycemia in your specific animal model.
-
Standardized protocols: Implement and strictly follow standardized protocols for fasting, dosing, and blood glucose monitoring.[5][6]
-
Feeding schedule: Ensure that animals have access to food after Mitiglinide administration, as the drug is designed to control postprandial glucose excursions.
-
Frequent monitoring: Implement a robust blood glucose monitoring schedule, especially during the expected peak action of Mitiglinide (around 30-60 minutes post-dose).[7]
Q5: Are there alternative preclinical models that are less susceptible to drug-induced hypoglycemia?
A5: While no model is completely immune, using diabetic animal models, such as streptozotocin-induced diabetic rats or Zucker fatty rats, may provide a more clinically relevant context for studying Mitiglinide.[18] These models have existing hyperglycemia, which can partially counteract the hypoglycemic effect of the drug. However, the risk of hypoglycemia still exists and requires careful management.
Data Presentation
Table 1: Preclinical Dose-Response Effects of Mitiglinide in Rodent Models
| Animal Model | Mitiglinide Dose (oral) | Observed Effect on Plasma Glucose | Observed Effect on Plasma Insulin | Reference |
| Normal Wistar Rats | 0.1 - 1.0 µM (in vitro) | Amplified glucose-induced insulin secretion | Dose-dependent increase in insulin secretion | [19] |
| Diabetic GK Rats | 1 µM (in vitro) | Amplified glucose-induced insulin secretion | Significant increase in insulin secretion | [19] |
| Type 2 Diabetic Rats | 1-3 mg/kg | Suppressed post-meal plasma glucose increase | Not specified | [12] |
| Streptozotocin-nicotinamide-induced Type 2 Diabetic Rats | Not specified | Strong suppression of plasma glucose (in combination with dapagliflozin) | Maintained insulin secretion levels | [18] |
| Zucker Fatty Rats | Not specified | Strong suppression of plasma glucose (in combination with dapagliflozin) | Less insulin secretion compared to Mitiglinide alone | [18] |
Table 2: Emergency Glucose Administration for Hypoglycemia in Rodents
| Administration Route | Glucose Preparation | Recommended Dosage | Onset of Action | Considerations |
| Oral | Glucose solution or corn syrup | 1 g/kg body weight | Rapid | Only for conscious animals that can swallow.[1][17] |
| Subcutaneous (SC) | 5% Dextrose solution | 1 mL | Slower than IV, more sustained | Good for mild to moderate hypoglycemia; provides more consistent absorption than oral.[2][3][4] |
| Intraperitoneal (IP) | Glucose solution | As per approved protocol | Rapid | A viable alternative to IV if venous access is difficult. |
| Intravenous (IV) | 50% Dextrose solution (diluted) | 0.5 - 1 mL/kg | Very Rapid | For severe hypoglycemia (seizures, unconsciousness). Must be administered slowly.[8] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in a Mitiglinide Study
-
Acclimatization: Acclimate animals to the experimental conditions for at least 3 days prior to the study to minimize stress.[5]
-
Fasting: Fast animals for a standardized period (e.g., 4-6 hours) before Mitiglinide administration. Ensure free access to water.[5][6]
-
Baseline Measurement: At time 0, before administering Mitiglinide, collect a baseline blood sample from the tail vein to measure blood glucose using a calibrated glucometer.
-
Drug Administration: Administer Mitiglinide orally at the predetermined dose.
-
Post-Dose Monitoring: Collect blood samples and measure glucose at regular intervals post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[5][6] The highest frequency of monitoring should coincide with the expected peak effect of Mitiglinide.
-
Observation: Continuously observe the animals for any clinical signs of hypoglycemia.
Protocol 2: Emergency Hypoglycemia Management Protocol
-
Identification: Identify a hypoglycemic animal based on clinical signs (lethargy, tremors, seizures) and/or a blood glucose reading below 60 mg/dL.
-
Assess Consciousness: Determine if the animal is conscious and able to swallow.
-
Treatment Administration:
-
Re-evaluation: Re-measure blood glucose 15 minutes after glucose administration.
-
Follow-up: If blood glucose remains low, repeat the glucose administration. If the animal's condition does not improve, consult with a veterinarian. Provide access to food as soon as the animal is able to eat.
Visualizations
Caption: Mitiglinide's signaling pathway in pancreatic β-cells.
Caption: Workflow for managing hypoglycemia in preclinical studies.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aalas [aalas.kglmeridian.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vettimes.com [vettimes.com]
- 9. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Mitiglinide for type 2 diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 18. Efficacy of Mitiglinide Combined with Dapagliflozin in Streptozotocin-nicotinamide-induced Type 2 Diabetic Rats and in Zucker Fatty Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential drug interactions of Mitiglinide with other research compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the potential drug interactions of Mitiglinide with other research compounds. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on known interactions to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Mitiglinide?
A1: Mitiglinide is primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes. The major enzyme responsible for its metabolism is CYP2C9 , with a minor contribution from CYP3A4 [1][2]. Therefore, compounds that inhibit or induce these enzymes have a high potential to alter the pharmacokinetic profile of Mitiglinide.
Q2: What are the potential consequences of a drug interaction with Mitiglinide in an experimental setting?
A2: In a research setting, an interaction that inhibits Mitiglinide metabolism can lead to unexpectedly high concentrations of the compound. This could result in enhanced pharmacological effects, such as excessive insulin (B600854) secretion and subsequent hypoglycemia in animal models[3]. Conversely, induction of its metabolism can lead to lower-than-expected concentrations, potentially diminishing its therapeutic effect in your experimental model.
Q3: Are there known interactions between Mitiglinide and common research compounds?
A3: While specific interaction studies between Mitiglinide and a wide range of research compounds are limited in publicly available literature, we can infer potential interactions based on known inhibitors and inducers of its primary metabolizing enzymes, CYP2C9 and CYP3A4. For instance, research compounds known to strongly inhibit CYP2C9, such as sulfaphenazole, would be expected to significantly increase Mitiglinide's exposure[4].
Q4: How can I experimentally assess the potential for a drug interaction with Mitiglinide?
A4: In vitro methods are the primary approach for initially assessing drug interaction potential. These include CYP inhibition assays using human liver microsomes (HLM) and CYP induction assays using cryopreserved human hepatocytes[5][6][7][8][9][10][11][12][13]. These assays can determine if your research compound inhibits or induces the activity of CYP2C9 and CYP3A4.
Troubleshooting Guide for In Vitro Interaction Studies
Unexpected or inconsistent results in your in vitro drug interaction studies with Mitiglinide can arise from various factors. This guide provides potential causes and solutions for common issues.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50/EC50 values between experiments. | - Inconsistent cell health or passage number.- Variability in microsome batches.- Pipetting errors.- Instability of the test compound or Mitiglinide. | - Use hepatocytes at a consistent passage number and confirm viability before each experiment.- Qualify new batches of microsomes with known inhibitors/inducers.- Use calibrated pipettes and proper technique.- Assess the stability of all compounds in the assay medium over the incubation period. |
| No inhibition/induction observed when it is expected. | - Test compound concentration is too low.- Poor solubility of the test compound.- Rapid metabolism of the test compound.- Insufficient pre-incubation time (for time-dependent inhibition). | - Test a wider and higher range of concentrations.- Use a suitable solvent and ensure the final solvent concentration is within the recommended limits (e.g., <0.5% DMSO).- Characterize the stability of your test compound in the assay system.- For TDI assays, optimize the pre-incubation time. |
| Unexpectedly potent inhibition/induction. | - Cytotoxicity of the test compound.- Non-specific binding to plasticware or proteins.- The test compound is a potent inhibitor/inducer at lower than anticipated concentrations. | - Assess the cytotoxicity of your compound at the tested concentrations.- Use low-binding plates and consider the protein concentration in your assay.- Expand the concentration range to lower levels to accurately determine the IC50/EC50. |
Potential Drug Interactions of Mitiglinide
The following tables summarize known inhibitors and inducers of the primary enzymes responsible for Mitiglinide metabolism. While direct interaction data with Mitiglinide is limited for many research compounds, this information can guide the selection of compounds for interaction studies.
Table 1: Potential Interactions with CYP2C9 Inhibitors and Inducers
| Compound Class | Research Compound | Effect on CYP2C9 | Predicted Effect on Mitiglinide | Quantitative Data (IC50/Ki/EC50) |
| Sulfonamides | Sulfaphenazole | Potent Inhibitor[4] | Increased plasma concentration | Ki: ~0.3 µM |
| Azole Antifungals | Fluconazole | Moderate Inhibitor[14] | Increased plasma concentration | Ki: ~7.5 µM |
| NSAIDs | Tienilic Acid | Mechanism-based Inhibitor[15] | Increased plasma concentration | - |
| Barbiturates | Phenobarbital | Inducer[15] | Decreased plasma concentration | EC50: ~50-100 µM |
| Antibiotics | Rifampicin | Potent Inducer[15] | Decreased plasma concentration | EC50: ~0.1-1 µM |
Table 2: Potential Interactions with CYP3A4 Inhibitors and Inducers
| Compound Class | Research Compound | Effect on CYP3A4 | Predicted Effect on Mitiglinide | Quantitative Data (IC50/Ki/EC50) |
| Azole Antifungals | Ketoconazole | Potent Inhibitor[16] | Increased plasma concentration | Ki: ~0.02-0.2 µM |
| Macrolide Antibiotics | Erythromycin | Mechanism-based Inhibitor[17] | Increased plasma concentration | - |
| Steroids | Dexamethasone | Inducer[15] | Decreased plasma concentration | EC50: ~0.1-1 µM |
| Herbal Components | St. John's Wort (Hyperforin) | Potent Inducer[18] | Decreased plasma concentration | EC50: ~0.1 µM |
| Antibiotics | Rifampicin | Potent Inducer[18] | Decreased plasma concentration | EC50: ~0.1-1 µM |
Note: The provided IC50, Ki, and EC50 values are approximate and can vary depending on the experimental conditions. Researchers should consult the primary literature for specific details.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Mitiglinide
The primary metabolic pathway of Mitiglinide involves hydroxylation by CYP2C9 and to a lesser extent by CYP3A4, followed by potential glucuronidation of the hydroxylated metabolites.
Experimental Workflow for CYP Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory potential of a research compound on Mitiglinide metabolism using human liver microsomes.
Logical Troubleshooting Flowchart
This diagram provides a logical approach to troubleshooting unexpected results in your drug interaction studies.
Detailed Experimental Protocols
1. CYP Inhibition Assay using Human Liver Microsomes
This protocol is a general guideline for determining the IC50 of a research compound on Mitiglinide metabolism mediated by CYP2C9 and CYP3A4.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Mitiglinide
-
Research Compound (Test Inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent to stop the reaction)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Mitiglinide and the research compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 0.5%.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add varying concentrations of the research compound (test inhibitor) or a known inhibitor (positive control) to the wells. Include a vehicle control (solvent only).
-
Add the human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of Mitiglinide and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the primary Mitiglinide metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the research compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic equation) using appropriate software.
-
2. CYP Induction Assay using Cryopreserved Human Hepatocytes
This protocol provides a general method for evaluating the potential of a research compound to induce CYP2C9 and CYP3A4 expression and activity.
Materials:
-
Cryopreserved Human Hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Research Compound (Test Inducer)
-
Known inducers (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2C9)
-
Probe substrates for CYP2C9 (e.g., Diclofenac) and CYP3A4 (e.g., Midazolam)
-
LC-MS/MS system
-
Reagents for RNA extraction and qRT-PCR (optional)
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Treatment with Inducers:
-
Replace the medium with fresh medium containing various concentrations of the research compound, a known inducer (positive control), or vehicle (negative control).
-
Incubate the cells for 48-72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
-
-
Assessment of CYP Activity:
-
After the induction period, wash the cells and incubate with a probe substrate for a specific time.
-
Collect the supernatant and analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
-
Assessment of CYP mRNA Expression (Optional):
-
After the induction period, lyse the cells and extract the RNA.
-
Perform qRT-PCR to quantify the relative mRNA expression levels of CYP2C9 and CYP3A4.
-
-
Data Analysis:
-
Calculate the fold induction of enzyme activity or mRNA expression relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values by fitting the data to a suitable model.
-
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the specific conditions for their experimental setup and consult relevant regulatory guidelines for drug interaction studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitiglinide: a rapid- and short-acting non-sulfonylurea insulinotropic agent for the treatment of type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 10. bioivt.com [bioivt.com]
- 11. Cryopreserved human hepatocytes as alternative in vitro model for cytochrome p450 induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nuvisan.com [nuvisan.com]
- 15. Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitiglinide Dosage in Renal Impairment Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitiglinide (B115668) in preclinical models of renal impairment.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments.
Question: We are observing unexpected variability in the glucose-lowering effect of mitiglinide in our renally impaired animal models. What could be the cause?
Answer:
Several factors could contribute to this variability:
-
Severity of Renal Impairment: The half-life of mitiglinide is significantly prolonged in the presence of renal impairment. In individuals with normal renal function, the half-life is approximately 1.48 hours, while in those with Stage 3 Chronic Kidney Disease (CKD), it increases to 3.22 hours[1]. This alteration in pharmacokinetics can lead to drug accumulation and a more pronounced but potentially variable hypoglycemic effect. Ensure your animal models are well-characterized for their degree of renal impairment.
-
Timing of Drug Administration and Feeding: Mitiglinide is a rapid- and short-acting insulin (B600854) secretagogue designed to control postprandial hyperglycemia.[2][3] Its administration should be tightly coupled with feeding schedules in your animal models to ensure consistent and relevant results.
-
Uremic State: The accumulation of uremic toxins in renal impairment can independently affect pancreatic beta-cell function and insulin sensitivity. This can alter the baseline glycemic control and the response to mitiglinide.
Question: What is the recommended starting dose of mitiglinide for subjects with severe renal impairment or those on hemodialysis?
Answer:
For patients with type 2 diabetes on maintenance hemodialysis, a lower starting dose of mitiglinide is recommended compared to the general diabetic population.[2] A clinical study initiated treatment with 7.5 mg daily for patients aged 70 years and older, and 15 mg daily for those younger than 70, administered with each meal.[2] The dose can then be titrated based on glycemic control and monitoring for hypoglycemia.[2]
Question: Are there any known effects of uremic toxins on the molecular target of mitiglinide?
Answer:
Mitiglinide exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels (Kir6.2/SUR1) in pancreatic beta-cells, leading to channel closure, membrane depolarization, and insulin secretion. While direct studies on the interaction of specific uremic toxins with the Kir6.2/SUR1 channel are limited, it is known that the uremic environment can lead to insulin resistance and impaired beta-cell function. This is an active area of research, and it is plausible that uremic toxins could indirectly modulate the function of these channels or the downstream signaling pathways.
Data Presentation
The following table summarizes the available pharmacokinetic data for mitiglinide in the context of renal function.
| Population | Half-life (t½) | Dosing Recommendations | Reference |
| Normal Renal Function | ~1.5 hours | Standard dosing | [1] |
| Stage 3 CKD | ~3.2 hours | Use with caution, monitor for hypoglycemia | [1] |
| End-Stage Renal Disease (on Hemodialysis) | Not specified | Initiate with a lower dose (e.g., 7.5-15 mg daily with meals) and titrate carefully. | [2] |
Experimental Protocols
Key Experiment: Evaluation of Mitiglinide in a 5/6 Nephrectomy Rat Model of Chronic Kidney Disease
This protocol outlines a general procedure for assessing the efficacy and safety of mitiglinide in a well-established preclinical model of CKD.
1. Animal Model:
-
Induce CKD in male Sprague-Dawley rats using the 5/6 nephrectomy model. This involves surgical removal of the upper and lower thirds of one kidney, followed by contralateral nephrectomy one week later.
-
Allow animals to recover and for CKD to be established (typically 4-6 weeks post-surgery), confirmed by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
2. Experimental Groups:
-
Sham-operated control group receiving vehicle.
-
5/6 nephrectomy group receiving vehicle.
-
5/6 nephrectomy group receiving mitiglinide at various dose levels.
3. Drug Administration:
-
Administer mitiglinide or vehicle orally immediately before providing a standardized meal.
4. Key Endpoints:
-
Glycemic Control:
-
Monitor blood glucose levels at baseline and at regular intervals post-meal (e.g., 30, 60, 120, and 180 minutes) to assess postprandial glucose excursion.
-
Measure plasma insulin levels at the same time points to evaluate the insulinotropic effect of mitiglinide.
-
-
Renal Function:
-
Monitor serum creatinine and BUN levels throughout the study.
-
-
Safety:
-
Observe animals for any signs of hypoglycemia (e.g., lethargy, tremors).
-
Mandatory Visualizations
Caption: Mitiglinide's mechanism of action on pancreatic beta-cells.
Caption: Workflow for studying mitiglinide in a 5/6 nephrectomy model.
Caption: Rationale for mitiglinide dose adjustment in renal impairment.
References
- 1. Pharmacokinetic and pharmacodynamic modeling of oral mitiglinide on glucose lowering in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of mitiglinide in diabetic patients on maintenance hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic agents in patients with chronic kidney disease and end-stage renal disease on dialysis: metabolism and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Mitiglinide calcium hydrate under laboratory storage conditions
Technical Support Center: Mitiglinide Calcium Hydrate (B1144303) Stability
Welcome to the technical support center for Mitiglinide calcium hydrate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of this compound under typical laboratory storage conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Mitiglinide calcium hydrate?
A1: For routine laboratory use, solid Mitiglinide calcium hydrate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is crucial to protect the compound from humidity and light.[3] For long-term storage, maintaining refrigerated conditions at 2-8°C is recommended.[4]
Q2: How should I store Mitiglinide calcium hydrate in solution?
A2: The stability of Mitiglinide in solution is temperature-dependent. For short-term storage (up to one month), solutions can be kept at -20°C. For long-term storage (up to six months), it is advisable to store solutions at -80°C to minimize degradation.[5][6] Always ensure the container is sealed to prevent solvent evaporation and moisture ingress.
Q3: What are the known degradation pathways for Mitiglinide?
A3: Mitiglinide is susceptible to degradation under stress conditions. The most well-documented pathway is acid hydrolysis. Exposure to strong acidic conditions can lead to the cleavage of the amide bond, resulting in the formation of impurities such as benzyl (B1604629) succinic acid.[7] According to ICH guidelines, other potential pathways to consider include hydrolysis in basic conditions, oxidation, and photodegradation.[1][8]
Q4: What are the primary incompatible materials to avoid?
A4: To ensure the stability of Mitiglinide calcium hydrate, avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can accelerate its degradation.[5]
Q5: Is Mitiglinide calcium hydrate sensitive to light?
A5: Yes, photostability testing is a standard part of stress testing according to ICH guidelines.[1][8] It is recommended to store the compound protected from light, for example, by using amber vials or by storing containers in a dark place to prevent photodegradation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Mitiglinide calcium hydrate stability.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Question: I am running a stability sample of Mitiglinide and see new, unexpected peaks in my HPLC chromatogram. What could they be?
-
Answer: Unexpected peaks are typically degradation products.
-
Check for Acidic Conditions: If your sample was exposed to acidic pH, even inadvertently (e.g., from acidic excipients or solvents), a common degradant is benzyl succinic acid.[7] Compare the retention time of your unknown peak to a standard of this compound if available.
-
Consider Other Stress Factors: Review the storage and handling history of your sample. Was it exposed to light, high temperatures, or oxidizing conditions? These factors can generate different degradation products.
-
Perform Forced Degradation: To identify the unknown peak, you can perform a forced degradation study (see Experimental Protocols below). By intentionally degrading a reference sample under various stress conditions (acid, base, peroxide, light, heat), you can generate the likely degradation products and match their retention times to your unknown peaks.
-
Issue 2: Sample Discoloration or Change in Physical Appearance
-
Question: My solid Mitiglinide sample has developed a slight yellow tint after several months of storage. Is it degraded?
-
Answer: A change in color or physical appearance is a strong indicator of chemical degradation.
-
Do Not Use: Do not use the discolored sample for experiments where purity is critical. The color change is likely due to the formation of unknown impurities.
-
Analytical Confirmation: Confirm degradation by running a purity analysis using a stability-indicating method like HPLC. Compare the purity profile to a fresh, high-purity reference standard.
-
Review Storage Conditions: Verify that the storage conditions were appropriate (cool, dry, dark).[1][2][3] Exposure to light or elevated temperatures can often cause discoloration.
-
Issue 3: Inconsistent Results in Stability Studies
-
Question: I am getting variable purity results from different aliquots of the same stability sample. What could be the cause?
-
Answer: Inconsistent results often point to issues with sample homogeneity or the analytical procedure.
-
Sample Homogeneity: If the degradation is not uniform (e.g., surface degradation due to light or air exposure), aliquots may have different purity levels. Ensure the bulk sample is well-mixed before taking aliquots.
-
Adsorption to Container: Mitiglinide or its degradants may adsorb to the surface of the storage container. Use inert container materials like glass or polypropylene.
-
Method Robustness: Verify the robustness of your analytical method. Small variations in mobile phase pH, column temperature, or flow rate should not cause significant changes in results.[7]
-
Below is a troubleshooting workflow diagram to help diagnose unexpected analytical results.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Effects of S21403 (mitiglinide) on postprandial generation of oxidative stress and inflammation in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mitiglinide, a short-acting insulin secretagogue, on daily glycemic variability and oxidative stress markers in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Mitiglinide versus repaglinide on insulin secretion kinetics
This guide provides a detailed comparative analysis of two prominent meglitinide (B1211023) analogs, Mitiglinide (B115668) and Repaglinide (B1680517), with a specific focus on their impact on insulin (B600854) secretion kinetics. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these two therapeutic agents.
Abstract
Mitiglinide and repaglinide are both rapid-acting insulin secretagogues used in the management of type 2 diabetes mellitus. They belong to the meglitinide class of oral hypoglycemic agents and share a common mechanism of action by stimulating insulin release from pancreatic β-cells. Their primary role is to control postprandial hyperglycemia by mimicking the early-phase insulin secretion that is often impaired in individuals with type 2 diabetes. While both drugs act on the ATP-dependent potassium (KATP) channels of the β-cells, subtle differences in their pharmacokinetic and pharmacodynamic profiles may influence their clinical application and efficacy. This guide explores these differences through a comparative analysis of their effects on insulin secretion kinetics.
Data Presentation: Insulin Secretion Kinetics
| Parameter | Mitiglinide | Repaglinide | Notes |
| Time to Peak Insulin Concentration (Tmax) | Approx. 1 to 1.5 hours (for drug concentration)[1] | Approx. 30 minutes (for insulinotropic response)[2] | Tmax for insulin secretion is closely linked to the drug's absorption and onset of action. |
| Peak Insulin Concentration (Cmax) | Data not available | Data not available | Cmax of insulin would be a key indicator of the peak secretagogue effect. |
| Area Under the Insulin Concentration-Time Curve (AUC) | Data not available | Data not available | AUC of insulin would represent the total insulin secreted in response to the drug. |
| Duration of Action | Short-acting[3] | Slightly longer than mitiglinide[4] | Repaglinide's longer duration of action may influence pre-meal glucose levels before subsequent meals.[4] |
| Selectivity for Pancreatic β-cells | High selectivity for SUR1 subunit[5] | Binds to SUR1 subunit[6] | Mitiglinide is suggested to have a higher selectivity for pancreatic β-cells compared to other meglitinides.[5] |
Experimental Protocols
The following outlines a generalized experimental protocol for a clinical trial designed to compare the effects of mitiglinide and repaglinide on insulin secretion kinetics. This protocol is a composite based on common methodologies used in similar pharmacodynamic studies.
Study Design: A randomized, double-blind, crossover study is the gold standard for comparing two active drugs.
Participants:
-
Inclusion criteria would typically include adults diagnosed with type 2 diabetes, with HbA1c levels within a specified range (e.g., 7.0-9.0%), and who are either drug-naïve or have undergone a washout period from other oral hypoglycemic agents.
-
Exclusion criteria would include individuals with type 1 diabetes, significant renal or hepatic impairment, a history of pancreatitis, and those taking medications known to interfere with glucose metabolism.
Intervention:
-
Randomization: Participants would be randomly assigned to one of two treatment sequences: Mitiglinide followed by Repaglinide, or Repaglinide followed by Mitiglinide.
-
Washout Period: A washout period of sufficient duration (e.g., 2 weeks) would precede each treatment arm to eliminate the effects of the previous medication.
-
Drug Administration: Standardized doses of Mitiglinide (e.g., 10 mg) and Repaglinide (e.g., 1 mg) would be administered immediately before a standardized meal.
Meal Tolerance Test (MTT):
-
After an overnight fast, participants would consume a standardized liquid meal with a fixed composition of carbohydrates, proteins, and fats.
-
Blood samples would be collected at baseline (pre-drug and pre-meal) and at frequent intervals post-meal (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
Biochemical Analysis:
-
Plasma glucose concentrations would be measured at each time point.
-
Serum insulin and C-peptide concentrations would be measured using validated immunoassays to assess β-cell function.
Pharmacokinetic and Pharmacodynamic Analysis:
-
Pharmacokinetic parameters for the drugs themselves (Tmax, Cmax, AUC) would be determined from plasma drug concentrations.
-
Pharmacodynamic parameters for insulin secretion would be calculated from the insulin and C-peptide concentration-time profiles. These would include:
-
Tmax: Time to reach the maximum insulin concentration.
-
Cmax: The maximum observed insulin concentration.
-
AUC: The area under the insulin concentration-time curve, calculated using the trapezoidal rule, to represent the total insulin secreted.
-
Mandatory Visualization
Caption: Signaling pathway of Mitiglinide and Repaglinide-induced insulin secretion.
Caption: Experimental workflow for a comparative clinical trial.
References
- 1. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Repaglinide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and clinical experience with repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Mitiglinide and Nateglinide: Potency and Efficacy
An authoritative guide for researchers, scientists, and drug development professionals on the comparative pharmacology of two prominent meglitinide (B1211023) analogs. This document provides a detailed examination of the in vitro potency and efficacy of mitiglinide (B115668) and nateglinide (B44641), supported by experimental data and detailed protocols.
Introduction
Mitiglinide and nateglinide are short-acting insulin (B600854) secretagogues belonging to the meglitinide class of antidiabetic drugs. Their primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion. While both drugs share a common therapeutic goal, their distinct molecular structures translate to differences in their in vitro pharmacological profiles, including their potency, efficacy, and selectivity. This guide offers a comprehensive in vitro comparison of mitiglinide and nateglinide, presenting key experimental data in a structured format, detailing the methodologies for pivotal assays, and visualizing the underlying molecular pathways.
Comparative Efficacy and Potency: A Data-Driven Overview
The in vitro potency and efficacy of mitiglinide and nateglinide have been characterized through various assays, primarily focusing on their interaction with the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel (Kir6.2/SUR1) and their ability to stimulate insulin secretion.
Binding Affinity to SUR1
The binding affinity of these drugs to the SUR1 receptor is a key determinant of their potency. This is often assessed by their ability to displace a radiolabeled ligand, such as [3H]glibenclamide, from the receptor.
Table 1: Comparative Binding Affinity for SUR1
| Compound | IC50 for [3H]glibenclamide displacement on SUR1 | Reference |
| Mitiglinide | 280 nM | [1] |
| Nateglinide | 8 µM | [1] |
IC50 (half maximal inhibitory concentration) represents the concentration of the drug required to displace 50% of the radiolabeled ligand.
These data indicate that mitiglinide exhibits a significantly higher binding affinity for the SUR1 receptor compared to nateglinide in vitro.
Inhibition of KATP Channels
The functional consequence of binding to the SUR1 subunit is the inhibition of the KATP channel. The potency of this inhibition is a direct measure of the drug's efficacy at its molecular target.
Table 2: Comparative Inhibition of KATP Channel Subtypes
| Compound | Target Channel | IC50 for Channel Inhibition | Selectivity (Kir6.2/SUR1 vs. Kir6.2/SUR2) | Reference(s) |
| Mitiglinide | Kir6.2/SUR1 (pancreatic) | 100 nM | Highly selective (~1000-fold) | [1][2] |
| Kir6.2/SUR2A (cardiac) | > 10 µM | [1] | ||
| Kir6.2/SUR2B (smooth muscle) | > 10 µM | [1] | ||
| Nateglinide | Kir6.2/SUR1 (pancreatic) | 100 nM | Highly selective (~1000-fold) | [1][2] |
| Kir6.2/SUR2A (cardiac) | ~1 µM | [1] | ||
| Kir6.2/SUR2B (smooth muscle) | 100 nM | [1] |
These findings demonstrate that while both mitiglinide and nateglinide are potent inhibitors of the pancreatic KATP channel, mitiglinide shows a higher degree of selectivity, with minimal effects on the cardiovascular KATP channel subtypes at therapeutic concentrations. Nateglinide, while still selective for the pancreatic subtype, shows some inhibitory activity on the Kir6.2/SUR2B channel at the same concentration required for pancreatic channel inhibition.
Signaling Pathway and Experimental Workflow
The mechanism of action of mitiglinide and nateglinide, along with a typical experimental workflow for their comparison, can be visualized through the following diagrams.
Caption: Mechanism of action for mitiglinide and nateglinide in pancreatic β-cells.
Caption: A generalized workflow for the in vitro comparison of insulin secretagogues.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are detailed protocols for the key assays used to compare mitiglinide and nateglinide in vitro.
Radioligand Binding Assay for SUR1
Objective: To determine the binding affinity (IC50) of mitiglinide and nateglinide to the SUR1 receptor by measuring their ability to compete with a known radiolabeled ligand.
Materials:
-
COS-1 cells transfected with Kir6.2 and SUR1 subunits.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
[3H]glibenclamide (radioligand).
-
Mitiglinide and nateglinide stock solutions.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest transfected COS-1 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]glibenclamide and a fixed amount of membrane protein to each well.
-
Add increasing concentrations of either mitiglinide or nateglinide to the wells.
-
For non-specific binding, add a high concentration of unlabeled glibenclamide.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing drug.
-
Plot the percentage of specific binding against the log concentration of the drug and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophysiological Analysis of KATP Channels (Patch-Clamp)
Objective: To measure the inhibitory effect of mitiglinide and nateglinide on the activity of different KATP channel subtypes.
Materials:
-
COS-1 cells transfected with the respective Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (intracellular): Typically contains KCl, MgCl2, HEPES, and EGTA, pH adjusted to 7.2.
-
Bath solution (extracellular): Typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to 7.4.
-
Mitiglinide and nateglinide stock solutions.
Procedure:
-
Cell Preparation: Plate transfected COS-1 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Patch Formation:
-
Position the patch pipette over a single cell and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell recording configuration.
-
-
Recording KATP Currents:
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage steps to elicit KATP channel currents.
-
Perfuse the cell with the bath solution containing different concentrations of mitiglinide or nateglinide.
-
-
Data Analysis:
-
Measure the amplitude of the KATP current before and after the application of the drug.
-
Calculate the percentage of inhibition at each drug concentration.
-
Plot the percentage of inhibition against the log concentration of the drug and fit the data to determine the IC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the potency and efficacy of mitiglinide and nateglinide in stimulating insulin secretion from pancreatic β-cells at different glucose concentrations.
Materials:
-
MIN6 pancreatic β-cell line.
-
Cell culture medium (e.g., DMEM).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 2.8 mM and 16.7 mM).
-
Mitiglinide and nateglinide stock solutions.
-
ELISA or RIA kit for insulin quantification.
Procedure:
-
Cell Culture: Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation:
-
Wash the cells with KRB buffer.
-
Pre-incubate the cells in KRB buffer containing low glucose (2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
Low glucose + varying concentrations of mitiglinide or nateglinide.
-
High glucose + varying concentrations of mitiglinide or nateglinide.
-
-
Incubate for 1-2 hours.
-
-
Sample Collection and Insulin Quantification:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA or RIA kit.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein content or cell number.
-
Plot the amount of insulin secreted against the drug concentration to determine the dose-response relationship and EC50 values.
-
Conclusion
The in vitro evidence presented in this guide clearly demonstrates that both mitiglinide and nateglinide are effective inhibitors of the pancreatic β-cell KATP channel, leading to insulin secretion. However, mitiglinide exhibits a significantly higher binding affinity for the SUR1 receptor and a greater selectivity for the pancreatic KATP channel subtype compared to nateglinide. These differences in their in vitro pharmacological profiles may have implications for their therapeutic efficacy and safety profiles in a clinical setting. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the properties of these and other insulin secretagogues.
References
Synergistic Sweet Spot: Unraveling the Combined Efficacy of Mitiglinide and Metformin in Type 2 Diabetes Management
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Mitiglinide (B115668) and metformin (B114582) has emerged as a potent therapeutic strategy for managing type 2 diabetes mellitus (T2DM). This guide provides an in-depth comparison of the synergistic mechanisms, supported by experimental data, to elucidate the enhanced glycemic control achieved with this combination therapy. By targeting different and complementary pathways in glucose homeostasis, Mitiglinide and metformin together offer a more comprehensive approach than monotherapy, addressing both fasting and postprandial hyperglycemia.
Complementary Mechanisms of Action: A Two-Pronged Attack on Hyperglycemia
The enhanced efficacy of the Mitiglinide and metformin combination stems from their distinct yet complementary mechanisms of action. Mitiglinide, a rapid-acting meglitinide (B1211023), primarily addresses postprandial hyperglycemia, while metformin, a biguanide, mainly targets fasting hyperglycemia and improves insulin (B600854) sensitivity.
Mitiglinide: Restoring Early-Phase Insulin Secretion
Mitiglinide selectively binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells.[1][2] This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-lived burst of insulin secretion.[1][2] This action mimics the natural physiological insulin response to a meal, effectively controlling post-meal glucose excursions.
Metformin: Enhancing Insulin Sensitivity and Reducing Hepatic Glucose Output
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] Activated AMPK in hepatocytes suppresses gluconeogenesis, the production of glucose in the liver, thereby reducing fasting blood glucose levels.[4] In peripheral tissues like muscle and fat, metformin enhances insulin sensitivity, leading to increased glucose uptake and utilization.[3]
The Synergistic Interplay
The synergy between Mitiglinide and metformin arises from their ability to address the two major pathophysiological defects in T2DM: impaired insulin secretion and insulin resistance.[5] Mitiglinide's stimulation of mealtime insulin secretion provides the necessary insulin to manage the glucose influx from food, while metformin's action to reduce hepatic glucose production and improve peripheral insulin sensitivity ensures that the secreted insulin is used more effectively throughout the day. While direct molecular crosstalk between the K-ATP channel and AMPK pathways in the context of this combination therapy is not yet fully elucidated, the complementary nature of their actions at different points in the glucose regulation cascade is evident.
Quantitative Efficacy: A Review of Clinical Evidence
Clinical trials have consistently demonstrated the superior glycemic control of Mitiglinide and metformin combination therapy compared to metformin monotherapy.
| Parameter | Metformin + Mitiglinide Group | Metformin + Placebo Group | p-value | Reference |
| Change in HbA1c (%) | -0.7 ± 0.6 | -0.4 ± 0.7 | 0.002 | [5][6] |
| Change in Fasting Plasma Glucose (mmol/L) | -0.77 ± 1.76 | -0.05 ± 1.60 | 0.015 | [5][6] |
| Change in 2-h Postprandial Glucose (mmol/L) | -3.76 ± 3.57 | -0.84 ± 3.07 | <0.0001 | [5][6] |
| Patients Achieving HbA1c <7% | 49.3% | 28.8% | 0.016 | [5][6] |
A pivotal phase III clinical study further corroborates these findings, showing a statistically significant additional reduction in HbA1c levels for patients receiving the twice-daily combination of Mitiglinide and metformin compared to those on metformin alone.[7] The combination has also been shown to be safe and well-tolerated.[5][7]
Pharmacokinetic Profile: Insights into Co-administration
Experimental Protocols: Methodologies for a Deeper Dive
To further investigate the synergistic mechanisms of Mitiglinide and metformin, researchers can employ a variety of established experimental protocols.
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cell Lines
This assay is fundamental to assessing the direct effects of the drugs on insulin secretion.
-
Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1, MIN6) under standard conditions.
-
Pre-incubation: Starve the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion state.
-
Treatment: Incubate the cells with different concentrations of Mitiglinide, metformin, or their combination in both low (basal) and high (stimulatory, e.g., 16.7 mM) glucose conditions for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: Collect the supernatant to measure the amount of secreted insulin.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Normalize the secreted insulin to the total protein content of the cells and compare the results across different treatment groups.
In Vivo: Hyperglycemic Clamp in Animal Models
This "gold standard" technique allows for the assessment of insulin secretion and insulin sensitivity in a whole-organism context.
-
Animal Model: Utilize a relevant diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats).
-
Catheterization: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Fasting: Fast the animals overnight to achieve a stable basal glucose level.
-
Clamp Procedure:
-
Initiate a continuous infusion of a high concentration of glucose to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 12.5 mM).
-
Administer Mitiglinide, metformin, or the combination at the start of the clamp.
-
Monitor blood glucose levels every 5-10 minutes and adjust the glucose infusion rate to maintain the target glycemic level.
-
Collect blood samples at regular intervals to measure plasma insulin and C-peptide concentrations.
-
-
Data Analysis: Calculate the glucose infusion rate required to maintain hyperglycemia as a measure of insulin sensitivity. Analyze the plasma insulin and C-peptide levels to determine the insulin secretory response.
Molecular Analysis: Western Blotting for Signaling Pathway Components
This technique is used to quantify the protein expression and activation of key signaling molecules.
-
Sample Preparation: Prepare protein lysates from treated cells or tissues.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, K-ATP channel subunits).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the intensity of the bands to determine the relative protein expression or phosphorylation levels.
Visualizing the Synergy: Pathways and Processes
To better understand the interplay of Mitiglinide and metformin, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.
Caption: Synergistic mechanism of Mitiglinide and metformin.
Caption: Experimental workflow for investigating synergy.
Conclusion
The combination of Mitiglinide and metformin represents a rational and effective approach to the management of type 2 diabetes. By targeting both insulin secretion and insulin sensitivity, this dual therapy provides a more comprehensive glycemic control than either agent alone. The robust clinical data, coupled with a clear understanding of their complementary mechanisms of action, positions this combination as a valuable tool in the armamentarium against T2DM. Further research into the potential molecular crosstalk between the signaling pathways modulated by these two drugs could unveil even deeper insights into their synergistic relationship and pave the way for the development of novel, more targeted combination therapies.
References
- 1. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Mitiglinide: A Comparative Guide to siRNA Knockdown and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular targets of Mitiglinide, a rapid-acting insulin (B600854) secretagogue. The primary focus is on the use of small interfering RNA (siRNA) knockdown, with a comparative analysis of alternative techniques such as CRISPR/Cas9 gene editing and the use of small molecule inhibitors. This document is intended to assist researchers in selecting the most appropriate target validation strategy for their experimental goals.
Mitiglinide's Molecular Target and Mechanism of Action
Mitiglinide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][3][4] In the resting state of β-cells, these channels are open, maintaining a hyperpolarized membrane potential. An increase in intracellular ATP, resulting from glucose metabolism, leads to the closure of KATP channels.[1][5] This closure causes membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5] Mitiglinide mimics the effect of high ATP by binding to the SUR1 subunit and inducing the closure of the KATP channel, thereby stimulating insulin secretion in a glucose-independent manner.
Validating Mitiglinide's Targets with siRNA Knockdown
siRNA-mediated knockdown is a powerful technique for validating the role of specific proteins in a biological process. By transiently silencing the expression of the genes encoding for Kir6.2 (KCNJ11) and SUR1 (ABCC8), researchers can directly assess their necessity for Mitiglinide's action.
Experimental Workflow
The general workflow for validating Mitiglinide's targets using siRNA involves the transfection of pancreatic β-cell lines (e.g., MIN6, INS-1) with siRNAs specifically targeting Kir6.2 and SUR1 mRNA. The effect of this knockdown is then assessed by measuring changes in insulin secretion and KATP channel activity in the presence and absence of Mitiglinide.
Experimental Protocols
1. siRNA Transfection in Pancreatic β-Cell Lines:
-
Cell Culture: Plate pancreatic β-cells (e.g., INS-1) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[6][7]
-
siRNA Preparation: On the day of transfection, prepare separate solutions of siRNA targeting Kir6.2, SUR1, a non-targeting control siRNA, and a transfection reagent in serum-free medium.[6][7]
-
Complex Formation: Combine the siRNA and transfection reagent solutions and incubate at room temperature to allow for the formation of lipid-siRNA complexes.[6][7]
-
Transfection: Add the complexes to the cells and incubate for 5-7 hours.[6][7] Afterwards, add complete growth medium and incubate for an additional 24-72 hours to allow for gene silencing.[6][7]
2. Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA from the cells and perform qPCR to quantify the mRNA levels of KCNJ11 (Kir6.2) and ABCC8 (SUR1) to confirm successful knockdown.
-
Western Blotting: Lyse the cells and perform Western blotting to assess the protein levels of Kir6.2 and SUR1.
3. Functional Assays:
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Following siRNA treatment, stimulate the cells with varying concentrations of glucose in the presence or absence of Mitiglinide. Measure the amount of secreted insulin using an ELISA kit.
-
Electrophysiology (Patch-Clamp): Perform whole-cell or inside-out patch-clamp recordings to directly measure the activity of KATP channels.[8][9] Assess the effect of Mitiglinide on channel currents in control cells versus cells with Kir6.2 or SUR1 knockdown.
Expected Outcomes and Data Presentation
The expected outcome is that the insulin-secreting effect of Mitiglinide will be significantly diminished in cells where Kir6.2 or SUR1 has been knocked down. This would confirm that these proteins are essential for the drug's mechanism of action.
| Target Gene | Transfection Condition | Mitiglinide Treatment | Insulin Secretion (Fold Change) | KATP Current Inhibition (%) |
| Kir6.2 | Non-targeting siRNA | + | 5.2 | 95 |
| Kir6.2 siRNA | + | 1.1 | 10 | |
| SUR1 | Non-targeting siRNA | + | 5.4 | 98 |
| SUR1 siRNA | + | 1.3 | 15 |
Table 1: Hypothetical data demonstrating the expected outcome of siRNA-mediated knockdown of Kir6.2 and SUR1 on Mitiglinide-induced insulin secretion and KATP channel inhibition.
Comparison with Alternative Target Validation Methods
While siRNA knockdown is a valuable tool, other techniques offer different advantages and disadvantages for validating Mitiglinide's molecular targets.
CRISPR/Cas9 Gene Editing
CRISPR/Cas9 allows for the permanent knockout of target genes, providing a complete loss-of-function model. This can offer a clearer phenotype compared to the transient and sometimes incomplete knockdown achieved with siRNA.
Experimental Protocol:
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting specific exons of the KCNJ11 and ABCC8 genes.
-
Transfection and Selection: Co-transfect pancreatic β-cells with plasmids expressing Cas9 and the designed gRNAs. Select for successfully edited cells.
-
Clonal Expansion and Validation: Isolate and expand single-cell clones. Validate the gene knockout by sequencing and Western blotting.
-
Functional Assays: Perform GSIS and electrophysiology experiments as described for the siRNA workflow.
| Method | Principle | Duration of Effect | Efficacy | Potential for Off-Target Effects |
| siRNA Knockdown | mRNA degradation | Transient (days) | Partial to high knockdown | Moderate |
| CRISPR/Cas9 Knockout | Gene disruption | Permanent | Complete knockout | Low to moderate |
| Small Molecule Inhibitors | Protein inhibition | Reversible | Varies by inhibitor | High |
Table 2: Comparison of key features of different target validation methods.
Small Molecule Inhibitors and Activators
Utilizing known small molecule inhibitors (e.g., glibenclamide) and activators (e.g., diazoxide) of the KATP channel can provide pharmacological validation of Mitiglinide's target.[1][10]
Experimental Protocol:
-
Cell Treatment: Treat pancreatic β-cells with Mitiglinide in the presence or absence of a known KATP channel inhibitor or activator.
| Compound | Class | Expected Effect on Mitiglinide Action |
| Glibenclamide | KATP channel inhibitor | Competitive inhibition |
| Diazoxide | KATP channel opener | Antagonistic effect |
| SpTx-1 | Kir6.2-specific inhibitor | Additive or synergistic inhibition |
Table 3: Expected interactions of Mitiglinide with other KATP channel modulators.
Conclusion
Validating the molecular targets of Mitiglinide is crucial for understanding its mechanism of action and for the development of novel therapeutics. siRNA knockdown offers a rapid and effective method for transiently silencing the expression of Kir6.2 and SUR1, allowing for a direct assessment of their role in Mitiglinide's effects. While this technique is powerful, researchers should consider complementary approaches such as CRISPR/Cas9 for permanent gene knockout and the use of well-characterized small molecule modulators for pharmacological validation. The choice of method will depend on the specific experimental question, available resources, and the desired depth of validation. By employing a multi-faceted approach, a robust and comprehensive validation of Mitiglinide's molecular targets can be achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Update of mutations in the genes encoding the pancreatic beta-cell K(ATP) channel subunits Kir6.2 (KCNJ11) and sulfonylurea receptor 1 (ABCC8) in diabetes mellitus and hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in the genes encoding the pancreatic beta-cell KATP channel subunits Kir6.2 (KCNJ11) and SUR1 (ABCC8) in diabetes mellitus and hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitiglinide and Sulfonylureas on Cardiovascular Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of Mitiglinide (B115668) and sulfonylureas, two classes of oral hypoglycemic agents used in the management of type 2 diabetes. While both drug classes stimulate insulin (B600854) secretion, emerging evidence suggests differential effects on various cardiovascular markers. This report synthesizes available experimental data to facilitate an informed understanding of their respective cardiovascular profiles.
Executive Summary
Sulfonylureas, a mainstay in diabetes treatment, have been associated with an increased risk of cardiovascular events in some studies.[1][2][3][4] Concerns include potential for hypoglycemia, which can prolong cardiac action potentials, and possible interference with ischemic preconditioning.[1][5] In contrast, Mitiglinide, a rapid-acting glinide, has demonstrated beneficial effects on surrogate markers of cardiovascular health, including reductions in oxidative stress, inflammation, and improvements in endothelial function.[6][7] Direct head-to-head clinical trials comparing Mitiglinide with a broad range of sulfonylureas on hard cardiovascular outcomes are limited. This guide therefore focuses on comparing their effects on key cardiovascular markers based on available clinical and preclinical data.
Data Presentation: Quantitative Comparison of Cardiovascular Markers
The following tables summarize the quantitative effects of Mitiglinide and various sulfonylureas on key cardiovascular markers.
Table 1: Effects on Inflammatory and Oxidative Stress Markers
| Marker | Mitiglinide | Sulfonylureas (Glibenclamide/Glyburide) | Sulfonylureas (Glimepiride) | Sulfonylureas (Gliclazide) |
| hs-CRP (mg/L) | ↓ (Significant decrease vs. placebo)[6] | ↑ (Higher levels compared to metformin)[8] | No significant difference vs. linagliptin (B1675411) in CAROLINA trial[9] | Data not available |
| IL-6 | ↓ (Significant decrease vs. placebo)[6] | Data not available | Data not available | Data not available |
| TNF-α | ↓ (Significant decrease vs. placebo)[6] | Data not available | Data not available | Data not available |
| Nitrotyrosine | ↓ (Significant decrease vs. placebo)[6] | Data not available | Data not available | Data not available |
| Malondialdehyde (MDA) | ↓ (Significant decrease vs. placebo)[6] | Increased levels in some studies[10] | Data not available | Data not available |
| Oxidized LDL (oxLDL) | ↓ (Significant decrease vs. placebo)[6] | Data not available | Data not available | Data not available |
| Total Radical-Trapping Antioxidant Parameter (TRAP) | ↑ (Preservation compared to placebo)[6] | Data not available | Data not available | Data not available |
Table 2: Effects on Endothelial Function and Arterial Stiffness
| Marker | Mitiglinide | Sulfonylureas (General) | Sulfonylureas (Glimepiride) |
| Flow-Mediated Dilation (FMD) | ↑ (Improved endothelial function, especially in combination with pioglitazone)[7] | ↓ (Lower improvement compared to GLP-1R agonists and TZDs)[11] | No significant improvement compared to pioglitazone[12] |
| Brachial-Ankle Pulse Wave Velocity (baPWV) | Data not available | Data not available | Data not available |
Table 3: Major Adverse Cardiovascular Events (MACE) and Mortality (vs. Comparators)
| Outcome | Sulfonylureas (General) | Sulfonylureas (Glipizide) | Sulfonylureas (Glimepiride) | Sulfonylureas (Glyburide) |
| MACE (vs. DPP-4 inhibitors) | No significant difference in some meta-analyses[13] | ↑ (Higher risk)[14] | No significant difference[14] | No significant difference[14] |
| Cardiovascular Mortality (vs. Metformin) | ↑ (30-40% higher relative risk)[15] | Data not available | Data not available | Data not available |
| All-Cause Mortality (vs. Metformin) | ↑ (Higher risk with higher doses of first-generation SUs and glyburide)[2] | Data not available | Data not available | Data not available |
| Ventricular Arrhythmia/Sudden Cardiac Death (vs. Metformin) | ↑ (HR 1.90)[5] | ↑ (HR 2.15)[5] | ↑ (HR 2.79)[5] | ↑ (Tolbutamide HR 4.70)[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Assessment of Inflammatory and Oxidative Stress Markers (Mitiglinide Study)
-
Study Design: A randomized, placebo-controlled, crossover study involving 40 type 2 diabetic patients.[6]
-
Intervention: Patients received either Mitiglinide (S21403, 40 mg) or a placebo before a standard test meal.[6]
-
Blood Sampling: Venous blood samples were collected at baseline and at various time points post-meal to measure plasma levels of inflammatory and oxidative stress markers.[6]
-
Biomarker Analysis:
-
Nitrotyrosine, Malondialdehyde (MDA), and Oxidized LDL (oxLDL): Measured by specific enzyme-linked immunosorbent assays (ELISAs).[6]
-
Total Radical-Trapping Antioxidant Parameter (TRAP): Assessed to determine the total antioxidant capacity of the plasma.[6]
-
Interleukin-6 (IL-6), Interleukin-18 (IL-18), and Tumor Necrosis Factor-alpha (TNF-α): Quantified using commercially available ELISA kits.[6]
-
Evaluation of Endothelial Function (Flow-Mediated Dilation)
-
Technique: High-resolution ultrasound of the brachial artery is used to measure the change in artery diameter in response to an increase in blood flow.
-
Procedure:
-
A baseline image and diameter of the brachial artery are recorded.
-
A blood pressure cuff on the forearm is inflated to a suprasystolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is deflated, and the brachial artery diameter is continuously monitored to measure the maximum dilation.
-
-
Calculation: FMD is expressed as the percentage change in artery diameter from baseline.
Measurement of Arterial Stiffness (Brachial-Ankle Pulse Wave Velocity)
-
Technique: A non-invasive method to assess arterial stiffness by measuring the velocity of the pulse wave traveling between the brachial and ankle arteries.
-
Procedure:
-
Electrocardiogram (ECG) electrodes are placed on both wrists, and phonocardiogram sensors are placed on the chest.
-
Cuffs are wrapped around both brachia and ankles.
-
The device simultaneously records the pulse volume waveforms at the brachial and ankle arteries.
-
-
Calculation: baPWV is calculated by dividing the distance between the two recording sites by the time interval for the pulse wave to travel that distance.[16][17]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Insulin Secretion
Caption: Mechanism of insulin secretion stimulated by glucose, Mitiglinide, and sulfonylureas.
Experimental Workflow: Assessing Cardiovascular Markers
Caption: Generalized workflow for a clinical trial comparing cardiovascular markers.
Discussion and Conclusion
The available evidence suggests that Mitiglinide may offer a more favorable cardiovascular profile compared to sulfonylureas, particularly concerning markers of oxidative stress, inflammation, and endothelial function. The rapid and short-acting nature of Mitiglinide, which primarily targets postprandial hyperglycemia, may contribute to these beneficial effects by mitigating the acute glucose spikes that are known to induce oxidative stress and endothelial dysfunction.[6][7]
Conversely, the long-standing use of sulfonylureas has been accompanied by persistent concerns about their cardiovascular safety.[3][4][9] Several large-scale observational studies and meta-analyses have indicated an association between sulfonylurea use and an increased risk of adverse cardiovascular events and mortality, although these findings are not uniformly consistent across all studies and specific sulfonylurea agents.[1][5][14][15] The mechanisms underlying these potential adverse effects are thought to involve the non-selective binding of some sulfonylureas to ATP-sensitive potassium channels in the heart and blood vessels, which could impair the heart's ability to adapt to ischemic conditions.[2]
For researchers and drug development professionals, these findings highlight the need for further investigation into the cardiovascular effects of different insulin secretagogues. Future studies should aim to directly compare Mitiglinide and newer generation sulfonylureas in well-designed clinical trials with primary cardiovascular endpoints. Such research will be pivotal in guiding clinical practice and developing safer and more effective therapies for the management of type 2 diabetes.
References
- 1. Cardiovascular Safety Profile of Currently Available Diabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmaj.ca [cmaj.ca]
- 3. Sulfonylurea Use and Incident Cardiovascular Disease Among Patients With Type 2 Diabetes: Prospective Cohort Study Among Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of S21403 (mitiglinide) on postprandial generation of oxidative stress and inflammation in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postprandial hyperglycemia and endothelial function in type 2 diabetes: focus on mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of metformin and sulfonylurea on C-reactive protein level in well-controlled type 2 diabetics with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effects of Antidiabetic Drugs on Endothelial Function in Patients With Type 2 Diabetes Mellitus: A Bayesian Network Meta-Analysis [frontiersin.org]
- 12. Pioglitazone vs glimepiride: Differential effects on vascular endothelial function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correction to: “Cardiovascular Outcomes Comparison of Dipeptidyl Peptidase-4 Inhibitors Versus Sulfonylurea as Add-on Therapy for Type 2 Diabetes Mellitus: A Meta-Analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiovascular Events in Individuals Treated With Sulfonylureas or Dipeptidyl Peptidase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Brachial‐Ankle Pulse Wave Velocity as a Predictor of Diabetes Development: Elevated Risk Within Normal Range Values in a Low‐Risk Population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Association of Brachial-Ankle Pulse Wave Velocity with Acute Postprandial Hyperglycemia in Korean Prediabetic and Diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Mitiglinide vs. Acarbose for Postprandial Glucose Control
A Comparative Guide for Researchers and Drug Development Professionals
Controlling postprandial hyperglycemia is a cornerstone of effective type 2 diabetes management. This guide provides a detailed, data-driven comparison of two prominent oral antidiabetic agents, mitiglinide (B115668) and acarbose (B1664774), focusing on their efficacy and safety in head-to-head clinical settings.
Mechanisms of Action: A Tale of Two Pathways
Mitiglinide and acarbose employ fundamentally different strategies to achieve postprandial glucose control. Mitiglinide, a meglitinide (B1211023) analog, directly stimulates the pancreas to release insulin (B600854) in response to a meal. In contrast, acarbose, an alpha-glucosidase inhibitor, acts locally within the gastrointestinal tract to delay carbohydrate absorption.
Mitiglinide: This agent prompts early-phase insulin secretion by closing ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[1] This action leads to depolarization of the cell membrane and an influx of calcium, which in turn triggers the exocytosis of insulin-containing granules. The rapid onset and short duration of action of mitiglinide are designed to mimic the natural physiological insulin response to a meal.
Acarbose: This drug competitively inhibits α-glucosidase enzymes located in the brush border of the small intestine.[2][3] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By delaying this process, acarbose slows the entry of glucose into the bloodstream, thereby blunting the postprandial glucose peak.
Clinical Trial Evidence: A Head-to-Head Comparison
A 12-week, open-label, randomized controlled study by Li Zheng and colleagues provides valuable insights into the comparative efficacy and safety of mitiglinide and acarbose in patients with type 2 diabetes.[4]
Experimental Protocol
-
Study Design: A 12-week, open-label, randomized, parallel-group clinical trial.[4]
-
Participants: 46 patients diagnosed with type 2 diabetes mellitus were enrolled in the study.[4]
-
Intervention: Patients were randomly assigned to one of two treatment groups:
-
Primary Efficacy Endpoints: The primary outcomes measured were the changes from baseline in fasting blood glucose (FBG), 2-hour postprandial blood glucose (2h PG), and glycosylated hemoglobin (HbA1c) after 12 weeks of treatment.[4]
-
Safety Assessment: The incidence of adverse events was monitored and recorded throughout the study period.[4]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the quantitative data on the efficacy and safety of mitiglinide and acarbose from the 12-week clinical trial.
Table 1: Efficacy of Mitiglinide vs. Acarbose on Glycemic Control
| Parameter | Mitiglinide Group (n=23) | Acarbose Group (n=23) |
| Fasting Blood Glucose (mmol/L) | ||
| Baseline | 8.42 ± 1.02 | 8.01 ± 0.94 |
| Week 12 | 7.41 ± 0.93 | 6.83 ± 1.41 |
| Change from Baseline | -1.01 | -1.18 |
| 2-hour Postprandial Glucose (mmol/L) | ||
| Baseline | 12.92 ± 2.80 | 13.90 ± 2.52 |
| Week 12 | 9.77 ± 2.60 | 9.70 ± 2.49 |
| Change from Baseline | -3.15 | -4.20 |
| HbA1c (%) | ||
| Baseline | 8.54 ± 0.87 | 8.45 ± 0.93 |
| Week 12 | 6.96 ± 0.61 | 6.63 ± 0.91 |
| Change from Baseline | -1.58 | -1.82 |
| Data presented as mean ± standard deviation. All changes from baseline were statistically significant (p<0.01) for both groups.[4] |
Table 2: Safety Profile of Mitiglinide vs. Acarbose
| Adverse Event | Mitiglinide Group | Acarbose Group |
| Hypoglycemia | Not explicitly reported in the abstract | Not explicitly reported in the abstract |
| Gastrointestinal Events | The abstract did not provide specific numbers for adverse events but stated they were monitored. | The abstract did not provide specific numbers for adverse events but stated they were monitored. |
| (Note: The abstract from the cited study did not provide a detailed breakdown of adverse events, only that they were observed.) |
Summary of Findings
Both mitiglinide and acarbose demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes over a 12-week period.[4] Key observations from the head-to-head comparison include:
-
HbA1c Reduction: Both drugs led to a clinically significant reduction in HbA1c, with the acarbose group showing a slightly greater mean reduction.[4]
-
Postprandial Glucose Control: Both treatments were effective in lowering 2-hour postprandial glucose levels, with acarbose demonstrating a larger mean reduction.[4]
-
Fasting Blood Glucose: Both mitiglinide and acarbose reduced fasting blood glucose, with acarbose showing a slightly greater effect.[4]
References
- 1. Research progress in the treatment of early Alzheimer's disease with lecanemab [manu41.magtech.com.cn]
- 2. Traditional Chinese Medicine Formula "Xiaofeng granules" suppressed gouty arthritis animal models and inhibited the proteoglycan degradation on chondrocytes induced by monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cnki.huanghuai.edu.cn [cnki.huanghuai.edu.cn]
Mitiglinide's Preferential Targeting of Pancreatic KATP Channels: A Comparative Guide
A detailed analysis of experimental data reveals mitiglinide's high selectivity for pancreatic β-cell ATP-sensitive potassium (KATP) channels over their cardiac counterparts, highlighting its potential for a favorable cardiovascular safety profile in the treatment of type 2 diabetes.
Mitiglinide (B115668), an insulin (B600854) secretagogue, exerts its therapeutic effect by closing KATP channels in pancreatic β-cells, a mechanism that triggers insulin release.[1][2] Concerns regarding off-target effects on cardiac KATP channels, which play a crucial role in protecting the heart under ischemic conditions, have prompted investigations into the selectivity of various insulin secretagogues.[3][4] This guide provides a comparative analysis of mitiglinide's activity on pancreatic versus cardiac KATP channels, supported by experimental data and detailed methodologies.
Quantitative Comparison of Mitiglinide's Inhibitory Activity
Electrophysiological studies have consistently demonstrated mitiglinide's potent and selective inhibition of the pancreatic KATP channel isoform (Kir6.2/SUR1) compared to the cardiac isoform (Kir6.2/SUR2A). The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, with lower values indicating higher potency.
| KATP Channel Subtype | Composition | Mitiglinide IC50 | Reference |
| Pancreatic β-cell | Kir6.2/SUR1 | 4 nM - 100 nM | [5][6] |
| Cardiac Muscle | Kir6.2/SUR2A | > 3 µM (>3000 nM) | [5][6] |
As the data indicates, mitiglinide is approximately 1000-fold more potent in blocking the pancreatic KATP channels than the cardiac channels, suggesting a high degree of selectivity.[4][6] This selectivity is clinically relevant as it implies a lower risk of interfering with the cardioprotective functions of cardiac KATP channels at therapeutic concentrations used to manage type 2 diabetes.[3][7]
Mechanism of Selective Inhibition
The differential sensitivity of pancreatic and cardiac KATP channels to mitiglinide lies in the structural differences between the sulfonylurea receptor (SUR) subunits, SUR1 in the pancreas and SUR2A in the heart.[3] Mitiglinide binds to a high-affinity site on the SUR1 subunit, which is either identical to or overlaps with the binding site for other insulin secretagogues like tolbutamide.[6] A specific amino acid residue, S1237, in SUR1 is crucial for this high-affinity binding, and its mutation to the corresponding residue in SUR2A (Y) significantly reduces mitiglinide's inhibitory effect.[6] Recent cryo-electron microscopy studies have further elucidated that mitiglinide binds within a common insulin secretagogue-binding site in the transmembrane domain of SUR1, locking it in a conformation that inhibits channel activity.[3][8]
Below is a diagram illustrating the differential action of mitiglinide on pancreatic and cardiac KATP channels.
Caption: Mitiglinide's selective action on pancreatic vs. cardiac KATP channels.
Experimental Protocols
The determination of mitiglinide's selectivity relies on robust electrophysiological techniques, primarily the patch-clamp method. Here is a summary of a typical experimental workflow.
1. Cell Culture and Transfection:
-
COS-1 or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.
-
These cells, which do not endogenously express KATP channels, are co-transfected with cDNAs encoding the pore-forming subunit (Kir6.2) and the desired regulatory SUR subunit (SUR1 for pancreatic or SUR2A for cardiac). This allows for the reconstitution of specific KATP channel subtypes.[5][9]
2. Electrophysiological Recording (Patch-Clamp):
-
The inside-out patch-clamp configuration is commonly used to measure the activity of the reconstituted KATP channels.[5][10]
-
A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane containing the KATP channels is then excised, with the intracellular side facing the bath solution.
-
This configuration allows for precise control of the solution bathing the intracellular face of the channel, enabling the application of ATP, MgADP, and various concentrations of mitiglinide.[11]
3. Data Acquisition and Analysis:
-
Channel activity is recorded as electrical currents.
-
The inhibitory effect of mitiglinide is quantified by applying increasing concentrations of the drug and measuring the corresponding decrease in KATP channel current.
-
The dose-response relationship is then plotted, and the IC50 value is calculated by fitting the data to a Hill equation.
The following diagram outlines the key steps in the experimental workflow.
Caption: A simplified workflow for determining KATP channel selectivity.
References
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations in tissue selectivity amongst insulin secretagogues: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide [frontiersin.org]
- 9. Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitiglinide's Selectivity for Pancreatic β-Cell KATP Channels: A Comparative Guide to SUR Isoform Cross-Reactivity
For Immediate Release
This guide provides a comprehensive comparison of Mitiglinide's interaction with different sulfonylurea receptor (SUR) isoforms, offering researchers, scientists, and drug development professionals critical data on its selectivity and potential off-target effects. Mitiglinide (B115668), an insulin (B600854) secretagogue, demonstrates a pronounced selectivity for the pancreatic β-cell ATP-sensitive potassium (KATP) channel, which is crucial for its therapeutic action in type 2 diabetes. This selectivity is primarily attributed to its differential binding affinity for the SUR1 isoform compared to the SUR2A and SUR2B isoforms found in cardiac and smooth muscle tissues, respectively.
Quantitative Comparison of Mitiglinide's Potency across SUR Isoforms
Experimental data consistently demonstrates that Mitiglinide is a potent inhibitor of KATP channels containing the SUR1 subunit, while exhibiting significantly lower affinity for channels with SUR2A and SUR2B subunits. This selectivity minimizes the potential for effects on the cardiovascular system. The half-maximal inhibitory concentrations (IC50) from electrophysiological studies are summarized below.
| KATP Channel Composition | SUR Isoform | Tissue Predominance | Mitiglinide IC50 (High-Affinity Site) | Reference |
| Kir6.2/SUR1 | SUR1 | Pancreatic β-cells | 4 nM - 100 nM | [1][2] |
| Kir6.2/SUR2A | SUR2A | Cardiac Muscle | 3 µM | [1][3] |
| Kir6.2/SUR2B | SUR2B | Smooth Muscle | 5 µM | [1][3] |
Note: IC50 values can vary based on experimental conditions and cell systems used.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: patch-clamp electrophysiology and radioligand binding assays.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through KATP channels in the presence of Mitiglinide.
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., COS-1) are co-transfected with cDNAs encoding the pore-forming subunit Kir6.2 and one of the SUR isoforms (SUR1, SUR2A, or SUR2B).[2][3] This allows for the functional reconstitution of specific KATP channel subtypes.
Recording Configuration: The inside-out patch-clamp configuration is commonly used.[2][3] This involves excising a small patch of the cell membrane, allowing for the direct application of Mitiglinide to the intracellular face of the KATP channel.
Data Acquisition: Macroscopic currents are recorded in response to voltage ramps. The inhibitory effect of Mitiglinide is quantified by applying increasing concentrations of the drug and measuring the corresponding decrease in KATP channel current. The IC50 value is then calculated from the resulting dose-response curve.[1]
Radioligand Binding Assay
This method assesses the affinity of Mitiglinide for the SUR subunit by measuring its ability to displace a radiolabeled ligand that binds to the same receptor.
Membrane Preparation: Cell membranes expressing the target SUR isoform are prepared from cultured cells.[4]
Competition Assay: These membranes are incubated with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide) and varying concentrations of unlabeled Mitiglinide.[2]
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter. The IC50 value for Mitiglinide is the concentration that displaces 50% of the bound radioligand.[4]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Mitiglinide and a typical experimental workflow.
Caption: Mitiglinide's signaling pathway in pancreatic β-cells.
Caption: Workflow for assessing Mitiglinide's effect on KATP channels.
References
- 1. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Variations in tissue selectivity amongst insulin secretagogues: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Mitiglinide and GLP-1 Receptor Agonists: A Preclinical Perspective
A notable gap exists in preclinical literature directly investigating the combined efficacy of mitiglinide (B115668) and glucagon-like peptide-1 (GLP-1) receptor agonists. Despite the absence of direct combination studies in animal models, an examination of their individual mechanisms of action and preclinical data provides a strong rationale for their potential synergistic effects in the management of type 2 diabetes. This guide synthesizes the available preclinical information for each agent and proposes a hypothetical framework for their combined action.
Mitiglinide: A Rapid-Acting Insulin (B600854) Secretagogue
Mitiglinide is a meglitinide (B1211023) analogue that stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. Its rapid onset and short duration of action make it particularly effective in controlling postprandial hyperglycemia.
Preclinical Efficacy of Mitiglinide
| Parameter | Animal Model | Key Findings |
| Insulin Secretion | Normal and Diabetic GK Rat Islets | At therapeutic concentrations (0.1–1.0 μM), mitiglinide amplified glucose-stimulated insulin secretion.[1] In perfused pancreas from diabetic GK rats, it induced normal insulin secretion kinetics, including the first-phase response.[1] |
| Proinsulin Biosynthesis | Rat Islets | A 24-hour exposure to 1 μM mitiglinide improved glucose responsiveness, augmenting the effect of 8.3 mM glucose on proinsulin biosynthesis by 1.5-fold.[1] |
| Glucotoxicity | Rat Islets | In cultured islets exposed to high glucose (33 mM), which induced glucotoxicity, the addition of 1 μM mitiglinide did not alter the blunted insulin secretion, suggesting it may not protect against severe glucotoxicity.[1] |
Mechanism of Action: Mitiglinide Signaling Pathway
Mitiglinide closes the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane. This leads to membrane depolarization, opening of voltage-dependent calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.
Caption: Mitiglinide's signaling pathway in pancreatic β-cells.
GLP-1 Receptor Agonists: Incretin (B1656795) Mimetics with Multifaceted Actions
GLP-1 receptor agonists, such as exenatide (B527673) and liraglutide, are synthetic analogues of the native incretin hormone GLP-1. They offer sustained activation of the GLP-1 receptor, leading to a broad range of anti-diabetic effects.
Preclinical Efficacy of GLP-1 Receptor Agonists
| Parameter | Agent | Animal Model | Key Findings |
| Glycemic Control | Exenatide | Preclinical diabetes models | Enhanced glucose-dependent insulin secretion and suppressed inappropriately elevated glucagon (B607659) secretion.[2][3][4] |
| Liraglutide | Preclinical studies | Mediated good glycemic control through glucose-dependent stimulation of insulin and suppression of glucagon secretion.[5] | |
| Body Weight | Exenatide | Preclinical diabetes models | Reduced body weight and enhanced satiety.[2][3] |
| Liraglutide | Animal models | Lowered body weight mainly by reducing energy intake.[5] | |
| β-cell Function & Mass | Exenatide | In vitro and in vivo preclinical models | Promoted β-cell proliferation and islet neogenesis.[4] |
| Liraglutide | Rodent models | Increased β-cell mass and inhibited β-cell apoptosis.[6] | |
| Gastric Emptying | Exenatide | Preclinical diabetes models | Slowed gastric emptying.[2][3][4] |
| Liraglutide | Preclinical studies | Delayed gastric emptying.[5] | |
| Cardiovascular Effects | Exenatide | Porcine model of ischemia | Improved cardiac function and reduced infarct size.[6] |
Mechanism of Action: GLP-1 Receptor Agonist Signaling Pathway
GLP-1 receptor agonists bind to the GLP-1 receptor on pancreatic β-cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2), which potentiates glucose-stimulated insulin secretion. GLP-1 receptor activation also has effects on the brain, stomach, and pancreatic α-cells.
Caption: GLP-1 Receptor Agonist (GLP-1 RA) signaling and systemic effects.
Proposed Synergistic Mechanism of Mitiglinide and GLP-1 Receptor Agonists
A combination of mitiglinide and a GLP-1 receptor agonist could offer a complementary approach to glycemic control. Mitiglinide provides a rapid, meal-time insulin release, while the GLP-1 agonist provides sustained, glucose-dependent insulin secretion, glucagon suppression, and beneficial effects on weight and gastric emptying.
Caption: Hypothetical synergistic workflow of Mitiglinide and GLP-1 RA.
Experimental Protocols
While no direct combination studies are available, the following outlines typical preclinical protocols for evaluating the individual components, which could be adapted for a future combination study.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model (e.g., db/db mice or Zucker Diabetic Fatty rats)
-
Animal Model: Use male diabetic mice (e.g., db/db, 8-10 weeks old) and age-matched non-diabetic controls.
-
Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.
-
Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Mitiglinide (appropriate dose determined by pharmacokinetic studies).
-
Group 3: GLP-1 Receptor Agonist (e.g., Liraglutide, appropriate dose).
-
Group 4: Mitiglinide + GLP-1 Receptor Agonist.
-
-
Procedure:
-
Fast animals overnight (approximately 12-16 hours).
-
Administer the respective drugs or vehicle orally or via subcutaneous/intraperitoneal injection 30 minutes prior to the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Analysis: Measure blood glucose levels at each time point. Plasma insulin levels can also be measured from collected samples to assess insulin secretory response. Calculate the area under the curve (AUC) for glucose and insulin.
Islet Insulin Secretion Assay
-
Islet Isolation: Isolate pancreatic islets from diabetic and non-diabetic rats by collagenase digestion.
-
Culture: Culture isolated islets for 24-48 hours to allow recovery.
-
Static Incubation:
-
Pre-incubate islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 60 minutes.
-
Transfer groups of islets (e.g., 5-10 islets per replicate) to tubes containing KRBB with low (2.8 mM) or high (16.7 mM) glucose, with or without test compounds (Mitiglinide, GLP-1 RA, or combination).
-
Incubate for 60 minutes at 37°C.
-
-
Analysis: Collect the supernatant and measure insulin concentration using an ELISA kit. The islet insulin content can be extracted with acid-ethanol to normalize secretion data.
Conclusion
The distinct yet complementary mechanisms of mitiglinide and GLP-1 receptor agonists present a compelling case for their combined use. Mitiglinide offers rapid, targeted control of meal-related glucose excursions, while GLP-1 receptor agonists provide a broader, sustained improvement in glucose homeostasis, coupled with the significant advantages of weight reduction and potential β-cell preservation. While this guide is based on the extrapolation of individual preclinical data, it underscores the urgent need for direct preclinical studies to validate the efficacy and safety of this promising combination therapy. Such studies would be a critical step in translating this therapeutic concept into clinical practice for the improved management of type 2 diabetes.
References
- 1. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of exenatide: the first antidiabetic agent to leverage the multiple benefits of the incretin hormone, GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of Exenatide as a Diabetes Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liraglutide: the therapeutic promise from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Mitiglinide and Other Insulin Secretagogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Mitiglinide (B115668) and other insulin (B600854) secretagogues, including sulfonylureas (glimepiride, gliclazide) and other glinides (repaglinide, nateglinide). While direct comparative metabolomics studies involving Mitiglinide are limited, this document synthesizes available data from individual metabolomic and clinical studies to offer insights into their distinct and overlapping effects on metabolic pathways.
Executive Summary
Insulin secretagogues are a cornerstone in the management of type 2 diabetes. They stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels. Mitiglinide, a benzylsuccinic acid derivative, belongs to the glinide class, characterized by a rapid onset and short duration of action, primarily targeting postprandial hyperglycemia.[1] Sulfonylureas, an older class of insulin secretagogues, generally have a longer duration of action. Understanding the broader metabolic impact of these drugs beyond glycemic control is crucial for optimizing therapeutic strategies and for drug development. This guide summarizes the current knowledge on the metabolomic signatures of these agents, providing a framework for further research.
Mechanism of Action: A Shared Pathway with Subtle Differences
All insulin secretagogues discussed herein share a common mechanism of action: they bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic β-cells.[2] This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin granules.
Despite this shared pathway, differences in binding kinetics and affinity to the SUR1 subunit contribute to their distinct pharmacodynamic profiles. Glinides, like Mitiglinide, exhibit a faster association and dissociation from the SUR1 receptor compared to sulfonylureas, resulting in a more rapid and shorter-lived insulinotropic effect.[3]
Comparative Metabolomic Profiles
Mitiglinide:
Clinical studies indicate that Mitiglinide, beyond its glucose-lowering effects, influences lipid metabolism. Treatment with Mitiglinide has been shown to significantly decrease postprandial free fatty acid levels.[3][4] It has also been observed to reduce triglyceride levels.[3] These findings suggest that Mitiglinide may have beneficial effects on lipid profiles, which is a critical aspect of managing cardiovascular risk in patients with type 2 diabetes. However, a comprehensive, untargeted metabolomic profile of Mitiglinide's effects is yet to be fully elucidated.
Sulfonylureas (Glimepiride and Gliclazide):
Metabolomic studies on sulfonylureas have provided more detailed insights into their metabolic signatures.
-
Glimepiride (B1671586): An untargeted urinary metabolomic analysis in healthy volunteers administered glimepiride revealed significant alterations in several metabolites.[3][5] Notably, adenosine (B11128) 3',5'-cyclic monophosphate (cAMP), a key molecule in insulin secretion, was identified as the most significantly altered metabolite.[3][5] The study also indicated that purine, tyrosine, and histidine metabolism pathways were affected by glimepiride administration.[5]
-
Gliclazide (B1671584): A serum metabolomics study in type 2 diabetes patients treated with gliclazide identified associations between clinical improvements and alterations in the tricarboxylic acid (TCA) cycle, ketone body metabolism, lipid oxidation, and branched-chain amino acid catabolism.[6][7]
Other Glinides (Nateglinide and Repaglinide):
While comprehensive metabolomics studies are less common for these agents compared to sulfonylureas, their metabolism and effects on certain metabolites are documented.
-
Nateglinide (B44641): Nateglinide is extensively metabolized, primarily through oxidative modifications of its isopropyl group.[8] Its major metabolites have significantly less anti-diabetic activity than the parent compound.[9] Clinical studies have shown that nateglinide effectively reduces postprandial glucose excursions.[10]
-
Repaglinide (B1680517): Repaglinide is primarily metabolized by CYP2C8 and CYP3A4 enzymes. Clinical trials have demonstrated its efficacy in lowering both fasting and postprandial blood glucose levels.
Table 1: Summary of Reported Metabolic Effects of Insulin Secretagogues
| Drug Class | Drug | Key Affected Metabolites/Pathways | Supporting Evidence |
| Glinide | Mitiglinide | - ↓ Free Fatty Acids (postprandial)- ↓ Triglycerides | Clinical Studies[3][4] |
| Nateglinide | - Oxidative metabolites (less active) | Pharmacokinetic Studies[8] | |
| Repaglinide | - Metabolized by CYP2C8 & CYP3A4 | Pharmacokinetic Studies | |
| Sulfonylurea | Glimepiride | - ↓ cAMP- Altered purine, tyrosine, and histidine metabolism | Untargeted Metabolomics (Urine)[3][5] |
| Gliclazide | - Altered TCA cycle- Altered ketone body metabolism- Altered lipid oxidation- Altered branched-chain amino acid catabolism | Serum Metabolomics[6][7] |
Note: This table is a synthesis of findings from various studies and does not represent a direct head-to-head comparison. The absence of data for a particular drug does not necessarily imply a lack of effect.
Experimental Protocols: A Generalized Workflow for Untargeted Metabolomics
The following section outlines a typical experimental workflow for an untargeted metabolomics study of insulin secretagogues, based on common practices reported in the literature.
1. Sample Preparation (Serum/Plasma):
-
Objective: To remove proteins and extract metabolites.
-
Protocol:
-
Thaw frozen serum or plasma samples on ice.
-
To a 100 µL aliquot of the sample, add 400 µL of ice-cold methanol (B129727) (or a mixture of methanol and acetonitrile) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
-
2. Untargeted Metabolomic Analysis using LC-MS:
-
Objective: To separate and detect a wide range of metabolites.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap).
-
Chromatography:
-
Column: A reversed-phase (RP) C18 column for non-polar to moderately polar metabolites and a Hydrophilic Interaction Liquid Chromatography (HILIC) column for polar metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used in separate runs to cover a broader range of metabolites.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-1000). Data-dependent MS/MS acquisition is often used to obtain fragmentation patterns for metabolite identification.
-
3. Data Processing and Statistical Analysis:
-
Objective: To identify and quantify metabolic features that differ between experimental groups.
-
Software: Various software packages are available (e.g., XCMS, MetaboAnalyst, Compound Discoverer).
-
Workflow:
-
Peak Picking and Alignment: Identification of metabolic features (peaks) and alignment of retention times across all samples.
-
Normalization: Correction for variations in sample concentration, often using a pooled quality control (QC) sample or internal standards.
-
Statistical Analysis:
-
Univariate analysis: (e.g., t-test, ANOVA) to identify individual metabolites that are significantly different between groups.
-
Multivariate analysis: (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify patterns and clusters in the data and to identify metabolites that contribute most to the separation between groups.
-
-
Metabolite Identification: Putative identification of significant metabolic features by matching their accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN, KEGG).
-
Pathway Analysis: Using tools like MetaboAnalyst to identify metabolic pathways that are significantly impacted by the drug treatment.
-
Conclusion and Future Directions
This guide provides a comparative overview of the metabolomic effects of Mitiglinide and other insulin secretagogues based on the currently available scientific literature. While the shared mechanism of action on the K-ATP channel is well-established, the broader metabolic consequences of these drugs are still being uncovered.
A significant knowledge gap exists regarding the comprehensive metabolomic signature of Mitiglinide. Future research employing untargeted metabolomics is crucial to delineate its specific effects on various metabolic pathways and to identify potential biomarkers of its efficacy and safety. Direct, head-to-head comparative metabolomics studies of Mitiglinide against other glinides and sulfonylureas would be invaluable for understanding the subtle but potentially clinically relevant differences in their metabolic impact. Such studies will contribute to a more personalized approach to the management of type 2 diabetes, allowing for the selection of the most appropriate insulin secretagogue based on an individual's metabolic profile.
References
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of mitiglinide in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of mitiglinide on glucose-induced insulin release into the portal vein and fat-induced triglyceride elevation in prediabetic and diabetic OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Mitiglinide (HMDB0015382) [hmdb.ca]
- 6. The Effects of Mitiglinide and Repaglinide on Postprandial Hyperglycemia in Patients Undergoing Methylprednisolone Pulse Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. Untargeted Metabolomics | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 10. [Comparison of efficacy between nateglinide and repaglinide in treating type 2 diabetes: a randomized controlled double-blind clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitiglinide (Calcium Hydrate): A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Mitiglinide (calcium hydrate), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the material's safety data sheet (SDS).
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2][3] In cases where dust is generated, respiratory protection is required.
-
Ventilation: Always handle Mitiglinide (calcium hydrate) in a well-ventilated area to avoid the formation of dust and aerosols.[1][2][3]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1][4] Do not let the product enter drains.[3][4] Collect the spilled material by sweeping or shoveling, and place it in a suitable, closed container for disposal without creating dust.[3][4]
Regulatory Context
The disposal of pharmaceutical waste, including Mitiglinide, is governed by multiple regulatory bodies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA).[5][6] Many states have their own regulations that may be more stringent than federal laws.[5] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of Mitiglinide (calcium hydrate) is through a licensed professional waste disposal service.
Step 1: Containerization and Labeling
-
Keep the waste material in its original container or a suitable, closed container to await disposal.[3]
-
Do not mix Mitiglinide waste with other waste streams.
-
Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
Step 2: Engage a Licensed Disposal Company
-
Contact and offer the material to a licensed, professional waste disposal company.[3] This is the most secure and compliant method for disposal.
-
The disposal company will transport the waste to a licensed chemical destruction plant or a permitted treatment facility.[1][6]
Step 3: Approved Destruction Methods The following are approved methods for the destruction of Mitiglinide, which will be carried out by the licensed disposal facility:
-
Controlled Incineration: The material can be disposed of by controlled incineration, often equipped with a flue gas scrubber and an afterburner system.[1][2]
-
Solvent Incineration: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[2]
Step 4: Prohibited Disposal Methods To prevent environmental contamination and ensure safety, the following disposal methods are strictly prohibited:
-
Do Not Discharge to Sewer Systems: Never dispose of Mitiglinide (calcium hydrate) down the drain or into any sewer system.[1][7][8]
-
Do Not Contaminate Waterways or Soil: Prevent the chemical from entering drains or water courses.[4] One safety data sheet indicates that Mitiglinide may cause long-lasting harmful effects to aquatic life.
-
Do Not Dispose of in Household Trash: Unused or expired medication should not be thrown into household trash without following specific precautionary steps, and this method is not recommended for laboratory settings.[5][9]
Data Presentation
The reviewed safety data sheets and regulatory documents do not provide specific quantitative data regarding disposal parameters for Mitiglinide (calcium hydrate), such as concentration limits for incineration or environmental persistence rates. Much of the ecological information is listed as "no data available".[1]
Experimental Protocols
The search results did not contain or cite any specific experimental protocols for the disposal or degradation of Mitiglinide (calcium hydrate). The provided information is based on standard chemical waste disposal guidelines found in Safety Data Sheets.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Mitiglinide (calcium hydrate).
Caption: Logical workflow for the compliant disposal of Mitiglinide (calcium hydrate).
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
